Bromocresol purple (sodium salt)
Description
BenchChem offers high-quality Bromocresol purple (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromocresol purple (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H16Br2O5S |
|---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
2-[(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28/h3-10,24H,1-2H3,(H,26,27,28) |
InChI Key |
HJZFRHKAXRLQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Bromocresol Purple Sodium Salt as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bromocresol purple sodium salt, a vital pH indicator used across various scientific disciplines. We will delve into its physicochemical properties, mechanism of action, and detailed experimental protocols for its application, with a focus on spectrophotometric analysis.
Introduction
Bromocresol purple (BCP), chemically known as 5′,5″-dibromo-o-cresolsulfophthalein, is a pH indicator belonging to the triphenylmethane (B1682552) family of dyes.[1][2] It is widely utilized in its sodium salt form due to its solubility in water. BCP is valued for its distinct color transition in the near-neutral pH range, making it suitable for applications in microbiology, clinical diagnostics, and analytical chemistry.[3][4] This document outlines the technical specifications and methodologies associated with its use.
Physicochemical Properties and Color Transition
The utility of Bromocresol purple sodium salt as an indicator is defined by its specific pH transition range and corresponding color change. Below pH 5.2, it imparts a yellow color to a solution, while above pH 6.8, it appears purple or violet.[1][3][5][6][7] The transition is centered around its pKa value, which is consistently reported as 6.3.[1][3][7][8][9]
Data Summary
The key quantitative parameters for Bromocresol purple sodium salt are summarized below for easy reference.
| Property | Value | References |
| Chemical Name | 5′,5″-Dibromo-o-cresolsulfophthalein, Sodium Salt | [1][2] |
| CAS Number | 62625-30-3 | [4][10] |
| pH Range | 5.2 - 6.8 | [1][3][4][6][7][11] |
| Color (Acidic) | Yellow (below pH 5.2) | [1][5][6][11] |
| Color (Basic) | Purple / Violet (above pH 6.8) | [1][5][6][11] |
| pKa | 6.3 (at 25°C) | [1][3][7][8] |
| Molar Mass | 562.20 g·mol⁻¹ (Sodium Salt) | [4][10] |
| λmax (Acid form) | 432 nm | [12][13] |
| λmax (Base form) | 589 nm | [12][13] |
Mechanism of Color Change
The color change of Bromocresol purple is a result of a pH-dependent structural rearrangement. In acidic conditions (below pH 5.2), the molecule exists predominantly in a non-ionized, cyclic sultone form, which is yellow.[1][2] As the pH increases, the sultone ring opens, and the molecule deprotonates to form a conjugated, dianionic sulfonate structure. This extended conjugation system is responsible for the characteristic purple color observed in near-neutral to alkaline solutions.[1][2][4]
References
- 1. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 2. Chrominfo: Preparation of bromocresol purple indicator solution [chrominfo.blogspot.com]
- 3. homework.study.com [homework.study.com]
- 4. Bromocresol Purple indicator grade, Dye content 90 62625-30-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. macsenlab.com [macsenlab.com]
- 8. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromocresol purple *CAS 115-40-2* *Ultrapure grade* | AAT Bioquest [aatbio.com]
- 10. Bromocresol Purple 0.04wt. water 62625-30-3 [sigmaaldrich.com]
- 11. Bromocresol Purple CAS#: 115-40-2 [m.chemicalbook.com]
- 12. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Bromocresol Purple Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of bromocresol purple (BCP) sodium salt, a versatile triphenylmethane (B1682552) dye. This document provides a comprehensive overview of its function as a pH indicator and its critical role in biochemical assays, particularly in the quantification of serum albumin. Detailed experimental protocols, quantitative data, and visual diagrams of its molecular mechanisms are presented to support advanced research and development applications.
Core Mechanism as a pH Indicator
Bromocresol purple's utility as a pH indicator is rooted in its ability to exist in two distinct, interconvertible structural forms, each with a unique color. This equilibrium is dictated by the hydrogen ion concentration of the solution. The key physicochemical properties governing this transition are summarized in Table 1.
The primary mechanism involves the reversible protonation and deprotonation of the molecule. In acidic environments (pH below 5.2), BCP exists predominantly in its non-ionized, cyclic sultone form, which imparts a yellow color to the solution. As the pH increases to 6.8 and above, the sultone ring opens, and the molecule deprotonates to form a dianionic, quinoidal structure.[1] This extended conjugation system is responsible for the characteristic purple color. The transition between these two states is sharp, making BCP an excellent indicator for this pH range.[2][3][4][5]
| Parameter | Value | Reference |
| pKa | 6.3 | [2][6] |
| pH Range for Color Change | 5.2 (Yellow) - 6.8 (Purple) | [2][3][4][5] |
| Wavelength of Max. Absorbance (Acidic) | 419 nm, 432 nm, 433 nm | [3][7][8] |
| Wavelength of Max. Absorbance (Alkaline) | 589 nm, 591 nm | [3][7][8] |
Table 1: Physicochemical Properties of Bromocresol Purple as a pH Indicator
Figure 1: pH-Dependent Equilibrium of Bromocresol Purple. This diagram illustrates the reversible transition of bromocresol purple between its yellow sultone form in acidic conditions and its purple quinoidal form in alkaline conditions.
Mechanism of Action in Serum Albumin Binding
A significant application of bromocresol purple is in the quantitative determination of serum albumin, particularly human serum albumin (HSA).[2][7] This method is valued for its high specificity for albumin compared to other serum proteins.[7] The underlying mechanism involves a dye-binding event that induces a color change, a phenomenon known as metachromasy.[7]
Upon binding to albumin, the pKa of BCP is effectively shifted, leading to a proton transfer between the dye and specific amino acid residues on the protein.[7][9] This results in a color change that is proportional to the albumin concentration. Research has identified two primary binding sites for BCP on the HSA molecule.[10] The binding is influenced by pH, with different numbers of binding sites and association constants observed at varying pH levels (Table 2).
The interaction is primarily electrostatic, involving proton exchange between the dye and ionizable groups on the albumin molecule.[7][9] Specifically, at a pH below the pKa of BCP, the negatively charged BCP molecule interacts with positively charged residues on albumin. This binding event stabilizes the deprotonated (purple) form of BCP, even at a pH where it would typically be in its protonated (yellow) form in an aqueous solution.
| Condition | Number of Binding Sites (n) | Association Constant (Ka) (M⁻¹) | Reference |
| Native HSA at pH 7.2 | 2 | 1.5 x 10⁴ - 3.3 x 10⁴ | [10] |
| Native HSA at pH 4.8 | 1.3 | 1.5 x 10⁴ - 3.3 x 10⁴ | [10] |
Table 2: Binding Characteristics of Bromocresol Purple to Human Serum Albumin
References
- 1. 溴甲酚紫 钠盐 indicator grade, Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 2. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 3. Bromocresol Purple CAS#: 115-40-2 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of two bromocresol purple binding sites on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromatic Transition of Bromocresol Purple: A Technical Guide to its pH-Dependent Color Change
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromocresol purple (BCP), a member of the triphenylmethane (B1682552) dye family, is a widely utilized pH indicator in analytical chemistry, microbiology, and clinical diagnostics. Its pronounced and distinct color transition from yellow in acidic media to a vibrant purple in alkaline conditions provides a reliable visual endpoint for titrations and a sensitive reporter for pH-dependent assays. This technical guide delves into the core principles governing this color change, detailing the underlying chemical equilibrium, structural transformations, and resulting spectral shifts. Furthermore, it provides consolidated quantitative data and detailed experimental protocols for the preparation and spectrophotometric analysis of bromocresol purple sodium salt, empowering researchers to effectively harness its properties in their work.
The Chemical Principle of Color Change
The colorimetric behavior of bromocresol purple is dictated by a pH-dependent equilibrium between two distinct chemical structures: a lactone (sultone) form and a quinoidal (sulfonate) form.[1][2] This equilibrium is governed by the protonation state of the molecule's phenolic hydroxyl groups.
-
In acidic solutions (pH < 5.2) , the hydroxyl groups are protonated. This favors the formation of a cyclic sulfonic ester, known as the sultone form.[1][2] In this configuration, the π-electron system of the three aromatic rings is not fully conjugated, leading to the absorption of light in the violet-blue region of the visible spectrum, and thus the solution appears yellow .[2]
-
In alkaline solutions (pH > 6.8) , the hydroxyl groups are deprotonated, leading to the opening of the sultone ring and the formation of a negatively charged sulfonate group.[1][2] This deprotonation results in a quinoidal structure with an extended system of conjugated double bonds across all three aromatic rings. This extensive conjugation lowers the energy required for electronic transitions, shifting the molecule's maximum absorbance to longer wavelengths (in the yellow-green region). Consequently, the solution appears purple .[2]
The transition between these two forms is reversible and occurs around the indicator's pKa value, which is approximately 6.3.[2][3] At the pKa, the concentrations of the acidic (yellow) and basic (purple) forms are equal.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of bromocresol purple, providing a quick reference for experimental design and data analysis.
| Parameter | Value | Reference(s) |
| pKa | ~6.3 | [2][3] |
| pH Transition Range | 5.2 (Yellow) - 6.8 (Purple) | [2][4] |
| λmax (Acidic Form) | ~432 nm | [5][6][7] |
| λmax (Basic Form) | ~589 - 591 nm | [5][6][8] |
| Molar Absorptivity (ε) at 432 nm (Acidic) | ~27,100 M⁻¹cm⁻¹ | [7] |
Experimental Protocols
Preparation of Bromocresol Purple Indicator Solution (0.04% w/v)
This protocol outlines the preparation of a standard 0.04% aqueous solution of bromocresol purple, suitable for use as a pH indicator in titrations and other applications.
Materials:
-
Bromocresol purple sodium salt
-
Deionized water
-
50 mL and 100 mL volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh 0.04 g of bromocresol purple sodium salt.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 40 mL of deionized water to the flask.
-
Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution.
-
Once the solid is completely dissolved, dilute the solution to the 50 mL mark with deionized water.
-
For a final volume of 100 mL, dilute the solution to the 100 mL mark with deionized water.[9]
Spectrophotometric Determination of the pKa of Bromocresol Purple
This protocol describes a method for determining the pKa of bromocresol purple using UV-Vis spectrophotometry and the Henderson-Hasselbalch equation.
Materials:
-
0.04% Bromocresol purple indicator solution
-
Buffer solutions of known pH ranging from 4.0 to 8.0 (in 0.5 pH unit increments)
-
0.1 M HCl
-
0.1 M NaOH
-
UV-Vis spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Determination of λmax:
-
Prepare two solutions: one highly acidic (e.g., by adding a few drops of 0.1 M HCl to the indicator solution to achieve a pH < 4) and one highly basic (e.g., by adding a few drops of 0.1 M NaOH to achieve a pH > 8).
-
Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for the acidic (yellow) and basic (purple) forms.
-
-
Data Collection:
-
Prepare a series of solutions by adding a small, constant volume of the bromocresol purple stock solution to a set of cuvettes, each containing a buffer of a specific pH from the prepared range.
-
Measure the absorbance of each solution at the λmax determined for the basic form.
-
Measure the absorbance of the highly acidic and highly basic solutions at this same wavelength.
-
-
Data Analysis:
-
The pKa can be determined graphically by plotting absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[10]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log([A - A_acidic] / [A_basic - A]) Where:
-
Visualizations
Caption: pH-dependent equilibrium of bromocresol purple.
Caption: Workflow for spectrophotometric pKa determination.
References
- 1. scribd.com [scribd.com]
- 2. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 3. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asjp.cerist.dz [asjp.cerist.dz]
- 8. macsenlab.com [macsenlab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulm.edu [ulm.edu]
- 12. ishigirl.tripod.com [ishigirl.tripod.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. analytical chemistry - Slope ≠ 1 in Henderson-Hasselbalch graph for determination of pKa - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Guide: Solubility and Applications of Bromocresol Purple Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the solubility of Bromocresol Purple (BCP) Sodium Salt in water and ethanol. It includes quantitative solubility data, detailed experimental protocols for solubility determination based on standard methodologies, and outlines workflows for its primary applications as a pH indicator and in colorimetric protein assays. This guide is intended to serve as a practical resource for laboratory professionals requiring precise and reliable data for experimental design and execution.
Core Properties of Bromocresol Purple Sodium Salt
Bromocresol Purple Sodium Salt (CAS: 62625-30-3) is the monosodium salt of 5',5"-dibromo-o-cresolsulfonephthalein. It is a widely used pH indicator and biological stain. In solution, its color transitions from yellow at pH 5.2 to a distinct purple at pH 6.8.[1][2] This property makes it highly valuable in microbiology for culture media and in analytical chemistry.[1] Furthermore, its ability to bind with proteins, particularly albumin, allows for its use in quantitative biochemical assays.[3][4][5]
Quantitative Solubility Data
The solubility of a compound is a critical parameter for preparing stock solutions, designing assays, and in formulation development. The solubility of Bromocresol Purple Sodium Salt has been established in two common laboratory solvents, water and ethanol. The data is summarized in the table below.
| Solvent | Solubility (% w/v) | Solubility (g/L) | Solubility (mg/mL) | Reference(s) |
| Water | 8% | 80 | 80 | [1][2][6][7] |
| Ethanol | 2% | 20 | 20 | [1][2][6][7] |
Table 1: Quantitative Solubility of Bromocresol Purple Sodium Salt
It is noted that while the sodium salt form is readily soluble in water, the free acid form of Bromocresol Purple is practically insoluble in water but soluble in alcohol.[8][9]
Experimental Protocol: Solubility Determination
The following protocol describes the Saturation Shake-Flask Method , a reliable and widely recognized procedure for determining the thermodynamic solubility of a solid compound. This method is consistent with the OECD Test Guideline 105 for substances with solubility greater than 10⁻² g/L.[8][10][11][12]
3.1 Objective: To determine the saturation concentration (solubility) of Bromocresol Purple Sodium Salt in a specified solvent (e.g., deionized water, 95% ethanol) at a controlled temperature.
3.2 Materials:
-
Bromocresol Purple Sodium Salt powder
-
Solvent (Deionized Water or Ethanol)
-
Glass flasks or vials with airtight stoppers (e.g., 50 mL)
-
Thermostatic shaker or orbital shaker in a temperature-controlled incubator
-
Analytical balance
-
Centrifuge capable of temperature control
-
Syringe filters (e.g., 0.22 µm)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.3 Methodology:
-
Preparation:
-
Set the thermostatic shaker to the desired experimental temperature (e.g., 25°C).
-
Prepare a series of calibration standards of BCP Sodium Salt in the chosen solvent, with concentrations well below the expected saturation point.
-
Generate a standard curve by measuring the absorbance of the standards at the compound's λmax (approximately 590 nm in alkaline solution) and plotting absorbance versus concentration.[3]
-
-
Equilibration:
-
Add an excess amount of BCP Sodium Salt powder to at least three separate flasks. An excess is critical to ensure a saturated solution is formed.[13]
-
Add a precise volume of the solvent to each flask.
-
Securely seal the flasks and place them in the thermostatic shaker.
-
Agitate the flasks at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[1][13]
-
-
Phase Separation:
-
After equilibration, remove the flasks from the shaker. Allow them to stand at the test temperature for a short period to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, use one of the following methods:
-
Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at the test temperature until a clear supernatant is obtained.[1][11]
-
Filtration: Draw the supernatant using a syringe and pass it through a syringe filter. Discard the initial portion of the filtrate to avoid adsorption effects.[14]
-
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant (the saturated solution).
-
Perform a precise dilution of the aliquot with the solvent to bring its concentration within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer.
-
-
Calculation:
-
Using the standard curve equation, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.
-
The results from the replicate flasks should be in close agreement.
-
Visualization of Workflows
4.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the Shake-Flask method for determining solubility.
4.2 Logical Workflow for pH Indication
This diagram shows the process of using BCP Sodium Salt to determine the pH range of an unknown sample.
4.3 Workflow for Albumin Quantification Assay
This diagram illustrates the principle behind using BCP for a colorimetric serum albumin assay.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. quora.com [quora.com]
- 8. OECD 105 - Phytosafe [phytosafe.com]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. filab.fr [filab.fr]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
Bromocresol Purple Sodium Salt: A Technical Guide for Researchers
An in-depth examination of the chemical properties, structure, and experimental applications of Bromocresol Purple Sodium Salt, a vital pH indicator and analytical reagent.
This technical guide provides a comprehensive overview of bromocresol purple sodium salt, tailored for researchers, scientists, and professionals in drug development. From its fundamental chemical characteristics to detailed experimental protocols, this document serves as a practical resource for laboratory applications.
Core Chemical Properties
Bromocresol purple (BCP) sodium salt, systematically known as sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate, is a member of the triphenylmethane (B1682552) dye family.[1] It is widely utilized as a pH indicator due to its distinct color transition. The compound appears as a solid powder, with colors ranging from brown to dark orange.[1][2]
Quantitative Data Summary
The key physicochemical properties of bromocresol purple sodium salt are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | [1][3] |
| Synonyms | 5',5''-Dibromo-o-cresolsulfonephthalein sodium salt, BCP sodium salt | [1][4][5] |
| CAS Number | 62625-30-3 | [1][2][4][5] |
| Molecular Formula | C21H15Br2NaO5S | [1][2][5][6] |
| Molecular Weight | 562.2 g/mol | [1][2][4][5][6] |
| Appearance | Brown to dark orange solid powder | [1][2] |
| Melting Point | 255 °C (decomposes) | [2] |
| pKa | 6.3 | [1][7][8][9] |
| pH Transition Range | 5.2 (Yellow) – 6.8 (Purple) | [1][7][8] |
| Solubility | Soluble in water and ethanol.[6][10] The monosodium salt is 8% soluble in water and 2% in ethanol.[10] | |
| Absorption Maximum (λmax) | 587 - 591 nm (in 0.1N NaOH) | [1][11][12][13] |
Chemical Structure and pH-Dependent Transition
Bromocresol purple's utility as a pH indicator stems from a pH-dependent equilibrium between two structural forms, which exhibit different colors. In acidic conditions (pH < 5.2), it exists predominantly in its sultone form, which is yellow. As the pH increases to the alkaline range (pH > 6.8), it transitions to its hydrophilic, purple dianionic form.[7][10]
Caption: pH-induced structural transition of Bromocresol Purple.
Experimental Protocols
Preparation of 0.04% Bromocresol Purple Indicator Solution
This protocol details the preparation of a standard aqueous solution of bromocresol purple for use as a pH indicator.[8][14]
Materials:
-
Bromocresol purple sodium salt
-
Deionized water
-
50 mL and 100 mL volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh 0.04 g of bromocresol purple sodium salt.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Agitate the flask until the solid is completely dissolved.
-
Dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
Alternative Preparation for Titration: For titration purposes, a slightly different preparation can be used.[7][15]
Materials:
-
Bromocresol purple: 40 mg
-
0.05N NaOH solution: 1.48 mL
-
95% ethanol: 10.00 mL
-
Distilled water
-
100.00 mL volumetric flask
Procedure:
-
Weigh 40 mg of bromocresol purple and place it in a 100.00 mL volumetric flask.[7]
-
Add 1.48 mL of 0.05N NaOH solution and 10.00 mL of 95% ethanol.[7]
-
Gently warm the mixture to facilitate dissolution.[7]
-
Once dissolved, allow the solution to cool to room temperature.
-
Dilute to the 100.00 mL mark with distilled water.[7]
Serum Albumin Determination via Bromocresol Purple Binding Assay
Bromocresol purple is extensively used in clinical diagnostics to measure serum albumin concentrations.[1][2][8] The BCP method is considered more specific than the bromocresol green (BCG) method as it shows less interference from globulins.[16][17] The principle involves the formation of a colored complex between BCP and albumin, with the color intensity being directly proportional to the albumin concentration.[18][19]
Workflow for Albumin Assay:
Caption: General workflow for a BCP-based serum albumin assay.
Detailed Protocol (96-well plate format):
This protocol is adapted from commercially available kits.[18]
Materials:
-
BCP Albumin Assay Reagent
-
Albumin Standard (e.g., 5 g/dL)
-
Ultrapure water
-
Patient serum or plasma samples
-
96-well clear bottom microplate
-
Microplate reader capable of measuring absorbance at 590-630 nm (peak at 610 nm)
Procedure:
-
Reagent Preparation: Bring the BCP Albumin Assay Reagent to room temperature.
-
Standard Curve Preparation: Prepare a series of albumin standards by diluting the stock Albumin Standard with ultrapure water. A typical range would be from 0.5 g/dL to 5 g/dL, including a blank (0 g/dL).
-
Sample Preparation: Dilute serum or plasma samples (e.g., 2-fold) with ultrapure water.
-
Assay:
-
Add 20 µL of the diluted standards, blank, and diluted samples to individual wells of the 96-well plate.
-
Add 200 µL of the BCP Albumin Assay Reagent to each well.
-
Tap the plate gently to mix, avoiding the formation of bubbles.
-
-
Incubation: Incubate the plate for 5 minutes at room temperature.
-
Measurement: Measure the absorbance at approximately 610 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of each standard and sample.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Use the standard curve to determine the albumin concentration in the unknown samples. If a sample's absorbance is higher than the highest standard, further dilute the sample and repeat the assay.
-
Applications in Research and Development
Beyond its primary use as a pH indicator and for albumin measurement, bromocresol purple sodium salt has several other applications:
-
Microbiology: It is used in culture media to differentiate microorganisms based on their metabolic production of acids.[8] It can also be used for staining dead yeast cells.[1][12]
-
Photographic Processing: It can be added to acid stop baths to indicate when the bath has been neutralized and requires replacement.[8]
-
Vital Staining: It has been employed as a vital stain to trace fluid diffusion within the lymphatic system.[12]
References
- 1. macsenlab.com [macsenlab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thermo Scientific Chemicals Bromocresol Purple sodium salt | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. Bromocresol Purple Sodium Salt – 25g - Laboratory Disposable Products [labdisposable.com]
- 6. Bromocresol Purple Sodium Salt | I10506 | CAS 62625-30-3 | TriStains [tristains.com]
- 7. Chrominfo: Preparation of bromocresol purple indicator solution [chrominfo.blogspot.com]
- 8. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 9. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bromocresol Purple indicator grade, Dye content 90 62625-30-3 [sigmaaldrich.com]
- 11. 62625-30-3 CAS | BROMOCRESOL PURPLE SODIUM SALT | pH Indicator (Solid) | Article No. 02282 [lobachemie.com]
- 12. gspchem.com [gspchem.com]
- 13. Bromocresol Purple sodium salt 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. sciencenotes.org [sciencenotes.org]
- 15. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 16. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New automated dye-binding method for serum albumin determination with bromcresol purple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sclavodiagnostics.com [sclavodiagnostics.com]
An In-Depth Technical Guide to the Spectral Properties of Bromocresol Purple Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromocresol purple (BCP), a member of the triphenylmethane (B1682552) family of dyes, is a widely utilized pH indicator in various scientific disciplines, including microbiology, clinical chemistry, and analytical sciences.[1][2] Its utility stems from a distinct, pH-dependent color change, which is a manifestation of alterations in its molecular structure and, consequently, its spectral properties. This technical guide provides a comprehensive overview of the spectral characteristics of bromocresol purple sodium salt, including its absorption and emission spectra, molar absorptivity, and the influence of pH on these properties. Detailed experimental protocols for the spectral analysis of BCP are also presented, along with visualizations of key chemical transformations and experimental workflows to aid in research and development applications.
Introduction
Bromocresol purple sodium salt (CAS RN: 62625-30-3) functions as a pH indicator with a transition range of pH 5.2 to 6.8.[1][2][3][4] In acidic solutions (pH < 5.2), it appears yellow, while in basic solutions (pH > 6.8), it exhibits a violet hue.[1][2][4] This colorimetric response is due to a structural transformation between the yellow, lactone ring-containing sultone form in acidic conditions and the purple, extended conjugated quinoidal form in basic conditions. With a pKa of approximately 6.3, BCP is well-suited for monitoring pH changes around physiological conditions.[1]
UV-Vis Absorption Spectral Properties
The absorption spectrum of bromocresol purple sodium salt is highly dependent on the pH of the solution. This section details the absorption maxima and molar absorptivity of both the acidic and basic forms of the molecule.
Absorption Maxima (λmax)
The acidic, yellow form of bromocresol purple exhibits a maximum absorbance in the blue region of the visible spectrum, while the basic, purple form absorbs maximally in the yellow-green region. A summary of the reported λmax values under different conditions is provided in Table 1. An isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, has been observed at approximately 492 nm.
| Form | pH | Wavelength (λmax) | Conditions |
| Acidic (Yellow) | < 5.2 | ~432 nm | Freshwater |
| Basic (Purple/Violet) | > 6.8 | 587 - 591 nm | In 0.1 M NaOH |
| Basic (Purple/Violet) | > 6.8 | 589 ± 3 nm | In 0.01 M NaOH |
| Isosbestic Point | ~6.3 | ~492 nm | Aqueous Solution |
Molar Absorptivity (ε)
The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis. The molar absorptivity of bromocresol purple sodium salt varies significantly between its acidic and basic forms. Table 2 summarizes the available data for the molar absorptivity of BCP.
| Form | Wavelength | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Conditions |
| Acidic | 432 nm | 27,100 | Aqueous solution, pH 4.4 |
| Basic | 587 - 591 nm | > 47,000 | In 0.1 M NaOH |
| Basic | 375 - 381 nm | > 7,000 | In 0.1 M NaOH |
Fluorescence Spectral Properties
While primarily known as a colorimetric indicator, bromocresol purple also exhibits fluorescence, particularly when used for staining yeast cells.[1]
Emission Spectrum
When used to stain permeabilized Saccharomyces cerevisiae cells, bromocresol purple has been observed to fluoresce with a maximum emission wavelength of 650 nm.[5] Further research is required to fully characterize the fluorescence emission spectrum under various conditions and in different solvent systems.
Excitation Spectrum
Detailed information regarding the excitation spectrum of bromocresol purple sodium salt is not extensively available in the reviewed literature. Further experimental investigation is needed to fully characterize its excitation properties.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the spectral analysis of bromocresol purple sodium salt.
Protocol for Spectrophotometric Determination of pH
This protocol outlines the steps for determining the pH of an unknown solution using bromocresol purple as an indicator.
4.1.1. Materials
-
Bromocresol Purple Sodium Salt solution (e.g., 0.04% w/v in ethanol (B145695) or water)
-
Buffer solutions of known pH (for calibration)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Unknown solution
4.1.2. Procedure
-
Prepare a Calibration Curve:
-
Prepare a series of buffer solutions with known pH values spanning the transition range of bromocresol purple (pH 5.2 to 6.8).
-
To a fixed volume of each buffer solution, add a small, constant volume of the bromocresol purple indicator solution.
-
Measure the absorbance of each solution at the λmax of the basic form (approximately 589 nm).
-
Plot the absorbance values against the corresponding pH values to generate a calibration curve.
-
-
Measure the Unknown Sample:
-
To the same fixed volume of the unknown solution, add the same constant volume of the bromocresol purple indicator solution.
-
Measure the absorbance of the unknown sample at 589 nm.
-
-
Determine the pH:
-
Using the calibration curve, determine the pH of the unknown solution that corresponds to its measured absorbance.
-
Protocol for Determination of Molar Absorptivity
This protocol describes the determination of the molar absorptivity of the acidic and basic forms of bromocresol purple.
4.2.1. Materials
-
Bromocresol Purple Sodium Salt
-
0.1 M HCl solution
-
0.1 M NaOH solution
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
4.2.2. Procedure
-
Prepare a Stock Solution:
-
Accurately weigh a known mass of bromocresol purple sodium salt and dissolve it in a known volume of a suitable solvent (e.g., 20% ethanol in water) to create a stock solution of known concentration.
-
-
Prepare Acidic and Basic Solutions:
-
To prepare the acidic form, dilute a known volume of the stock solution with 0.1 M HCl in a volumetric flask to a final known concentration.
-
To prepare the basic form, dilute a known volume of the stock solution with 0.1 M NaOH in a volumetric flask to a final known concentration.
-
-
Measure Absorbance:
-
Measure the absorbance of the acidic solution at its λmax (~432 nm).
-
Measure the absorbance of the basic solution at its λmax (~589 nm).
-
-
Calculate Molar Absorptivity:
-
Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) for each form:
-
ε = A / (b * c)
-
Where:
-
A is the measured absorbance
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the solution in mol/L
-
-
-
Visualizations
Chemical Structure Transformation with pH
The color change of bromocresol purple is a direct result of a pH-dependent equilibrium between its acidic (sultone) and basic (quinoidal) forms.
Caption: pH-dependent equilibrium of Bromocresol Purple.
Experimental Workflow for Spectrophotometric pH Determination
The following diagram illustrates the general workflow for determining the pH of a sample using a spectrophotometer and a pH indicator.
Caption: Workflow for pH determination via spectrophotometry.
Conclusion
The spectral properties of bromocresol purple sodium salt are well-defined and highly sensitive to pH, making it a reliable and versatile indicator for a wide range of scientific applications. This guide has provided a detailed summary of its UV-Vis absorption and fluorescence characteristics, along with practical experimental protocols for their analysis. The provided visualizations of the underlying chemical principles and experimental workflows are intended to facilitate a deeper understanding and more effective application of this important chemical tool in research and development. Further investigation into the complete fluorescence excitation and emission profiles of bromocresol purple will undoubtedly expand its utility in advanced analytical techniques.
References
Bromocresol purple sodium salt CAS number and molecular weight
This guide provides core technical data and illustrative workflows for Bromocresol Purple Sodium Salt, a vital pH indicator for researchers, scientists, and professionals in drug development and other scientific fields.
Core Compound Properties
Bromocresol purple sodium salt is a pH indicator dye that shifts from yellow to purple in the pH range of 5.2 to 6.8.[1] It is widely used in laboratory settings for various applications, including titration and the measurement of serum albumin.[1][2]
Quantitative Data Summary
The key physicochemical properties of bromocresol purple sodium salt are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 62625-30-3 | [1][2][3][4][5][6] |
| Molecular Weight | 562.2 g/mol | [1][2][3][4][5] |
| Molecular Formula | C21H15Br2NaO5S | [1][2][6] |
| EC Number | 263-655-3 | |
| Melting Point | 255 °C (decomposes) | [3] |
| Visual pH Transition | 5.2 (Yellow) - 6.8 (Purple) | [1] |
Logical Relationship of Properties
The following diagram illustrates the fundamental characteristics of Bromocresol Purple Sodium Salt.
Experimental Workflow: pH Titration
The following diagram outlines a typical experimental workflow for using Bromocresol Purple Sodium Salt as an indicator in an acid-base titration.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Bromocresol Purple Sodium Salt | I10506 | CAS 62625-30-3 | TriStains [tristains.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Thermo Scientific Chemicals Bromocresol Purple sodium salt | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Applications of Bromocresol Purple in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocresol purple (BCP), systematically named 5′,5″-dibromo-o-cresolsulfophthalein, is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein family.[1] It is a widely used pH indicator in various biochemical and clinical applications.[2] Its utility stems from a distinct color change from yellow in acidic conditions (pH below 5.2) to a vibrant purple in alkaline conditions (pH above 6.8).[1][2][3][4][5] This property makes it an invaluable tool for monitoring pH changes in biological systems, quantifying serum albumin, and assessing cell viability in certain microbiological contexts.[1][3] This technical guide provides a comprehensive overview of the core applications of Bromocresol purple in biochemistry, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of its action.
Core Properties of Bromocresol Purple
Bromocresol purple's function as a pH indicator and a binding dye is dictated by its chemical structure and physicochemical properties. The key quantitative parameters of BCP are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C21H16Br2O5S | [3] |
| Molecular Weight | 540.22 g/mol | [3] |
| pKa | 6.3 | [1][6] |
| pH Indicator Range | 5.2 (Yellow) - 6.8 (Purple) | [1][3][4] |
| Absorbance Maxima (λmax) | 419 nm, 433 nm (acidic form), 591 nm (basic form) | [3] |
Application 1: pH Indicator in Biological Systems
The primary application of Bromocresol purple is as a pH indicator. The color change is a result of a structural rearrangement from a non-ionized, lactone form in acidic conditions to a quinoidal, ionized form in basic conditions.
Mechanism of Action
In an acidic environment (pH < 5.2), BCP exists predominantly in its protonated, sultone form, which is yellow. As the pH increases towards its pKa of 6.3, the molecule loses a proton, leading to the opening of the lactone ring and the formation of a conjugated, quinonoid structure that absorbs light in the longer wavelength region, appearing purple.[1]
Caption: pH-dependent equilibrium of Bromocresol purple.
Application 2: Determination of Serum Albumin
A major clinical application of Bromocresol purple is in the quantitative determination of serum albumin.[1][2][3] Albumin, the most abundant protein in blood plasma, plays a crucial role in maintaining osmotic pressure and transporting various molecules.[7] The BCP dye-binding method is favored for its specificity for albumin over other serum proteins like globulins, a notable advantage over the older Bromocresol green (BCG) method.[8][9]
Principle of the Assay
At a slightly acidic pH, Bromocresol purple preferentially binds to albumin. This binding event induces a conformational change in the BCP molecule, similar to the effect of an increase in pH, causing a color shift from yellow-green to blue-purple.[10] The intensity of the resulting purple color, measured spectrophotometrically, is directly proportional to the albumin concentration in the sample.[7][11] The absorbance of the BCP-albumin complex is typically measured around 610 nm.[7]
Caption: Workflow for the Bromocresol purple albumin assay.
Experimental Protocol: Spectrophotometric Determination of Serum Albumin
This protocol is adapted from commercially available kits and published methods.[7][11]
1. Reagent Preparation:
-
BCP Reagent: Prepare a solution containing approximately 0.08 mmol/L Bromocresol purple in a 100 mmol/L acetate (B1210297) buffer with a pH of 5.3.[11] The reagent may also contain a surfactant to enhance the linearity of the reaction.[11]
-
Albumin Standard: A standard solution of albumin (e.g., 5 g/dL) is required for generating a standard curve.[7]
2. Standard Curve Preparation:
-
Prepare a series of dilutions of the albumin standard in ultrapure water to create a standard curve (e.g., 0, 0.5, 1, 2.5, 5 g/dL).[7]
3. Assay Procedure (96-well plate format):
-
Pipette 20 µL of the standards, blank (ultrapure water), and appropriately diluted samples (e.g., 2-fold dilution of serum/plasma) into the wells of a clear, flat-bottom 96-well plate.[7]
-
Add 200 µL of the BCP Reagent to each well.
-
Mix gently by tapping the plate. Avoid introducing bubbles.
-
Incubate for 5 minutes at room temperature.[7]
4. Measurement:
-
Measure the absorbance at a wavelength between 590-630 nm (peak absorbance is typically around 610 nm) using a microplate reader.[7]
5. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the albumin concentration of the samples from the standard curve.
Application 3: Cell Viability in Microbiology
Bromocresol purple is also utilized in microbiology, primarily for staining dead cells and as an indicator in culture media.[1][3]
Principle of Staining Dead Cells
In this application, BCP acts as a vital stain. Viable cells with intact plasma membranes are impermeable to the dye. However, in dead or membrane-compromised cells, the dye can penetrate and stain the acidic intracellular components, resulting in a color change.[3][4] This method is particularly used for assessing the viability of yeast cells.[4][5]
Caption: Principle of BCP-based cell viability staining.
Experimental Protocol: Yeast Cell Viability Assay
This protocol is a generalized method for assessing yeast cell viability.
1. Reagent Preparation:
-
BCP Staining Solution: Prepare a 10 mM Bromocresol purple solution in a 5 mM citrate-phosphate buffer (pH 4.6).[5]
2. Staining Procedure:
-
Harvest yeast cells and resuspend them in a suitable buffer.
-
Add the BCP staining solution to the cell suspension.
-
Incubate for 60 minutes at 25°C with shaking.[5]
-
After incubation, centrifuge the samples and wash thoroughly with the citrate-phosphate buffer to remove excess dye.[5]
3. Analysis:
-
Resuspend the cell pellet in buffer.
-
Observe the cells under a microscope. Dead cells will appear stained (blue-grey), while live cells will remain unstained.[4]
-
Quantify the percentage of dead cells by counting the number of stained cells relative to the total number of cells.
Conclusion
Bromocresol purple is a robust and versatile dye with significant applications in biochemistry and clinical diagnostics. Its well-defined pH-dependent color change makes it an excellent pH indicator. Furthermore, its specific binding to albumin provides a reliable and widely used method for quantifying this crucial serum protein. While its application in cell viability is more specialized, it offers a simple and effective method for assessing membrane integrity in certain microorganisms. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize Bromocresol purple in their work.
References
- 1. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Bromocresol Purple CAS#: 115-40-2 [m.chemicalbook.com]
- 4. Bromocresol Purple | 115-40-2 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New automated dye-binding method for serum albumin determination with bromcresol purple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sclavodiagnostics.com [sclavodiagnostics.com]
Bromocresol Purple as a Vital Stain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromocresol purple (BCP) is a versatile triphenylmethane (B1682552) dye primarily known for its function as a pH indicator.[1] Its utility extends into the realm of vital staining, where it serves as a valuable tool for assessing cell viability and metabolic activity in various biological systems. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of bromocresol purple as a vital stain. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate BCP into their experimental workflows. The guide details the mechanism of action, provides specific experimental protocols, summarizes quantitative data, and discusses the advantages and limitations of this technique.
Introduction to Bromocresol Purple
Bromocresol purple, or 5′,5′′-dibromo-o-cresolsulfophthalein, is a sulfonephthalein dye that exhibits a distinct color change in response to pH variations.[1][2] It transitions from yellow at a pH below 5.2 to a violet or purple color at a pH above 6.8.[1][2][3] This property is central to its application as a vital stain, as it can indicate changes in the local pH environment resulting from cellular metabolism or membrane integrity loss. Unlike some other vital stains, BCP's mechanism is not based on active transport into cells but rather on its ability to permeate compromised cell membranes and respond to the intracellular pH.
Mechanism of Action
The functionality of bromocresol purple as a vital stain is intrinsically linked to its properties as a pH indicator. The fundamental principle relies on the differential pH between the intracellular environment of viable and non-viable cells, as well as the pH of the surrounding medium.
-
Intracellular pH Indication: Healthy, viable cells maintain a relatively neutral intracellular pH. In contrast, dead or dying cells often experience a drop in intracellular pH due to the cessation of metabolic processes and the breakdown of cellular compartments.
-
Membrane Permeability: The plasma membrane of a viable cell is selectively permeable and generally impermeable to BCP. However, when a cell's membrane is compromised—a hallmark of cell death—BCP can enter the cytoplasm.
-
Colorimetric and Fluorescent Detection: Once inside a cell with a lower pH (below 5.2), BCP will appear yellow.[1] In some applications, particularly with yeast cells, BCP exhibits fluorescence upon entering cells with a pH below 5.2, providing a rapid method for identifying dead cells.[4]
The following diagram illustrates the basic mechanism of BCP as a vital stain for assessing cell viability.
References
Methodological & Application
Preparation of Bromocresol Purple Indicator Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocresol purple (BCP), with the chemical formula C₂₁H₁₆Br₂O₅S, is a triphenylmethane (B1682552) dye widely employed as a pH indicator.[1][2][3] It is characterized by a distinct color transition from yellow at a pH below 5.2 to a violet or bluish-violet hue above pH 6.8.[1][2][4] This visible change is due to a structural shift in the molecule in response to varying hydrogen ion concentrations.[1] With a pKa of 6.3, it is a valuable tool in various scientific applications, including acid-base titrations, microbiological assays, and the colorimetric determination of serum albumin.[1][2]
These application notes provide detailed protocols for the preparation of Bromocresol purple indicator solutions in various formulations to suit a range of laboratory needs.
Data Presentation
The selection of a suitable preparation method for a Bromocresol purple indicator solution depends on the intended application and the required solvent system. The following table summarizes the quantitative data for three common preparation methods.
| Property | Aqueous Solution | Ethanolic/Alcoholic Solution | Water-Soluble (Sodium Salt) Solution |
| Bromocresol Purple Form | Free Acid | Free Acid or Sodium Salt | Sodium Salt |
| Primary Solvent(s) | Deionized Water | 95% Ethanol (B145695), Deionized Water | Deionized Water |
| Typical Concentration | 0.04% (w/v) | 0.04% - 0.1% (w/v) | 0.1% (w/v) |
| Appearance of Solid | Pinkish-brown crystalline powder | Pinkish-brown crystalline powder | Dark brown to very dark red powder |
| Solubility of Free Acid in Water | < 0.1% | Soluble in ethanol | N/A |
| pH Transition Range | 5.2 (Yellow) - 6.8 (Purple) | 5.2 (Yellow) - 6.8 (Purple) | 5.2 (Yellow) - 6.8 (Purple) |
| Common Applications | General pH indication, Titrations | Titrations, Non-aqueous systems | General pH indication, Titrations, Stock solutions |
Experimental Protocols
Protocol 1: Preparation of 0.04% Aqueous Bromocresol Purple Indicator Solution
This protocol describes the preparation of a simple aqueous solution of Bromocresol purple, suitable for general laboratory use and titrations.
Materials:
-
Bromocresol purple (free acid form)
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Glass stirring rod or magnetic stirrer
Procedure:
-
Accurately weigh 0.04 g of Bromocresol purple powder and transfer it to a 100 mL beaker.
-
Add approximately 50 mL of deionized water to the beaker.
-
Stir the mixture until the Bromocresol purple is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the volumetric flask until the solution reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the prepared indicator solution to a labeled storage bottle.
Protocol 2: Preparation of 0.04% Ethanolic Bromocresol Purple Indicator Solution for Titration
This method, which utilizes ethanol and a small amount of sodium hydroxide, is commonly employed for preparing Bromocresol purple indicator for acid-base titrations.[2][5]
Materials:
-
Bromocresol purple (free acid form)
-
95% Ethanol
-
0.05 N Sodium Hydroxide (NaOH) solution
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Pipettes
-
Beaker
-
Warming plate (optional)
Procedure:
-
Accurately weigh 40 mg (0.04 g) of Bromocresol purple and place it into a 100 mL volumetric flask.[2]
-
Add 1.48 mL of 0.05 N NaOH solution and 10.00 mL of 95% ethanol to the flask.[2]
-
Gently warm the mixture to facilitate the dissolution of the Bromocresol purple powder.[2]
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Dilute the solution to the 100.00 mL mark with deionized water.[2]
-
Stopper the flask and mix thoroughly.
-
Store the final solution in a labeled bottle. The final concentration will be approximately 0.4 g/L.[2]
Protocol 3: Preparation of Water-Soluble Bromocresol Purple (Sodium Salt) Solution
The sodium salt of Bromocresol purple is readily soluble in water, offering a convenient alternative to dissolving the free acid form.
Materials:
-
Bromocresol purple, sodium salt
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Glass stirring rod or magnetic stirrer
Procedure:
-
Weigh 0.1 g of Bromocresol purple sodium salt and transfer it to a beaker.
-
Add approximately 80 mL of deionized water.
-
Stir until the sodium salt is fully dissolved.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add it to the flask.
-
Bring the final volume to 100 mL with deionized water.
-
Stopper and mix the solution thoroughly.
-
Store in a labeled container.
Mandatory Visualizations
References
Application Notes: Protocol for Bromocresol Purple Albumin Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albumin, the most abundant plasma protein in humans, is a crucial biomarker for assessing nutritional status, liver function, and kidney health.[1][2][3] It plays vital physiological roles, including the maintenance of colloid osmotic pressure and the transport of various endogenous and exogenous substances such as fatty acids, hormones, bilirubin (B190676), and drugs.[1][2][3] The Bromocresol Purple (BCP) albumin binding assay is a widely used photometric method for the quantitative determination of albumin in biological samples like serum, plasma, and urine.[1][2][4] This method is favored for its simplicity, speed, cost-effectiveness, and potential for automation.[5]
The principle of the BCP assay is based on the specific binding of the anionic dye, Bromocresol purple, to albumin in a buffered solution.[6][7] This binding results in the formation of a colored complex, causing a shift in the absorption spectrum of the dye.[7][8] The intensity of the color produced is directly proportional to the albumin concentration in the sample and is measured spectrophotometrically at a wavelength of approximately 610 nm.[1][2]
Advantages of the BCP Method
The BCP method is considered more specific for albumin compared to the Bromocresol Green (BCG) method, as it shows less interference from other plasma proteins, such as globulins.[9][10] This specificity makes it particularly valuable in clinical diagnostics and research for accurate albumin measurement.
Experimental Protocols
This section provides detailed methodologies for performing the BCP albumin binding assay using both a 96-well plate format for high-throughput screening and a standard cuvette-based spectrophotometric method.
Materials and Reagents
-
Bromocresol Purple (BCP) Reagent (e.g., 0.08 mmol/L BCP in 100 mmol/L acetate (B1210297) buffer, pH 5.3, with a surfactant)[6]
-
Albumin Standard (e.g., 5 g/dL Bovine Serum Albumin - BSA)[1]
-
Ultrapure water
-
Samples (serum, plasma, or other biological preparations)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 610 nm
-
Cuvettes (for spectrophotometer)
-
Pipettes and tips
-
Test tubes
Reagent Preparation
-
BCP Working Reagent : The BCP reagent is often supplied ready-to-use.[6] If not, prepare a solution containing BCP, a suitable buffer (e.g., acetate buffer), and a surfactant. The final pH should be acidic to facilitate the specific binding of BCP to albumin.
-
Albumin Standards : Prepare a series of albumin standards by diluting a stock solution (e.g., 5 g/dL) with ultrapure water. A typical standard curve can range from 0.3 g/dL to 5 g/dL.[2][3][4] A blank (0 g/dL albumin) should also be prepared using only the diluent.
Table 1: Preparation of Albumin Standards
| Standard | Concentration (g/dL) | Volume of 5 g/dL Stock (µL) | Volume of Ultrapure Water (µL) |
| 1 | 5.0 | 100 | 0 |
| 2 | 2.5 | 50 | 50 |
| 3 | 1.25 | 25 | 75 |
| 4 | 0.625 | 12.5 | 87.5 |
| 5 | 0.3125 | 6.25 | 93.75 |
| Blank | 0 | 0 | 100 |
Note: The volumes can be scaled as needed. Diluted standards can be stored at -20°C for future use.[1]
Sample Preparation
-
Serum or plasma samples should be used. It is recommended to use non-hemolyzed samples.[6]
-
For serum and plasma, a 2-fold dilution with ultrapure water is often recommended.[1]
-
If the albumin concentration in a sample is expected to be higher than the highest standard, dilute the sample further with ultrapure water and apply the dilution factor in the final calculation.[1][6]
Assay Procedure: 96-Well Plate Method
-
Add Standards and Samples : To appropriate wells of a 96-well plate, add 20 µL of each diluted standard, blank, and diluted sample.[1]
-
Add BCP Reagent : Add 200 µL of the BCP working reagent to each well.
-
Mix : Tap the plate gently to ensure thorough mixing. Avoid introducing bubbles.
-
Incubate : Incubate the plate for 5 minutes at room temperature.[1][3][4]
-
Measure Absorbance : Read the absorbance at 610 nm using a microplate reader. The acceptable wavelength range is typically 590-630 nm.[1]
Assay Procedure: Cuvette Method
-
Pipette Standards and Samples : In separate, labeled test tubes, add 60 µL of each diluted standard, blank, and diluted sample.[1]
-
Add BCP Reagent : Add 1,000 µL (1 mL) of the BCP working reagent to each tube.
-
Mix : Mix the contents of each tube gently.
-
Incubate : Incubate the tubes for 5 minutes at room temperature.[1]
-
Transfer and Measure : Transfer the reaction mixture to a cuvette and measure the absorbance at 610 nm using a spectrophotometer.
Data Analysis
-
Blank Correction : Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Standard Curve : Plot the blank-corrected absorbance values of the standards against their corresponding concentrations (g/dL).
-
Determine Sample Concentration : Use the standard curve to determine the albumin concentration in the samples. If samples were diluted, multiply the result by the dilution factor to obtain the final concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the Bromocresol Purple Albumin Binding Assay.
Principle of BCP-Albumin Binding
Caption: Principle of colorimetric detection in the BCP assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. biochain.com [biochain.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Navigating the Challenge: Selecting the Optimal Assay for Serum Albumin Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sclavodiagnostics.com [sclavodiagnostics.com]
- 7. nbinno.com [nbinno.com]
- 8. Spectroscopic studies on the binding of bromocresol purple to different serum albumins and its bilirubin displacing action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New automated dye-binding method for serum albumin determination with bromcresol purple - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromocresol Purple (BCP) Agar for Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocresol Purple (BCP) agar (B569324) is a differential medium used in microbiology for the isolation and differentiation of microorganisms based on their ability to ferment specific carbohydrates.[1] The medium contains the pH indicator bromocresol purple, which provides a distinct visual color change in response to acidic byproducts of fermentation.[1][2] At a neutral pH, the medium is purple, and it turns yellow in acidic conditions (pH below 5.2), indicating carbohydrate fermentation.[1][2] This characteristic makes BCP agar a valuable tool in clinical diagnostics, food microbiology, and research for the presumptive identification of various bacterial species, particularly within the Enterobacteriaceae family.[1][3]
Principle of Action
The differentiating power of Bromocresol Purple agar lies in its composition. A basal medium containing peptone and beef/yeast extract provides essential nutrients for bacterial growth.[4][5] A specific carbohydrate, most commonly lactose (B1674315) or glucose, is added as the fermentable substrate.[4] The key component is the pH indicator, bromocresol purple.
When microorganisms capable of fermenting the incorporated carbohydrate are inoculated onto the agar, they produce acidic metabolites. This acid production lowers the pH of the surrounding medium, causing the bromocresol purple indicator to change from its characteristic purple color to yellow.[1][5] Non-fermenting organisms will grow without producing acid, and the agar will remain purple.[1] Some bacteria may even utilize the peptones in the medium, leading to the production of alkaline byproducts and a deepening of the purple color.[6]
Data Presentation: Composition of Bromocresol Purple Agar Variants
The following table summarizes the quantitative composition of common formulations of Bromocresol Purple agar.
| Component | BCP Lactose Agar[4][5] | BCP Glucose Agar | BCP Agar Base (for custom carbohydrate)[6] |
| Peptone/Casein Enzymic Hydrolysate | 5.0 - 10.0 g/L | 10.0 g/L | 10.0 g/L |
| HM Peptone B / Beef Extract | 3.0 g/L | - | 10.0 g/L |
| Yeast Extract | - | 1.5 g/L | 3.0 g/L |
| Lactose | 10.0 g/L | - | - |
| Glucose | - | 10.0 g/L | - |
| Sodium Chloride | - | 5.0 g/L | 5.0 g/L |
| Bromocresol Purple | 0.025 g/L | 0.015 g/L | 0.02 g/L |
| Agar | 10.0 - 25.0 g/L | 15.0 g/L | 15.0 g/L |
| Final pH (at 25°C) | 6.8 ± 0.2 | 7.0 ± 0.2 | 6.8 ± 0.2 |
Experimental Protocols
Preparation of Bromocresol Purple Lactose Agar
This protocol details the preparation of 1 liter of Bromocresol Purple Lactose Agar.
Materials:
-
Peptone mixture: 5.0 g
-
HM peptone B (or Beef Extract): 3.0 g
-
Lactose: 10.0 g
-
Bromocresol purple: 0.025 g
-
Agar: 15.0 g
-
Distilled or deionized water: 1000 ml
-
Autoclave-safe media bottle (2L capacity)
-
Sterile Petri dishes
-
Weighing balance
-
Magnetic stirrer and stir bar
-
Hot plate
-
Autoclave
Procedure:
-
Suspending Ingredients: Accurately weigh and suspend 28.03 grams of the premixed BCP Lactose Agar powder (or the individual components as listed above) in 1000 ml of distilled water in a 2L media bottle.[4]
-
Dissolving the Medium: Place a magnetic stir bar in the bottle and heat the mixture on a hot plate with constant stirring. Bring the medium to a boil to ensure the agar is completely dissolved.[4][5]
-
Sterilization: Loosen the cap of the media bottle and sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4][5]
-
Cooling: After autoclaving, carefully remove the medium and allow it to cool in a 45-50°C water bath.[4][5]
-
Pouring Plates: Once cooled, mix the medium well by gentle swirling to ensure homogeneity and aseptically pour approximately 20-25 ml into sterile Petri dishes.[4]
-
Solidification and Storage: Allow the agar plates to solidify at room temperature on a level surface. Once solidified, the plates can be stored at 2-8°C in a sealed container, protected from light.[4] It is recommended to use the prepared medium before the expiry date.[4]
Inoculation and Incubation
-
Inoculation: Using a sterile inoculating loop, streak the test organism onto the surface of the BCP agar plate.
-
Incubation: Incubate the inoculated plates in an aerobic atmosphere at 35-37°C for 24-48 hours.[1][4]
Interpretation of Results
-
Positive (Fermentation): The appearance of yellow colonies or a yellow halo around the colonies indicates that the organism ferments the carbohydrate, producing acid and lowering the pH.[1]
-
Negative (No Fermentation): The colonies will appear purple or the surrounding medium will remain purple, indicating that the organism does not ferment the carbohydrate.[1]
Quality Control
It is essential to perform quality control checks on each new batch of prepared BCP agar.
-
Appearance: The dehydrated powder should be a cream to greenish-yellow, homogeneous, free-flowing powder. The prepared medium should be a light purple color and clear to slightly opalescent.[5]
-
pH: The pH of the prepared medium at 25°C should be within the range specified in the formulation (e.g., 6.8 ± 0.2).[5]
-
Microbiological Testing: Inoculate plates with known positive and negative control organisms. For BCP Lactose Agar:
-
Positive Control: Escherichia coli (ATCC 25922) should show good growth with yellow colonies.
-
Negative Control: Salmonella Typhimurium (ATCC 14028) should show good growth with purple colonies.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using Bromocresol Purple agar.
Caption: Mechanism of action of the Bromocresol Purple pH indicator.
References
Application Notes and Protocols for the Differentiation of Lactic Acid Bacteria Using Bromocresol Purple
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactic Acid Bacteria (LAB) are a diverse group of Gram-positive, non-spore-forming, and catalase-negative microorganisms that play a crucial role in various industrial and research applications, including food fermentation, probiotics, and the production of therapeutic molecules. The ability to rapidly and accurately differentiate between various LAB species is essential for quality control, strain selection, and process optimization. Bromocresol purple (BCP) is a pH indicator that provides a simple and effective method for the preliminary differentiation of LAB based on their metabolic activity, specifically their ability to ferment carbohydrates and produce acid. This document provides detailed application notes and protocols for utilizing Bromocresol purple in microbiological media for the differentiation of lactic acid bacteria.
Principle of Differentiation
The differentiation of lactic acid bacteria using Bromocresol purple is based on the production of lactic acid and other organic acids during carbohydrate fermentation. Bromocresol purple is a pH indicator that exhibits a distinct color change over a pH range of 5.2 to 6.8. In a neutral to alkaline environment (pH ≥ 6.8), the indicator is purple. As LAB ferment carbohydrates in the culture medium, they produce acidic byproducts, which lower the pH of the surrounding medium. When the pH drops below 5.2, the Bromocresol purple indicator turns yellow. The intensity and extent of this color change can be indicative of the acid-producing capabilities of different LAB species, allowing for their visual differentiation.
Data Presentation
The following tables summarize the key characteristics and expected results for the differentiation of common lactic acid bacteria using media supplemented with Bromocresol purple.
Table 1: Properties of Bromocresol Purple pH Indicator
| Property | Value |
| pH Range for Color Change | 5.2 - 6.8 |
| Color at pH < 5.2 | Yellow |
| Color at pH > 6.8 | Purple |
| pKa | 6.3 |
Table 2: Differential Characteristics of Common Lactic Acid Bacteria on Bromocresol Purple Agar (B569324)
| Microorganism | Acid Production | Colony Color on BCP Agar | Surrounding Medium | Colony Morphology (General) |
| Lactobacillus acidophilus | Strong | Yellow[1] | Yellow zone | Small to medium, greyish-white[2] |
| Lactobacillus plantarum | Strong | Yellow[1] | Yellow zone | Punctiform, convex, entire margin[3] |
| Lactococcus lactis | Moderate to Strong | Yellow to yellow-centered[4] | Yellow to pale yellow zone | Small, circular, smooth[5][6] |
| Streptococcus thermophilus | Variable (strain dependent) | White to pale yellow[7] | Purple to slight yellowing | Small, white colonies[7] |
| Bifidobacterium bifidum | Variable (can be poor) | Purple to off-white | Purple | Irregular |
| Non-acid producing bacteria | None | Purple/White | Purple | Varies |
Note: Colony morphology and the extent of color change can be influenced by the specific medium composition, incubation time, and temperature.
Experimental Protocols
Protocol 1: Preparation of MRS Agar with Bromocresol Purple (MRS-BCP Agar)
This protocol describes the preparation of de Man, Rogosa and Sharpe (MRS) agar supplemented with Bromocresol purple, a standard medium for the cultivation and differentiation of most lactobacilli.
Materials:
-
MRS agar powder
-
Bromocresol purple solution (0.04% w/v in ethanol)
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
-
pH meter
Procedure:
-
Suspend MRS Agar: Suspend the recommended amount of MRS agar powder in 1 liter of distilled water.
-
Dissolve: Heat the suspension with frequent agitation and boil for 1 minute to completely dissolve the powder.
-
Add pH Indicator: Add 10 ml of the 0.04% Bromocresol purple solution to the dissolved MRS agar.
-
Adjust pH: Cool the medium to 45-50°C and, if necessary, adjust the pH to 6.5 ± 0.2.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Pouring Plates: After autoclaving, allow the medium to cool to approximately 45-50°C in a water bath. Aseptically pour the molten agar into sterile Petri dishes (approximately 15-20 ml per plate).
-
Solidification: Allow the plates to solidify at room temperature on a level surface.
-
Storage: Store the prepared plates in a sterile manner at 2-8°C until use.
Protocol 2: Inoculation and Incubation
This protocol outlines the procedure for inoculating the MRS-BCP agar plates and the subsequent incubation conditions.
Materials:
-
Prepared MRS-BCP agar plates
-
LAB cultures (pure cultures or mixed samples)
-
Sterile inoculation loops or spreaders
-
Incubator (capable of maintaining desired temperature and anaerobic conditions if required)
-
Anaerobic jar or chamber (optional, but recommended for some species)
Procedure:
-
Sample Preparation: For liquid samples, serial dilutions may be necessary to obtain isolated colonies. For solid samples, homogenize in a suitable sterile diluent.
-
Inoculation:
-
Streak Plate Method: Using a sterile inoculation loop, streak the sample onto the surface of the MRS-BCP agar plate to obtain isolated colonies.
-
Spread Plate Method: Pipette a small volume (e.g., 0.1 ml) of the appropriate dilution onto the center of the agar surface and spread evenly using a sterile spreader.
-
-
Incubation:
-
Incubate the plates in an inverted position at a temperature optimal for the growth of the target LAB (typically 30-37°C).
-
Incubation is usually carried out for 48-72 hours.
-
For anaerobic or microaerophilic LAB, incubate the plates in an anaerobic jar or chamber.
-
Protocol 3: Interpretation of Results
This protocol describes how to interpret the results observed on the MRS-BCP agar plates.
Procedure:
-
Examine Plates: After the incubation period, examine the plates for colony growth and any color change in the medium.
-
Observe Colony Characteristics: Record the morphology of the colonies (size, shape, color, and texture).
-
Assess Acid Production:
-
Strong Acid Producers: Colonies will be yellow and surrounded by a distinct yellow zone in the purple agar.
-
Weak Acid Producers: Colonies may appear yellow or have a yellow center with a less pronounced or absent yellow zone in the surrounding medium.
-
Non-Acid Producers: Colonies will remain their natural color (e.g., white or off-white) and the surrounding medium will remain purple.
-
-
Further Characterization: Select well-isolated colonies of interest for further identification and characterization using microscopy, biochemical tests, and molecular methods (e.g., 16S rRNA gene sequencing).
Visualizations
Metabolic Pathway of Lactose Fermentation
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. tgw1916.net [tgw1916.net]
- 6. Characterization of two new strains of Lactococcus lactis for their probiotic efficacy over commercial synbiotics consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection and characterization of naturally occurring high acidification rate Streptococcus thermophilus strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring pH in Cell Culture Media Using Bromocresol Purple
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the success of in vitro cell culture. Deviations from the optimal pH range can significantly impact cell growth, metabolism, morphology, and the efficacy of therapeutic compounds.[1] Most mammalian cell lines thrive at a pH between 7.2 and 7.4.[2] Visual pH monitoring is often accomplished using indicators like phenol (B47542) red, which is commonly included in culture media. However, for more precise and quantitative analysis, other indicators can be employed. Bromocresol purple is a pH indicator with a transition range of pH 5.2 (yellow) to 6.8 (purple), making it useful for monitoring acidification in cell culture environments.[3][4]
These application notes provide a comprehensive guide to using bromocresol purple for measuring pH in cell culture media, including protocols for both qualitative visual assessment and quantitative spectrophotometric analysis. Additionally, information on the potential cytotoxicity of bromocresol purple and its relevance to cellular signaling pathways is discussed.
Chemical Properties of Bromocresol Purple
Bromocresol purple (BCP) is a triphenylmethane (B1682552) dye that functions as a pH indicator.[3] Its color change is due to a structural rearrangement from a yellow, non-ionized form at acidic pH to a purple, ionized form at more alkaline pH.
| Property | Value | Reference |
| IUPAC Name | 4,4'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methylphenol] | [5] |
| Molecular Formula | C₂₁H₁₆Br₂O₅S | [5] |
| Molecular Weight | 540.22 g/mol | [3] |
| pH Range | 5.2 - 6.8 | [3][4] |
| pKa | 6.3 | [3] |
| Color (Acidic) | Yellow | [3][4] |
| Color (Alkaline) | Purple | [3][4] |
Applications in Cell Culture
Visual Monitoring of Media Acidification
The most straightforward application of bromocresol purple in cell culture is as a visual indicator of pH changes. As cells metabolize, they produce acidic byproducts like lactic acid, which lower the pH of the culture medium. The resulting color change of the bromocresol purple-supplemented medium from purple towards yellow provides a clear visual cue of increased cell metabolism or potential issues with the culture, such as bacterial contamination.
Quantitative Spectrophotometric pH Measurement
Experimental Protocols
Protocol for Preparing a Bromocresol Purple Stock Solution
This protocol is adapted from a standard procedure for preparing pH indicator solutions.
Materials:
-
Bromocresol purple powder (BioReagent grade)
-
Nuclease-free water
-
0.1 M NaOH
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weigh out 100 mg of bromocresol purple powder.
-
Dissolve the powder in 10 ml of nuclease-free water. A small amount of 0.1 M NaOH may be added dropwise to aid dissolution.
-
Once fully dissolved, bring the final volume to 100 ml with nuclease-free water to achieve a 1 mg/ml (0.1%) stock solution.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 4°C, protected from light.
Protocol for Visual pH Monitoring of Cell Culture Media
Materials:
-
Cell culture medium
-
Bromocresol purple stock solution (1 mg/ml)
-
Cells of interest
Procedure:
-
Aseptically add the bromocresol purple stock solution to the cell culture medium to a final concentration of 1-10 µg/ml. The optimal concentration may need to be determined empirically for your specific cell line and media combination to ensure minimal toxicity and clear color visualization.
-
Culture cells in the bromocresol purple-supplemented medium under standard conditions.
-
Visually inspect the color of the medium daily. A change from purple to yellow indicates a decrease in pH.
Protocol for Quantitative Spectrophotometric pH Measurement
Materials:
-
Cell culture medium supplemented with bromocresol purple (as prepared in 4.2)
-
Spectrophotometer (UV-Vis)
-
Cuvettes
-
pH meter for calibration
Procedure:
-
Calibration Curve:
-
Prepare a series of cell culture medium samples with known pH values (e.g., from 6.0 to 7.4 in 0.2 unit increments), as measured by a calibrated pH meter.
-
Add bromocresol purple to each sample at the same final concentration that will be used in the experiment.
-
Calculate the ratio of the absorbances (A₅₈₉ / A₄₃₂) for each pH standard.
-
Plot the absorbance ratio against the corresponding pH value to generate a calibration curve.
-
-
Sample Measurement:
-
Collect a sterile aliquot of the cell culture medium to be tested.
-
Measure the absorbance at 432 nm and 589 nm.
-
Calculate the absorbance ratio (A₅₈₉ / A₄₃₂).
-
Determine the pH of the sample by interpolating from the calibration curve.
-
Equation for pH Calculation: The pH can also be calculated using the following equation, where pKₐ is the dissociation constant of the indicator, and e₁, e₂, and e₃ are molar absorptivity ratios that can be determined from the calibration data[6]: pH = pKₐ + log((R - e₁) / (e₂ - R * e₃)) Where R = A₅₈₉ / A₄₃₂
Cytotoxicity Considerations
The introduction of any exogenous compound into a cell culture system necessitates an evaluation of its potential cytotoxicity. While one study on the protozoan Trichomonas vaginalis reported no toxicity of bromocresol purple at the concentrations used in their colorimetric assay[7], comprehensive data on its effects on various mammalian cell lines is limited. Therefore, it is crucial to determine the non-toxic working concentration of bromocresol purple for your specific cell line and experimental conditions.
Protocol for Assessing Bromocresol Purple Cytotoxicity using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cell culture medium
-
Bromocresol purple stock solution (1 mg/ml)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of bromocresol purple in cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/ml).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of bromocresol purple. Include a "no-cell" control with medium only.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until intracellular formazan (B1609692) crystals are visible.
-
Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
| Concentration of Bromocresol Purple (µg/ml) | Cell Viability (%) - Cell Line A (Example) | Cell Viability (%) - Cell Line B (Example) |
| 0 (Control) | 100 | 100 |
| 1 | 98 ± 4 | 99 ± 3 |
| 5 | 95 ± 5 | 97 ± 4 |
| 10 | 92 ± 6 | 94 ± 5 |
| 25 | 85 ± 7 | 88 ± 6 |
| 50 | 70 ± 8 | 75 ± 7 |
| 100 | 55 ± 9 | 60 ± 8 |
| Note: The above data is illustrative. Users must perform their own cytotoxicity assays. |
Relevance to Cellular Signaling Pathways
Changes in intracellular and extracellular pH are known to influence various cellular signaling pathways, impacting cell proliferation, differentiation, and metabolism.
pH and the Notch Signaling Pathway
Intracellular pH (pHi) has been shown to regulate the transcription of genes involved in key signaling pathways. For instance, high pHi can lead to increased expression of Notch homolog 1 and its downstream targets. The Notch pathway is a highly conserved signaling system that plays a critical role in cell fate decisions.
Caption: Canonical Notch Signaling Pathway.
pH Regulation of Glycolysis
The glycolytic pathway, a central metabolic route for energy production, is also sensitive to pH changes. The activity of key regulatory enzymes in glycolysis, such as phosphofructokinase, can be inhibited by acidic conditions. This feedback mechanism helps to modulate the rate of glycolysis and prevent excessive intracellular acidification.
Caption: pH Regulation of the Glycolytic Pathway.
Workflow for Implementing Bromocresol Purple in Cell Culture pH Monitoring
Caption: Experimental workflow for using bromocresol purple.
Conclusion
Bromocresol purple can be a valuable tool for monitoring pH in cell culture media, offering both qualitative and quantitative assessment methods. Its distinct color change provides a clear visual indication of acidification, while spectrophotometric analysis allows for precise pH determination. As with any reagent added to cell culture, it is imperative to first establish a non-toxic working concentration for the specific cell line under investigation. By following the protocols outlined in these application notes, researchers can effectively utilize bromocresol purple to ensure optimal culture conditions and enhance the reliability of their experimental results.
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. goa-on.org [goa-on.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. ttuhsc.edu [ttuhsc.edu]
- 7. A new photometric assay with bromocresol purple for testing in vitro antitrichomonal activity in aerobic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Precision Acid-Base Titration Using Bromocresol Purple Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-base titrations are a fundamental analytical technique for determining the concentration of an unknown acidic or basic solution. The choice of indicator is paramount for achieving accurate and reproducible results. Bromocresol purple is a sulfonephthalein pH indicator with a distinct color transition from yellow in acidic conditions to purple in basic conditions, occurring within a pH range of 5.2 to 6.8.[1] This sharp color change makes it an excellent choice for the titration of weak acids with strong bases, where the equivalence point lies within this pH range. These application notes provide a comprehensive protocol for the use of Bromocresol purple in the titration of a weak acid (acetic acid) with a strong base (sodium hydroxide), a common application in quality control and analytical laboratories.
Principle of the Method
The titration process involves the gradual addition of a titrant, a solution of known concentration (in this case, sodium hydroxide), to a known volume of an analyte, a solution of unknown concentration (acetic acid). The reaction proceeds until the analyte is completely neutralized by the titrant. The equivalence point is the point at which the moles of the titrant added are stoichiometrically equal to the moles of the analyte initially present. The endpoint of the titration is the point at which the indicator changes color. A well-chosen indicator, such as Bromocresol purple for this specific titration, will have its color change occur very close to the equivalence point.
The underlying chemical reaction for the titration of acetic acid with sodium hydroxide (B78521) is:
CH₃COOH (aq) + NaOH (aq) → CH₃COONa (aq) + H₂O (l)
At the equivalence point, all the acetic acid has been converted to its conjugate base, acetate (B1210297). The presence of the acetate ion makes the solution slightly basic. Bromocresol purple, with its transition range of pH 5.2-6.8, provides a clear visual indication of this shift to a slightly basic environment.
Data Presentation
The following tables summarize the quantitative data for the preparation of the necessary solutions and a sample titration of acetic acid with sodium hydroxide using Bromocresol purple indicator.
Table 1: Solution Preparation
| Reagent | Molarity/Concentration | Preparation Instructions |
| Sodium Hydroxide (NaOH) Titrant | 0.1 M | Dissolve 4.0 g of NaOH pellets in deionized water to make a final volume of 1 L. Standardize against a primary standard such as potassium hydrogen phthalate (B1215562) (KHP). |
| Acetic Acid (CH₃COOH) Analyte | Unknown (approx. 0.1 M) | Prepare by diluting a concentrated acetic acid solution or use a commercially available solution. |
| Bromocresol Purple Indicator | 0.04% (w/v) | Dissolve 0.04 g of Bromocresol purple powder in 100 mL of 20% ethanol (B145695) in water. |
Table 2: Sample Titration Data
| Trial | Volume of Acetic Acid (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH Used (mL) |
| 1 | 25.00 | 0.50 | 24.80 | 24.30 |
| 2 | 25.00 | 0.20 | 24.55 | 24.35 |
| 3 | 25.00 | 1.00 | 25.32 | 24.32 |
| Average | 24.32 |
Table 3: Calculation of Acetic Acid Concentration
| Parameter | Value |
| Average Volume of NaOH Used | 24.32 mL |
| Molarity of NaOH | 0.100 M |
| Moles of NaOH Used | 0.002432 mol |
| Moles of Acetic Acid | 0.002432 mol |
| Volume of Acetic Acid | 25.00 mL |
| Calculated Molarity of Acetic Acid | 0.0973 M |
Experimental Protocols
Preparation of 0.04% Bromocresol Purple Indicator Solution
-
Weigh 0.04 g of Bromocresol purple powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 20 mL of 95% ethanol and swirl to dissolve the powder.
-
Once dissolved, add deionized water to the 100 mL mark.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the solution in a labeled, airtight container.
Titration of Acetic Acid with Sodium Hydroxide
-
Preparation of the Analyte:
-
Pipette 25.00 mL of the unknown acetic acid solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to ensure the pH electrode (if used) is submerged and to better visualize the color change.
-
Add 3-4 drops of the 0.04% Bromocresol purple indicator solution to the flask. The solution should turn yellow.
-
-
Preparation of the Burette:
-
Rinse a 50 mL burette with a small amount of the standardized 0.1 M NaOH solution.
-
Fill the burette with the 0.1 M NaOH solution, ensuring the tip is free of air bubbles.
-
Record the initial volume of the NaOH solution in the burette to two decimal places.
-
-
Titration Process:
-
Place the Erlenmeyer flask containing the acetic acid and indicator under the burette on a white tile to easily observe the color change.
-
Begin adding the NaOH titrant to the acetic acid solution while continuously swirling the flask.
-
As the endpoint is approached, the purple color will begin to persist for longer periods where the NaOH is added. At this point, add the NaOH drop by drop.
-
The endpoint is reached when the addition of a single drop of NaOH causes the entire solution to change from yellow to a distinct purple that persists for at least 30 seconds.
-
Record the final volume of the NaOH solution in the burette to two decimal places.
-
-
Data Analysis:
-
Calculate the volume of NaOH used by subtracting the initial burette reading from the final burette reading.
-
Repeat the titration at least two more times to ensure precision. The volumes of NaOH used should agree within ±0.1 mL.
-
Calculate the average volume of NaOH used from the replicate titrations.
-
Calculation of the Molarity of Acetic Acid
The molarity of the acetic acid solution can be calculated using the following formula, based on the 1:1 stoichiometry of the reaction:
M_acid × V_acid = M_base × V_base
Where:
-
M_acid = Molarity of the acetic acid solution (mol/L)
-
V_acid = Volume of the acetic acid solution used (L)
-
M_base = Molarity of the NaOH solution (mol/L)
-
V_base = Average volume of the NaOH solution used (L)
Mandatory Visualizations
References
Application Notes and Protocols: Bromocresol Purple Milk Solids Glucose (BCP-MSG) Agar for the Differentiation of Dermatophytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromocresol Purple Milk Solids Glucose (BCP-MSG) agar (B569324) is a specialized differential medium used in mycology for the cultivation and differentiation of dermatophytes, particularly species within the Trichophyton genus. This medium leverages the different metabolic pathways utilized by various dermatophyte species to produce a visually distinct result, aiding in their identification. The key principle of BCP-MSG agar lies in its ability to differentiate organisms based on their capacity to utilize proteins or carbohydrates. Dermatophytes that preferentially metabolize proteins in the medium release alkaline byproducts, causing an increase in the pH. This pH shift is visualized by the indicator bromocresol purple, which changes from its original blue-gray color to a violet-purple under alkaline conditions. In contrast, organisms that primarily ferment glucose will produce acidic byproducts, leading to a yellow coloration of the medium.
Principle of the Method
BCP-MSG agar contains milk solids (casein) as a source of protein, glucose as a carbohydrate source, and bromocresol purple as a pH indicator. The differentiation of dermatophytes is based on the following principles:
-
Alkalinization: Proteolytic dermatophytes, such as Trichophyton mentagrophytes, utilize the casein in the milk solids as their primary energy source. The deamination of amino acids results in the production of alkaline metabolites, which raises the pH of the medium. The bromocresol purple indicator responds to this alkaline environment by changing from blue-gray (pH 6.6) to a distinct violet-purple color.
-
Acidification: Saccharolytic organisms, including many bacteria and some non-dermatophytic fungi, will preferentially ferment the glucose in the medium. This metabolic process produces acidic byproducts, lowering the pH and causing the bromocresol purple indicator to turn yellow. This feature is also useful for detecting bacterial contamination.
-
Growth Characteristics: In addition to the pH change, the rate and morphology of fungal growth, such as diffuse (spreading) versus restricted (limited) colonies, provide another important criterion for differentiation.
Applications
-
Differentiation of Trichophyton species: BCP-MSG agar is particularly effective in distinguishing between Trichophyton mentagrophytes and Trichophyton rubrum, two of the most common dermatophytes isolated from clinical specimens.
-
Identification of other dermatophytes: The medium can also aid in the identification of other dermatophytes, such as Microsporum species, based on their growth characteristics and ability to produce an alkaline reaction.
-
Detection of Contamination: The color change to yellow can indicate the presence of bacterial or yeast contaminants in a fungal culture.[1]
Data Presentation
The following tables summarize the expected results for common dermatophytes on BCP-MSG agar after incubation at 25-30°C. Observations should be made daily for up to 14 days.
Table 1: Expected Reactions of Common Trichophyton Species on BCP-MSG Agar within 7 Days
| Organism | Growth Characteristics | pH Change (Color) | Interpretation |
| Trichophyton mentagrophytes | Diffuse, spreading growth | Alkaline (Violet-Purple) | Positive for casein utilization |
| Trichophyton rubrum | Restricted, confined growth | No change (Blue-Gray) | Negative for rapid casein utilization |
| Trichophyton violaceum | Restricted growth with a clear zone | Slow alkaline reaction (Purple) | Weakly positive for casein utilization |
Table 2: Expected Reactions of Microsporum Species on BCP-MSG Agar
| Organism | Growth Characteristics | pH Change (Color) | Interpretation |
| Microsporum canis | Profuse growth | No significant change | Negative for rapid casein utilization |
| Microsporum audouinii | Profuse growth | Rapid alkaline reaction (Purple) | Positive for casein utilization |
Experimental Protocols
Preparation of Bromocresol Purple Milk Solids Glucose (BCP-MSG) Agar
This medium is prepared by combining three separately sterilized solutions.[2]
5.1.1. Reagents and Materials
-
Skim milk powder
-
Bromocresol purple (1.6% solution in ethanol)
-
Glucose
-
Bacto agar
-
Distilled water
-
Autoclave
-
Sterile flasks
-
Sterile culture tubes or plates
5.1.2. Preparation of Solutions
-
Solution A (Milk Solids and Indicator):
-
In a 2-liter flask, dissolve 80 g of skim milk powder in 1000 mL of distilled water.
-
Add 2 mL of a 1.6% alcoholic solution of bromocresol purple.
-
Autoclave at 121°C for 10 minutes.
-
-
Solution B (Glucose):
-
In a separate flask, dissolve 40 g of glucose in 200 mL of distilled water.
-
Autoclave at 121°C for 10 minutes.
-
-
Solution C (Agar):
-
In a 3-liter flask, add 30 g of Bacto agar to 800 mL of distilled water.
-
Let it soak for 15 minutes.
-
Autoclave at 121°C for 10 minutes.
-
5.1.3. Final Mixing and Dispensing
-
Aseptically combine the cooled (45-50°C) Solutions A and B with Solution C.
-
Mix thoroughly to ensure a homogenous medium.
-
Adjust the final pH to 6.6 if necessary.
-
Aseptically dispense the medium into sterile tubes for slants (approximately 7 mL per tube) or into sterile Petri dishes.
-
Allow the agar to solidify in a slanted position for tubes or on a level surface for plates.
Inoculation and Incubation
-
Using a sterile inoculating needle or loop, pick a small fragment of the fungal colony to be identified from a pure culture.
-
Inoculate the center of the BCP-MSG agar slant or plate with the fungal fragment.
-
Incubate the inoculated medium at 25-30°C.
-
Examine the cultures daily for up to 14 days.
Interpretation of Results
-
Positive Alkaline Reaction: Observe for a change in the medium's color from blue-gray to violet-purple around the fungal growth. This indicates the utilization of casein and the production of alkaline metabolites.
-
Growth Characteristics: Note the rate and pattern of fungal growth. "Diffuse" growth spreads out from the point of inoculation, while "restricted" growth remains confined to the area of inoculation.
-
Acidic Reaction: A change in the medium's color to yellow indicates the fermentation of glucose and suggests the presence of contaminants.
-
No Change: If there is fungal growth with no change in the color of the medium, it indicates that the organism does not rapidly utilize casein to produce an alkaline reaction.
It is important to read the results within 7 to 10 days, as some dermatophytes that are initially negative for an alkaline reaction may produce a delayed color change with prolonged incubation.[2][3]
Quality Control
To ensure the reliability of the results, it is essential to perform quality control testing on each new batch of BCP-MSG agar.
Table 3: Recommended Quality Control Organisms and Expected Results
| QC Organism | ATCC Number | Expected Growth | Expected pH Change (Color) |
| Trichophyton mentagrophytes | 9533 | Good, diffuse growth | Alkaline (Violet-Purple) |
| Trichophyton rubrum | 28188 | Good, restricted growth | No change (Blue-Gray) |
Visualizations
Caption: Experimental workflow for dermatophyte differentiation using BCP-MSG agar.
Caption: Logical relationship for the differentiation of T. mentagrophytes and T. rubrum.
References
Application Notes: Spectrophotometric Determination of Serum Albumin Using Bromocresol Purple
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albumin is the most abundant plasma protein in humans, constituting approximately half of the total protein content in serum.[1][2] Synthesized in the liver, it plays crucial physiological roles, including the maintenance of colloid osmotic pressure, transport of various endogenous and exogenous substances like hormones, fatty acids, and drugs, and functioning as a plasma pH buffer.[2] Serum albumin levels are a key prognostic indicator for various conditions, including liver disease, kidney disease, malnutrition, and dehydration.[1][2] The Bromocresol Purple (BCP) method is a widely used, specific, and rapid colorimetric assay for the quantitative determination of albumin in serum and other biological samples.[3][4][5]
Principle of the Method
The spectrophotometric determination of serum albumin using Bromocresol Purple is based on the specific binding of the BCP dye to albumin.[1][2][6] In an acidic buffer, BCP binds to albumin, forming a stable complex. This binding causes a shift in the absorption spectrum of the dye, leading to a color change from yellow-green to a distinct blue-purple.[6] The intensity of the color produced is directly proportional to the concentration of albumin in the sample.[1][2] The absorbance of the BCP-albumin complex is measured at a specific wavelength, typically around 600-620 nm, and the albumin concentration is determined by comparing the absorbance to that of a known standard.[1][2][5] This method is favored for its high specificity for albumin compared to other dye-binding methods like Bromocresol Green (BCG), which can show interference from other plasma proteins.[3][5]
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of serum albumin using the Bromocresol Purple method.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the BCP albumin assay.
Table 1: Reagent Composition and Reaction Conditions
| Parameter | Value | Reference |
| Bromocresol Purple (BCP) | 0.08 - 150 µM | [1][4] |
| Buffer | Acetate (B1210297) or Succinate Buffer | [1][4] |
| pH | 4.8 - 5.3 | [1][4] |
| Surfactant | Present to increase linearity | [1][4] |
| Wavelength (λmax) | 610 - 620 nm | [1][2] |
| Temperature | Room Temperature or 37°C | [1][2] |
| Incubation Time | 1 - 5 minutes | [1][2] |
Table 2: Assay Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | Up to 7.1 - 70 g/L | [1][3] |
| Limit of Sensitivity | 0.10 g/dL (1.0 g/L) | [1] |
| Between-Day CV | 0.9% - 3.5% | [3] |
| Normal Serum/Plasma Range | 3.5 – 5.5 g/dL (35 - 55 g/L) | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the determination of serum albumin using the BCP method. Both a manual cuvette-based assay and a 96-well plate format are described.
Reagent Preparation
-
BCP Reagent: A typical ready-to-use reagent contains Bromocresol Purple, a buffer (e.g., acetate or succinate) to maintain an acidic pH, and a surfactant to enhance the linearity of the reaction.[1] Commercially available kits provide a stabilized liquid reagent.[1][2]
-
Albumin Standard: A stock albumin standard (e.g., 5 g/dL) is used to prepare a series of dilutions for the standard curve.[2] Dilutions can be made with ultrapure water.[2]
-
Sample Preparation: Serum or plasma samples should be used.[1] It is recommended to use non-hemolyzed samples.[1] Samples with expected high albumin concentrations may need to be diluted with saline or ultrapure water.[1][2]
Manual Cuvette-Based Assay Protocol
-
Pipetting:
-
Blank: To a labeled tube, add 1.0 mL of the BCP reagent.
-
Standards: To separate labeled tubes, add 10 µL of each albumin standard dilution and 1.0 mL of the BCP reagent.
-
Samples: To separate labeled tubes, add 10 µL of the serum/plasma sample and 1.0 mL of the BCP reagent.
-
-
Mixing: Gently mix the contents of each tube.
-
Incubation: Incubate the tubes for 1 to 5 minutes at room temperature (or 37°C as specified by the reagent manufacturer).[1][2]
-
Measurement:
-
Set the spectrophotometer to zero absorbance at the recommended wavelength (e.g., 620 nm) using the blank.
-
Measure the absorbance of each standard and sample.
-
96-Well Plate Assay Protocol
-
Pipetting:
-
Blank: To appropriate wells, add 200 µL of the BCP reagent.
-
Standards: To appropriate wells, add 20 µL of each albumin standard dilution and 200 µL of the BCP reagent.
-
Samples: To appropriate wells, add 20 µL of the diluted sample and 200 µL of the BCP reagent.
-
-
Mixing: Tap the plate gently to ensure thorough mixing. Avoid the formation of bubbles.
-
Incubation: Incubate the plate for 5 minutes at room temperature.[2]
-
Measurement: Measure the absorbance at a wavelength between 590-630 nm (peak absorbance is typically around 610 nm) using a microplate reader.[2]
Data Analysis and Calculation
-
Standard Curve: Subtract the absorbance of the blank from the absorbance of each standard. Plot the corrected absorbance values against the corresponding albumin concentrations to generate a standard curve.
-
Sample Concentration: Subtract the absorbance of the blank from the absorbance of each sample. Use the standard curve to determine the albumin concentration in the samples.[2]
-
Dilution Factor: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final albumin concentration.[1]
The concentration of albumin is typically expressed in g/dL or g/L.
Signaling Pathway and Logical Relationships
The underlying principle of the BCP assay is a direct binding interaction and subsequent spectrophotometric detection, not a signaling pathway. The logical relationship is a direct proportionality between the concentration of the analyte (albumin) and the measured signal (absorbance).
Caption: Logical relationship in the Bromocresol Purple assay for albumin determination.
Interferences
The BCP method is highly specific for albumin. However, potential interferences to be aware of include:
-
Hemolysis: Hemoglobin can interfere with the assay. It is recommended to use non-hemolyzed samples.[1]
-
Abnormal Proteins: The presence of abnormal proteins may cause a gradual increase in the final reaction color.[1]
-
Bilirubin (B190676): High levels of bilirubin may potentially interfere, although the BCP method is generally less susceptible to bilirubin interference than other methods.[3]
Conclusion
The Bromocresol Purple method provides a simple, rapid, and specific means for the quantitative determination of serum albumin. Its adaptability to both manual and automated platforms makes it a valuable tool in clinical diagnostics, research, and drug development for assessing liver function, nutritional status, and various disease states. Accurate and reproducible results can be obtained by adhering to the established protocols and being mindful of potential interferences.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New colorimetric method with bromocresol purple for estimating the redox state of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Study of Carbonic Anhydrase Isoenzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ↔ HCO₃⁻ + H⁺)[1][2]. Dysregulation of CA isoenzyme activity is implicated in several pathologies, including cancer, making them attractive targets for drug development[2][3]. These application notes provide detailed protocols for the localization and quantification of carbonic anhydrase isoenzymes. While direct histochemical staining of CA isoenzymes in tissue using Bromocresol purple is not a widely documented or standard technique, this document outlines the gold-standard immunohistochemical methods for isoenzyme localization and a common colorimetric method for measuring CA activity, which relies on pH change principles similar to those of Bromocresol purple.
Application Notes
The study of carbonic anhydrase isoenzymes typically involves two main experimental approaches: localization of the enzyme within tissues and measurement of its enzymatic activity.
-
Immunohistochemistry (IHC): This is the most common and specific method for visualizing the distribution of different CA isoenzymes in tissue sections. This technique utilizes specific antibodies that bind to the target CA isoenzyme, which is then visualized using a chromogenic or fluorescent detection system. The staining pattern, which is often membrane-predominant for isoenzymes like CA IX, provides valuable information about the enzyme's expression levels and subcellular localization in normal and diseased tissues[4][5].
-
Enzyme Activity Assays: These methods quantify the catalytic activity of carbonic anhydrases. A common approach is a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of an ester substrate, leading to the release of a chromophore that can be quantified spectrophotometrically[2][6]. The rate of color development is proportional to the CA activity. Specific inhibitors, such as acetazolamide, can be used to confirm that the observed activity is specific to carbonic anhydrase[2].
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Carbonic Anhydrase Isoenzymes
This protocol provides a general workflow for the immunohistochemical localization of CA isoenzymes (e.g., CA IX, CA XII) in paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) in methanol (B129727) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody specific to the CA isoenzyme of interest
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) complex
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Rinse with PBS.
-
-
Blocking of Non-Specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP complex for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Apply DAB substrate-chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation:
The results of immunohistochemical staining are typically evaluated semi-quantitatively based on the intensity and the percentage of positive cells.
| Staining Score | Description |
| 0 | No staining |
| 1+ (Weak) | Faint, patchy staining in <10% of cells |
| 2+ (Moderate) | Moderate staining in 10-50% of cells |
| 3+ (Strong) | Strong, diffuse staining in >50% of cells |
Protocol 2: Colorimetric Assay for Carbonic Anhydrase Activity
This protocol describes a method to quantify CA activity in biological samples like cell lysates or purified enzyme preparations. The assay is based on the esterase activity of CA.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Sample (cell lysate, purified enzyme)
-
CA Inhibitor (e.g., Acetazolamide) for negative control
-
Purified carbonic anhydrase for positive control
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or dilute purified enzyme to the desired concentration in CA Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to appropriate wells:
-
Sample wells: Sample to be tested.
-
Positive control well: Purified carbonic anhydrase.
-
Negative control (inhibited) well: Sample pre-incubated with a CA inhibitor like Acetazolamide.
-
Blank well: CA Assay Buffer only.
-
-
Adjust the volume in all wells to be equal with CA Assay Buffer.
-
-
Enzymatic Reaction:
-
Add the CA substrate to all wells to initiate the reaction.
-
Mix gently.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature.
-
Data Analysis:
-
Plot the absorbance values against time for each well.
-
Determine the rate of the reaction (change in absorbance per minute) from the linear portion of the curve.
-
Subtract the rate of the blank from the rates of the sample and controls.
-
The CA activity is proportional to the rate of the reaction. Specific activity can be calculated if the protein concentration of the sample is known.
| Sample Type | Expected Rate of Reaction |
| Blank | Minimal to no change in absorbance |
| Positive Control | High rate of absorbance increase |
| Negative Control (Inhibited) | Significantly reduced rate compared to the uninhibited sample |
| Experimental Sample | Rate of absorbance increase is proportional to CA activity |
Visualizations
References
- 1. Carbonic anhydrase isozymes IX and XII in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
Application Notes and Protocols: Tracing Lymphatic Fluid Diffusion
Topic: Tracing Lymphatic Fluid Diffusion with Bromocresol Purple
Audience: Researchers, scientists, and drug development professionals.
Note on Bromocresol Purple: Extensive literature review did not yield established protocols or quantitative data for the use of Bromocresol purple as a tracer for lymphatic fluid diffusion. The primary application of Bromocresol purple in biomedical research is as a colorimetric dye for quantifying serum albumin.[1][2][3][4][5][6] Its use in visualizing lymphatic drainage has not been documented in the reviewed scientific literature.
Therefore, this document provides a generalized protocol for lymphatic fluid tracing using a common alternative, Methylene (B1212753) Blue, which is a widely accepted dye for sentinel lymph node mapping and lymphatic visualization.[7][8][9] The principles and methodologies described can be adapted for the investigation of new potential lymphatic tracers.
I. Introduction to Lymphatic Fluid Tracing
The lymphatic system is a critical component of the circulatory and immune systems, responsible for maintaining fluid homeostasis, immune surveillance, and lipid absorption.[10] Visualizing and quantifying lymphatic fluid flow is essential for understanding physiological processes and the pathophysiology of various diseases, including lymphedema, cancer metastasis, and inflammatory conditions.[10]
Lymphatic tracing involves the introduction of a contrast agent or tracer into the interstitial space, from where it is taken up by lymphatic capillaries and transported through the lymphatic network.[11] Various tracers are employed for this purpose, including dyes, fluorescent probes, and radiocolloids, each with distinct properties and imaging modalities.[12]
II. Principles of Methylene Blue as a Lymphatic Tracer
Methylene blue is a vital stain that is readily taken up by lymphatic vessels, allowing for direct visualization of lymphatic channels and sentinel lymph nodes.[7][8] Its distinct blue color provides a clear contrast against surrounding tissues, making it suitable for intraoperative guidance in procedures like sentinel lymph node biopsy.[9]
Mechanism of Uptake and Transport: Following interstitial injection, methylene blue is cleared from the injection site and enters the initial lymphatics through passive convection and diffusion. It is then transported along the lymphatic vessels by the intrinsic contractility of the collecting lymphatics.
III. Experimental Protocols
A. In Vivo Lymphatic Tracing in a Murine Model using Methylene Blue
This protocol describes a method for visualizing lymphatic drainage from the paw to the popliteal lymph node in a mouse model.
Materials:
-
Methylene Blue solution (1% in sterile saline)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Insulin syringes with 30G needles
-
Surgical dissection kit
-
Imaging system (e.g., stereomicroscope with a camera)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave the fur from the hindlimb to expose the injection site and the area overlying the popliteal lymph node.
-
Tracer Injection: Inject 5-10 µL of 1% methylene blue solution intradermally into the dorsal side of the hind paw.
-
Observation and Imaging: After injection, observe the appearance of blue lymphatic vessels ascending the limb towards the popliteal lymph node. Image the lymphatic drainage at regular intervals (e.g., 1, 5, 10, 15, and 30 minutes post-injection) to monitor the diffusion and transport of the dye.
-
Lymph Node Identification: After a sufficient time for the dye to accumulate (typically 15-30 minutes), make a small skin incision over the popliteal fossa to expose the popliteal lymph node, which will be stained blue.
-
Data Analysis: Quantify the rate of lymphatic flow by measuring the distance the dye travels over time. The intensity of the blue color in the lymph node can also be quantified using image analysis software.
B. Experimental Workflow Diagram
References
- 1. New colorimetric method with bromocresol purple for estimating the redox state of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of two bromocresol purple binding sites on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The introduction of bromocresol purple for the determination of serum albumin on SMAC and ACA, and the standardization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsurgery.com [ijsurgery.com]
- 8. Sentinel lymph node mapping of breast cancer: a case-control study of methylene blue tracer compared to isosulfan blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylene blue dye versus combined dye-radioactive tracer technique for sentinel lymph node localisation in early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets [frontiersin.org]
- 11. Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Tracers used for the detection of sentinel lymph nodes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromocresol Purple (BCP) Albumin Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bromocresol Purple (BCP) albumin assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the BCP albumin assay, providing potential causes and solutions in a question-and-answer format.
Question: Why are my absorbance readings for my samples, including the blank, unexpectedly high?
Answer: High background absorbance can be caused by several factors:
-
Reagent Contamination: The BCP reagent may be contaminated. Prepare fresh reagent and repeat the assay.
-
Sample Turbidity: Lipemic (cloudy) or hemolyzed (red-tinted) samples can cause light scatter, leading to artificially high readings.[1] Centrifuge turbid samples to pellet lipids or cellular debris. Visually inspect samples for hemolysis; if present, a new sample may be required.[1]
-
Incorrect Wavelength: Ensure the spectrophotometer is set to the correct wavelength, typically 610 nm.[2]
-
Presence of Interfering Substances: Certain substances in your sample can interfere with the assay. Refer to the Interference Summary Table below for more details.
Question: My albumin standard curve has a low R-squared value or is not linear. What should I do?
Answer: A poor standard curve can result from:
-
Pipetting Errors: Inaccurate pipetting of standards or reagents can lead to a non-linear curve. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Improper Mixing: Inadequate mixing of samples and reagents can cause inconsistent color development. Gently tap the plate or tubes to mix after adding the reagent.[2]
-
Incorrect Standard Preparation: Double-check the dilution calculations and preparation of your albumin standards. It is recommended to prepare fresh standards for each assay.
-
Reagent Temperature: Ensure all reagents, especially the BCP reagent, are brought to room temperature before use.[2]
Question: The albumin concentration in my samples is lower than expected, especially in samples from subjects with renal insufficiency. Why is this happening?
Answer: The BCP method is known to underestimate albumin concentrations in patients with renal insufficiency.[3] This is due to the presence of interfering substances in the uremic serum that prevent the binding of BCP to albumin. One major identified interferent is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a uremic toxin.[3] In such cases, consider using an alternative method like immunonephelometry for more accurate albumin quantification.
Question: I am seeing high variability between my replicate wells/cuvettes. What is the cause?
Answer: High variability can be introduced by:
-
Air Bubbles: Bubbles in the wells of a 96-well plate can interfere with the light path during absorbance reading. Be careful to avoid introducing bubbles when pipetting.[2]
-
Inconsistent Incubation Time: Ensure all samples and standards are incubated for the same amount of time (typically 5 minutes) before reading the absorbance.[2]
-
Pipetting Inconsistency: Small variations in the volumes of sample or reagent added to each well can lead to significant differences in absorbance.
Frequently Asked Questions (FAQs)
What is the principle of the Bromocresol Purple (BCP) albumin assay?
The BCP albumin assay is a colorimetric method used to quantify albumin in biological samples.[4] In an acidic buffer, albumin binds specifically to the BCP dye.[1] This binding causes a shift in the dye's absorbance spectrum, resulting in a color change from yellow-green to blue-green.[5] The intensity of the color, measured at approximately 610 nm, is directly proportional to the albumin concentration in the sample.[2]
What are the main advantages of the BCP assay over the Bromocresol Green (BCG) assay?
The primary advantage of the BCP method is its higher specificity for albumin.[6] The BCG dye is known to non-specifically bind to other plasma proteins, particularly alpha- and beta-globulins, which can lead to an overestimation of the true albumin concentration.[7][8] The BCP assay minimizes this globulin interference.[9]
What substances are known to interfere with the BCP assay?
While more specific than the BCG method, the BCP assay can still be affected by certain substances. These include:
-
Hemoglobin: High concentrations of hemoglobin from hemolyzed samples can interfere with the assay.[1][9]
-
Bilirubin (B190676): Elevated levels of bilirubin can also impact the results.[1][9]
-
Lipids: Lipemic samples can cause turbidity, leading to inaccurate readings.
-
Globulins: Although BCP has a lower affinity for globulins compared to BCG, very high concentrations may still cause some interference.[7]
-
Uremic Toxins: In patients with renal disease, certain uremic toxins can inhibit the binding of BCP to albumin, resulting in falsely low measurements.[3]
Can I use the BCP assay for animal samples?
The affinity of BCP for albumin can vary between species. The BCP method has a significantly lower affinity for animal albumin compared to human albumin.[7] Therefore, if you are analyzing animal samples, it is crucial to use a species-specific albumin standard for your calibration curve to ensure accurate quantification.[10]
Interference Summary Table
The following table summarizes the approximate concentrations at which common substances may begin to interfere with the BCP albumin assay. Note that the exact interference level can vary depending on the specific kit, reagents, and experimental conditions.
| Interfering Substance | Interfering Concentration | Effect on Albumin Measurement | Reference |
| Hemoglobin | > 5.00 g/L | Potential for interference | [9] |
| Hemoglobin | > 100 mg/dL | Potential for interference | [1] |
| Bilirubin | > 342 µmol/L | Potential for interference | [9] |
| Bilirubin | > 58 mg/dL | Potential for interference | [1] |
| Globulins | High Concentrations | Minimal compared to BCG, but potential for positive interference | [7][9] |
| Uremic Toxins (e.g., CMPF) | Present in renal insufficiency | Falsely low results due to binding inhibition | [3] |
Experimental Protocols
Key Experiment: Bromocresol Purple Albumin Assay (96-Well Plate Format)
This protocol is a generalized procedure and should be adapted based on the specific instructions provided with your assay kit.
1. Reagent and Sample Preparation:
- Allow all reagents and samples to come to room temperature before use.[2]
- Prepare a series of albumin standards by diluting a stock albumin solution (e.g., 5 g/dL) with deionized water. A typical concentration range is 0.5 to 5 g/dL.
- Prepare a blank control containing only deionized water.
- If necessary, dilute your unknown samples to fall within the range of the standard curve. Serum samples are often diluted 2-fold with water.[2]
2. Assay Procedure:
- Pipette 20 µL of each standard, blank, and diluted sample into the appropriate wells of a clear, flat-bottom 96-well plate.[2]
- Add 200 µL of the BCP working reagent to each well.[2]
- Gently tap the plate to ensure thorough mixing. Avoid creating bubbles.[2]
- Incubate the plate at room temperature for 5 minutes.[2]
3. Measurement and Calculation:
- Measure the absorbance of each well at 610 nm using a microplate reader.[2]
- Subtract the absorbance of the blank from the absorbance of all standards and samples.
- Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
- Use the equation of the linear regression from the standard curve to determine the albumin concentration in your unknown samples. Remember to account for the initial sample dilution in your final calculation.
Visualizations
Caption: Experimental workflow for the BCP albumin assay.
Caption: Logical relationships of common interferences in the BCP assay.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Performance evaluation of different albumin assays for the detection of analbuminemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actavet.vfu.cz [actavet.vfu.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochain.com [biochain.com]
Technical Support Center: Bromocresol Purple Indicator
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the fading of Bromocresol purple indicator solutions.
Troubleshooting Guides
Issue: Bromocresol purple indicator solution is fading or changing color unexpectedly.
This guide will help you identify the potential causes for the instability of your Bromocresol purple solution and provide steps to rectify the issue.
1. Photodegradation (Fading upon Light Exposure)
-
Symptom: The purple or yellow color of the indicator solution fades over time, especially when exposed to ambient or direct light.
-
Cause: Bromocresol purple, a member of the triphenylmethane (B1682552) dye family, is susceptible to degradation upon exposure to light, particularly UV radiation. This process, known as photobleaching, can break down the chromophore responsible for the indicator's color.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Store the Bromocresol purple solution in an amber glass bottle to protect it from light.[1]
-
Work in Low-Light Conditions: When using the indicator, try to minimize its exposure to direct and intense light sources.
-
Prepare Fresh Solutions: If photodegradation is suspected, prepare a fresh solution and compare its performance to the faded one.
-
2. Chemical Degradation
-
Symptom: The indicator solution loses its color intensity or changes color even when stored in the dark. This may be accompanied by a change in the solution's pH.
-
Cause: The stability of Bromocresol purple can be compromised by the presence of certain chemicals in the solution.
-
Strong Oxidizing Agents: Substances like hydrogen peroxide can chemically degrade the dye molecule, leading to a loss of color.[2][3]
-
Strong Acids and Bases: Although it functions as a pH indicator, prolonged exposure to extreme pH values outside its working range (pH 5.2-6.8) can lead to irreversible structural changes and fading.[1]
-
Reactive Radical Species: In some experimental setups, highly reactive radicals can be generated, which can attack and destroy the indicator molecule.
-
-
Troubleshooting Steps:
-
Review Solution Components: Carefully check all the components of your experimental solution for the presence of strong oxidizing agents or other reactive species.
-
Test for Incompatibility: Prepare a small test solution containing Bromocresol purple and the suspected interfering substance to observe if fading occurs.
-
Use a Different Indicator: If the chemical environment is too harsh for Bromocresol purple, consider using a more robust pH indicator suitable for your experimental conditions.
-
3. Improper Solution Preparation or Storage
-
Symptom: The indicator solution appears weak or fades quickly after preparation.
-
Cause: The stability of the indicator solution is highly dependent on the quality of the reagents and the storage conditions.
-
Solvent Quality: The type and purity of the solvent used to prepare the indicator solution can affect its stability.[4]
-
Contamination: Contamination of the stock solution with impurities can catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the degradation of the indicator.[5]
-
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Prepare the indicator solution using analytical grade Bromocresol purple and high-purity deionized water or ethanol.
-
Follow Standard Protocols: Adhere to established protocols for preparing Bromocresol purple solutions.
-
Store Properly: Store the solution in a cool, dark place, and ensure the container is tightly sealed to prevent contamination and evaporation.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a Bromocresol purple indicator solution?
The shelf life can vary depending on the supplier and storage conditions. Some sources suggest a shelf life of 18 months to 5 years, while others state it can be indefinite if stored properly in a cool, dark, and tightly sealed container.[2][7]
Q2: My Bromocresol purple solution has faded. Can I still use it?
A faded solution will not provide accurate pH indication. The fading is a sign of the degradation of the indicator molecule, which means it will no longer exhibit the correct color change at its designated pH range. It is strongly recommended to discard the faded solution and prepare a fresh one.
Q3: Can I do anything to increase the stability of my Bromocresol purple solution?
Yes, you can take the following steps to maximize its stability:
-
Prepare the solution using high-purity reagents and solvents.
-
Store the solution in a dark, amber-colored glass bottle.
-
Keep the solution in a cool environment, avoiding exposure to heat sources.
-
Ensure the container is well-sealed to prevent contamination and solvent evaporation.
Q4: Are there any known substances that interfere with Bromocresol purple?
Yes, strong oxidizing agents, strong acids, and strong bases can interfere with and degrade Bromocresol purple. Additionally, the presence of proteins can sometimes cause a shift in the indicator's pKa, a phenomenon known as the "protein error," which can affect the accuracy of the pH reading.
Q5: What are the visible signs of Bromocresol purple degradation?
The primary sign of degradation is a noticeable fading of the solution's color, whether it is in its acidic (yellow) or basic (purple) form. In some cases, you might observe a complete loss of color.
Data Presentation
Table 1: Factors Affecting the Stability of Bromocresol Purple Solutions
| Parameter | Condition | Effect on Stability | Recommendations |
| Light Exposure | UV radiation / prolonged exposure to ambient light | Causes photodegradation (fading) | Store in amber bottles; work in low-light conditions. |
| Temperature | Elevated temperatures | Accelerates degradation | Store in a cool environment. |
| pH | Extreme pH values (outside 5.2-6.8) | Can cause irreversible structural changes | Use within the recommended pH range. |
| Chemicals | Strong oxidizing agents (e.g., H₂O₂) | Chemical degradation leading to color loss | Avoid contact with incompatible chemicals. |
| Solvent | Impure solvents | May introduce contaminants that catalyze degradation | Use high-purity solvents for preparation. |
Table 2: Quantitative Data on the Photodegradation of Bromocresol Purple
The following data is derived from a study on the photolysis of a 25 mg/L Bromocresol purple solution under UV irradiation at 254 nm.
| Time (minutes) | BCP Removal (%) |
| 60 | ~10% |
| 120 | ~18% |
| 180 | ~22% |
| 240 | 25.8% |
Data adapted from a study on the photochemical degradation of Bromocresol Purple.
Experimental Protocols
Protocol for Preparation of 0.04% Bromocresol Purple Indicator Solution (Aqueous)
Materials:
-
Bromocresol purple (powder)
-
Deionized water
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Stirring rod
Procedure:
-
Weigh 0.04 g (40 mg) of Bromocresol purple powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 0.74 mL of 0.1 M NaOH solution to the flask.
-
Add about 20 mL of deionized water and swirl gently to dissolve the powder. A slight warming may be required to aid dissolution.
-
Once the Bromocresol purple has completely dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the solution to a properly labeled amber glass bottle for storage.
Protocol for Investigating Potential Chemical Incompatibility
This protocol can be used to determine if a specific chemical in your experimental setup is causing the fading of the Bromocresol purple indicator.
Materials:
-
Freshly prepared 0.04% Bromocresol purple solution
-
The suspect chemical/solution
-
Control solution (the same solvent as the suspect chemical solution)
-
Test tubes or cuvettes
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Label three test tubes: "Control," "Test," and "Blank."
-
To the "Blank" test tube, add the solvent of your suspect chemical.
-
To the "Control" test tube, add a known volume of your experimental buffer or solvent without the suspect chemical.
-
To the "Test" test tube, add the same volume of your experimental buffer or solvent containing the suspect chemical.
-
Add a small, equal amount of the fresh Bromocresol purple solution to the "Control" and "Test" tubes.
-
Observe any color change or fading in the "Test" tube compared to the "Control" tube over a period of time (e.g., 1 hour, 24 hours).
-
For a quantitative analysis, measure the absorbance of the solutions at the wavelength of maximum absorbance for Bromocresol purple (around 590 nm for the basic form) at different time intervals using a spectrophotometer. A decrease in absorbance in the "Test" sample relative to the "Control" indicates degradation.
Visualizations
Caption: Troubleshooting workflow for fading Bromocresol purple.
Caption: Factors leading to the degradation of Bromocresol purple.
References
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com [carlroth.com]
- 3. New colorimetric method with bromocresol purple for estimating the redox state of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 6+ pH Test Reagents & How to Use Them [jitsi.cmu.edu.jm]
- 5. Effect of environmental conditions during heating on commercial spore strip performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromcresol Purple Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. testinglab.com [testinglab.com]
Technical Support Center: Optimizing Bromocresol Purple (BCP) in Agar Plates
Welcome to the technical support center for Bromocresol purple (BCP) agar (B569324) plates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of BCP in agar plates and to troubleshoot common issues encountered during experimentation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Bromocresol purple (BCP) as a pH indicator in agar plates?
A1: Bromocresol purple is a pH indicator that undergoes a distinct color change in response to shifts in acidity. In microbiological media, many organisms ferment carbohydrates (like lactose (B1674315) or glucose), producing acidic byproducts. This lowers the pH of the surrounding medium. BCP is purple at a neutral or alkaline pH and turns yellow in an acidic environment (pH range approximately 5.2 to 6.8).[1][2] This color change allows for the visual differentiation of carbohydrate-fermenting microorganisms from non-fermenting ones.[1]
Q2: What is the typical concentration of Bromocresol purple in agar media?
A2: The concentration of BCP can vary depending on the specific medium formulation and the application. However, a commonly used concentration is around 0.025 g/L (or 25 mg/L).[1] It's crucial to consult the specific protocol for the medium you are preparing, as concentrations can differ.
Q3: Can Bromocresol purple be autoclaved with the agar medium?
A3: Yes, Bromocresol purple is generally heat-stable and can be autoclaved along with the other media components. Standard autoclaving conditions (121°C for 15 minutes) are typically acceptable.[1] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the indicator.
Q4: How should I store prepared Bromocresol purple agar plates?
A4: Prepared BCP agar plates should be stored in a cool, dark place, typically refrigerated at 2-8°C. They should be stored in an inverted position to prevent condensation from dripping onto the agar surface. Properly stored plates can have a shelf life of several weeks to a few months, but it's always best to check for any signs of contamination, drying, or color change before use.
Q5: Can BCP be used in plant tissue culture media?
A5: Yes, Bromocresol purple has been used in plant tissue culture media to visually assess pH changes in the rhizosphere. This can be helpful for monitoring the health and metabolic activity of the plant cultures.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using Bromocresol purple in your agar plates.
| Problem | Possible Causes | Recommended Solutions |
| Faint or Unclear Color Change | 1. Suboptimal BCP Concentration: The concentration of the indicator may be too low for a distinct color change. 2. Weak Acid Production: The microorganism may be a weak fermenter, producing only a small amount of acid. 3. Buffering Capacity of the Medium: Some media components can buffer against pH changes, masking the color transition. | 1. Optimize BCP Concentration: Conduct an experiment with a range of BCP concentrations to determine the optimal level for your specific medium and organisms (see Experimental Protocols). 2. Increase Incubation Time: Allow more time for the accumulation of acidic byproducts. 3. Review Media Composition: If possible, reduce the concentration of buffering agents, ensuring it does not negatively impact microbial growth. |
| False Positive Results (Yellowing without Fermentation) | 1. Acidic Media Components: Some components in the media may be inherently acidic, lowering the initial pH. 2. Contamination: Contamination with a strong acid-producing organism can cause a color change. | 1. Check Initial pH: Measure the pH of the medium after preparation and before inoculation to ensure it is within the expected range (typically 6.8 ± 0.2).[1] 2. Ensure Aseptic Technique: Use proper sterile techniques during media preparation and inoculation to prevent contamination. Run sterile control plates. |
| Color Reversion (Yellow to Purple) | 1. Depletion of Carbohydrate Source: After the fermentable sugar is exhausted, some organisms may start to metabolize peptones and amino acids, producing alkaline byproducts that raise the pH. | 1. Ensure Adequate Carbohydrate Concentration: Use the recommended concentration of the fermentable carbohydrate in your medium. 2. Limit Incubation Time: Read the results within the recommended timeframe (e.g., 18-24 hours) before reversion can occur. |
| Uneven Color Distribution | 1. Poor Mixing of BCP: The indicator was not evenly distributed throughout the medium before pouring the plates. 2. Uneven Inoculum: A very dense inoculum in one area can lead to localized, intense acid production. | 1. Thoroughly Mix the Medium: Ensure the agar medium is well-mixed after adding the BCP and before pouring. 2. Standardize Inoculation: Use a standardized streaking or spreading technique to ensure an even distribution of the inoculum. |
| Precipitate Formation in the Medium | 1. Interaction with Media Components: BCP may interact with certain metal ions or other components in the medium, leading to precipitation. | 1. Review Media Composition: Investigate potential interactions between BCP and other media components. Consider preparing a small test batch without BCP to check for precipitate formation from other ingredients. |
Experimental Protocols
Protocol for Optimizing Bromocresol Purple Concentration
This protocol provides a methodology for determining the optimal concentration of Bromocresol purple for a new or modified agar medium.
Objective: To identify the BCP concentration that provides a clear and accurate color change for differentiating between positive (acid-producing) and negative (non-acid-producing) control organisms, without inhibiting microbial growth.
Materials:
-
Basal agar medium (without BCP)
-
Bromocresol purple stock solution (e.g., 1.6% w/v in ethanol)
-
Positive control organism (e.g., a known lactose-fermenting E. coli strain)
-
Negative control organism (e.g., a known non-fermenting Salmonella strain)
-
Sterile petri dishes
-
Standard laboratory equipment for media preparation and microbial culture
Methodology:
-
Prepare a BCP Concentration Gradient:
-
Prepare a batch of your basal agar medium.
-
While the medium is still molten (around 50-60°C), divide it into several sterile containers.
-
Add varying amounts of the BCP stock solution to each container to achieve a range of final concentrations. A suggested range to test is 0.01 g/L, 0.02 g/L, 0.025 g/L, 0.03 g/L, and 0.04 g/L.
-
Ensure to mix each batch thoroughly but gently to avoid introducing air bubbles.
-
-
Pour and Label Plates:
-
Pour the agar from each concentration batch into sterile petri dishes.
-
Carefully label each plate with the corresponding BCP concentration.
-
Allow the plates to solidify completely.
-
-
Inoculation:
-
For each BCP concentration, take three plates.
-
On the first plate, streak the positive control organism.
-
On the second plate, streak the negative control organism.
-
Leave the third plate un-inoculated as a sterile control.
-
-
Incubation:
-
Incubate all plates under the appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
-
Evaluation:
-
After incubation, visually inspect the plates.
-
For each concentration, assess the following:
-
Color of the un-inoculated plate: It should be a uniform purple.
-
Growth of the positive and negative controls: There should be no significant difference in growth across the different BCP concentrations, indicating the indicator is not inhibitory.
-
Color change with the positive control: Look for a distinct and clear yellow zone around the colonies.
-
Color of the medium with the negative control: The medium should remain purple.
-
-
-
Data Presentation and Selection:
-
Organize your observations in a table for easy comparison.
-
Select the lowest concentration of BCP that provides a clear, distinct, and accurate color change for the positive control without affecting the growth of either organism.
-
| BCP Concentration (g/L) | Un-inoculated Control Color | Positive Control Growth | Positive Control Color Change | Negative Control Growth | Negative Control Color | Notes |
| 0.01 | Purple | +++ | Faint Yellow | +++ | Purple | Color change is weak. |
| 0.02 | Purple | +++ | Clear Yellow | +++ | Purple | Good differentiation. |
| 0.025 | Purple | +++ | Bright Yellow | +++ | Purple | Excellent, sharp color change. |
| 0.03 | Deep Purple | +++ | Bright Yellow | +++ | Purple | Good, but initial color is dark. |
| 0.04 | Very Deep Purple | ++ | Bright Yellow | ++ | Purple | Potential for slight growth inhibition. |
(Note: The above table is an example of expected results. Your actual results may vary.)
Visualizations
Caption: Workflow for optimizing BCP concentration.
Caption: Troubleshooting logic for BCP agar plates.
References
How to correct for interfering substances in BCP albumin assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for interfering substances during Bromocresol Purple (BCP) albumin assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the BCP albumin assay?
The BCP albumin assay is a colorimetric method used to quantify albumin in biological samples.[1] In an acidic buffer, albumin selectively binds to the bromocresol purple dye. This binding causes a shift in the dye's absorbance spectrum, leading to a color change from yellow-green to green-blue. The intensity of the color, measured spectrophotometrically around 610 nm, is directly proportional to the albumin concentration in the sample.[2][3]
Q2: What are the most common substances that interfere with the BCP albumin assay?
The most common interfering substances in the BCP albumin assay are:
-
Hemoglobin: Released from hemolyzed red blood cells, it can cause spectral interference.[4]
-
Lipids (Lipemia): High concentrations of lipids can cause turbidity, leading to light scatter and inaccurate absorbance readings.[5]
-
Bilirubin (B190676) (Icterus): High levels of bilirubin can also cause spectral interference.[4]
-
Globulins: While BCP is more specific for albumin than Bromocresol Green (BCG), very high concentrations of globulins can cause some non-specific binding.[6][7]
Q3: My sample is visibly hemolyzed. Can I still use it for the BCP albumin assay?
It is strongly recommended to use non-hemolyzed samples for the BCP albumin assay.[8] Hemoglobin absorbs light in the same region as the BCP-albumin complex, which can lead to falsely elevated results.[4] If a new, non-hemolyzed sample cannot be obtained, a sample blank may partially correct for the interference. However, prevention of hemolysis during sample collection and handling is the best approach.
Q4: How can I correct for turbidity in my lipemic (cloudy) sample?
For lipemic samples, high-speed centrifugation is the most effective method to remove lipids and reduce turbidity.[9][10] This process pellets the lipids, allowing for the clear supernatant to be used in the assay. A sample blank can also be used to correct for background absorbance from any remaining turbidity.
Q5: What should I do if my sample is from a patient with high bilirubin levels (icteric)?
For icteric samples, sample dilution is a common strategy to reduce the concentration of bilirubin below the interference threshold.[11] It is crucial to use a validated dilution protocol and account for the dilution factor in the final calculation.
Troubleshooting Guides
Issue 1: Artificially High Albumin Readings
| Possible Cause | Suggested Solution |
| Hemolysis (Pink or Red Sample) | 1. Prevention (Best Practice): Ensure proper sample collection and handling techniques to avoid hemolysis. 2. Re-collection: If possible, obtain a new, non-hemolyzed sample. 3. Sample Blank Correction: If re-collection is not possible, a sample blank may help to mitigate some of the spectral interference. See the detailed protocol below. |
| Lipemia (Cloudy or Milky Sample) | 1. High-Speed Centrifugation: This is the recommended method to remove lipids. See the detailed protocol below. 2. Sample Blank Correction: Use a sample blank to correct for any residual turbidity after centrifugation. |
| High Globulin Concentration | While the BCP method is less susceptible to globulin interference than the BCG method, extremely high levels may cause a slight positive bias.[6][7] Consider alternative methods like immunonephelometry for samples with known high globulin content. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Variable Sample Turbidity | Ensure all lipemic samples are consistently treated with high-speed centrifugation before analysis. |
| Precipitation in the Sample | Some abnormal proteins can precipitate, causing a gradual increase in color.[8] Centrifuge the sample and use the clear supernatant for the assay. |
| Improper Blanking | Use a sample-specific blank for each turbid or colored sample to accurately correct for background absorbance. |
Quantitative Data on Interfering Substances
The following table summarizes the approximate concentrations at which common substances may begin to interfere with the BCP albumin assay. Note that the exact interference levels can vary between different assay kits and instrumentation.
| Interfering Substance | Concentration | Observed Effect on Albumin Measurement | Reference |
| Hemoglobin | ≤ 5.00 g/L | No significant interference observed in some studies. | [4] |
| Bilirubin | ≤ 342 µmol/L (20 mg/dL) | No significant interference observed in some studies. | [4] |
| Lipids (Triglycerides) | High concentrations | Can cause turbidity leading to positive interference. | [5] |
| Globulins | High concentrations | Minor positive interference compared to the BCG method. | [6][7] |
Experimental Protocols
Protocol 1: Sample Blank Correction for Hemolysis and Turbidity
This protocol is used to correct for background absorbance from interfering substances like hemoglobin and lipids.
Principle: A sample blank contains the patient sample but not the BCP dye. The absorbance of the sample blank is subtracted from the absorbance of the test sample to correct for any intrinsic color or turbidity.[12]
Methodology:
-
Prepare two wells/cuvettes for each sample to be corrected.
-
Test Sample Preparation:
-
Add the appropriate volume of your sample to the designated well/cuvette.
-
Add the BCP working reagent according to the assay kit's instructions.
-
Incubate as per the protocol.
-
-
Sample Blank Preparation:
-
Add the same volume of your sample to the second well/cuvette.
-
Instead of the BCP working reagent, add an equal volume of a "blank reagent" (the BCP reagent buffer without the bromocresol purple dye). If a blank reagent is not available, a phosphate-buffered saline (PBS) solution at a similar pH to the BCP reagent can be used.
-
Incubate under the same conditions as the test sample.
-
-
Measurement:
-
Measure the absorbance of the Test Sample at 610 nm.
-
Measure the absorbance of the Sample Blank at 610 nm.
-
-
Calculation:
-
Corrected Absorbance = Absorbance of Test Sample - Absorbance of Sample Blank.
-
Use the Corrected Absorbance to determine the albumin concentration from the standard curve.
-
Protocol 2: High-Speed Centrifugation for Lipemic Samples
This protocol describes how to clarify lipemic (cloudy) samples to minimize interference from lipids.
Principle: High-speed centrifugation pellets the lipid particles (chylomicrons and VLDL), leaving a clear infranatant (the layer below the lipid layer) that can be used for the assay.[9][10]
Methodology:
-
Sample Preparation: Transfer 1.5 mL of the lipemic serum or plasma sample into a microcentrifuge tube.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at room temperature.[9]
-
Infranatant Collection: Carefully aspirate the clear infranatant from below the top lipid layer using a pipette. Be cautious not to disturb the lipid layer.
-
Assay: Use the collected clear infranatant as your sample in the BCP albumin assay.
-
Note: For severely lipemic samples, a second centrifugation step may be necessary to achieve adequate clarification.
Protocol 3: Sample Dilution for Icteric Samples
This protocol is used to reduce the concentration of bilirubin in icteric samples to a level that does not interfere with the assay.
Principle: By diluting the sample, the concentration of the interfering substance (bilirubin) is lowered, thereby minimizing its impact on the absorbance reading.
Methodology:
-
Determine the Dilution Factor: Based on the suspected level of bilirubin or the manufacturer's guidelines for your BCP kit, determine an appropriate dilution factor (e.g., 1:2, 1:4). A 1:4 dilution is often effective for moderately icteric samples.
-
Sample Dilution: Dilute the sample with deionized water or a suitable buffer as recommended by the assay kit manufacturer. For a 1:4 dilution, mix 1 part sample with 3 parts diluent.
-
Assay: Use the diluted sample in the BCP albumin assay following the standard protocol.
-
Calculation: After determining the albumin concentration in the diluted sample from the standard curve, multiply the result by the dilution factor to obtain the albumin concentration in the original, undiluted sample.
-
Original Albumin Concentration = Measured Concentration x Dilution Factor.
-
Visualizations
Caption: Workflow for identifying and correcting interfering substances.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum albumin. Differences in assay specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
- 9. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 10. [PDF] Characterization and mathematical correction of hemolysis interference in selected Hitachi 717 assays. | Semantic Scholar [semanticscholar.org]
- 11. Correction of patient results for Beckman Coulter LX-20 assays affected by interference due to hemoglobin, bilirubin or lipids: a practical approach | Semantic Scholar [semanticscholar.org]
- 12. MyHach - Customer Service [waterqualitygroup.my.site.com]
Troubleshooting unexpected color changes with Bromocresol purple
Welcome to the technical support center for Bromocresol purple. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected color changes and other issues encountered during experiments utilizing this pH indicator.
Frequently Asked Questions (FAQs)
Q1: What is the precise pH range and pKa of Bromocresol purple?
A1: Bromocresol purple exhibits a distinct color change from yellow at pH 5.2 to a vibrant purple at pH 6.8. Its pKa, the pH at which the acidic and basic forms of the indicator are in equal concentration, is approximately 6.3.
Q2: My Bromocresol purple solution appears reddish or a different shade of purple than expected. What could be the cause?
A2: The initial color of a prepared Bromocresol purple solution can be influenced by the pH of the water used for dilution. If the water is slightly acidic, the solution may appear more reddish-purple. It is recommended to use deionized or distilled water for preparing solutions.
Q3: Can I autoclave Bromocresol purple in my culture medium?
A3: Yes, Bromocresol purple has been shown to be autoclavable and is often included in microbiological and plant tissue culture media prior to sterilization.
Q4: How should I prepare a standard 0.04% aqueous solution of Bromocresol purple?
A4: To prepare a 0.04% aqueous solution, dissolve 0.04 grams of Bromocresol purple powder in 100 mL of deionized water. For applications requiring the indicator to be in its basic form, it is sometimes recommended to first dissolve the powder in a small amount of dilute sodium hydroxide (B78521) solution before diluting with water.
Q5: What are the ideal storage conditions for a Bromocresol purple solution?
A5: Bromocresol purple solutions are generally stable when stored at room temperature. However, for long-term storage, refrigeration at 2-8°C or even freezing at -20°C can extend the shelf life. It is important to store the solution in a tightly sealed container to prevent contamination and evaporation.
Troubleshooting Guides
General Issues
Issue: The color of the Bromocresol purple indicator is fading or disappearing over time.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Store the indicator solution in an amber bottle or in the dark to protect it from light. |
| Chemical Reaction | Certain strong oxidizing or reducing agents can react with and decolorize the indicator. Review the composition of your experimental solution for any incompatible chemicals. |
| High Temperatures | Prolonged exposure to high temperatures can lead to the degradation of the indicator. Avoid excessive heating. |
| Microbial Contamination | If the solution is not sterile, microbial growth can alter the pH and potentially degrade the dye. Consider sterile filtering the solution for long-term storage. |
Application-Specific Troubleshooting
Issue: Inaccurate or inconsistent titration results.
| Possible Cause | Troubleshooting Steps |
| Incorrect Endpoint Determination | The color change at the endpoint can be subjective. Ensure you are consistently identifying the first persistent color change. A white background can aid in visualizing the color transition. |
| Indicator Concentration | Using too much or too little indicator can affect the sharpness of the endpoint. A typical concentration is 1-3 drops of a 0.04% solution per 50 mL of titrand. |
| Interference from Sample | If your sample is colored or turbid, it may obscure the indicator's color change. A pH meter may be a more suitable alternative in such cases. |
| Temperature Effects | Significant temperature fluctuations during the titration can shift the pKa of the indicator, leading to inaccuracies. Perform titrations at a consistent room temperature. |
Issue: Unexpected color changes in the culture medium.
| Possible Cause | Troubleshooting Steps |
| Metabolic Activity | Microbial growth that produces acidic byproducts will lower the pH, causing the medium to turn yellow. Conversely, the breakdown of certain substrates can release alkaline compounds, leading to a deeper purple color. |
| Media Buffering Capacity | If the buffering capacity of your medium is insufficient, even small changes in metabolic activity can lead to significant pH shifts and color changes. Ensure your medium is appropriately buffered for your specific application. |
| Contamination | Unwanted microbial contamination can rapidly alter the pH of the medium, resulting in a swift color change. Always use aseptic techniques. |
| CO2 Levels (for cell culture) | In cell culture incubators, the concentration of CO2 influences the pH of bicarbonate-buffered media. An incorrect CO2 level will lead to a persistent incorrect color of the medium. |
Issue: Falsely high or low readings in a Bromocresol purple-based assay.
| Possible Cause | Troubleshooting Steps |
| Interfering Substances | In serum albumin assays, other proteins like globulins can sometimes bind to Bromocresol purple, leading to inaccurate results. Some methods have been modified to minimize this interference. |
| Ionic Strength of the Buffer | The ionic strength of the reaction buffer can influence the binding of Bromocresol purple to proteins. In some cases, adjusting the ionic strength can improve the accuracy of the assay. |
| Presence of Bilirubin (B190676) or Hemoglobin | High levels of bilirubin or hemoglobin in a sample can interfere with the spectrophotometric reading. It is important to use a sample blank to correct for this background absorbance. |
| Incorrect pH of the Reagent | The pH of the Bromocresol purple reagent is critical for the specific binding to the target molecule. Ensure the reagent is prepared at the correct pH as specified in the protocol. |
Data Presentation
Table 1: Properties of Bromocresol Purple
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₆Br₂O₅S | |
| Molar Mass | 540.22 g/mol | |
| pKa | ~6.3 | |
| pH Range | 5.2 (Yellow) - 6.8 (Purple) | |
| Solubility in Water | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of 0.04% (w/v) Bromocresol Purple Indicator Solution
Materials:
-
Bromocresol purple powder
-
Deionized or distilled water
-
0.1 M Sodium Hydroxide (optional)
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh out 0.04 g of Bromocresol purple powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
If the powder does not dissolve easily, add 0.1 M sodium hydroxide dropwise while swirling until the powder is fully dissolved.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert several times to ensure thorough mixing.
Protocol 2: Spectrophotometric Determination of Serum Albumin
This is a generalized protocol and may need optimization based on specific kit instructions.
Materials:
-
Bromocresol purple reagent (containing Bromocresol purple in a suitable buffer)
-
Albumin standards of known concentrations
-
Serum or plasma samples
-
Spectrophotometer
-
Micropipettes and tips
-
96-well plate or cuvettes
Procedure:
-
Prepare a series of albumin standards by diluting a stock solution to cover the expected concentration range of your samples.
-
Pipette a small volume (e.g., 5-10 µL) of each standard and sample into separate wells of a 96-well plate or individual cuvettes.
-
Add the Bromocresol purple reagent to each well or cuvette (e.g., 200 µL).
-
Mix gently and incubate at room temperature for a specified time (typically 5-10 minutes).
-
Measure the absorbance at the recommended wavelength (usually around 600-610 nm).
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the albumin concentration in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: pH-dependent color change of Bromocresol purple.
Caption: A logical workflow for troubleshooting unexpected color changes.
Improving the stability of Bromocresol purple working solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of their Bromocresol Purple (BCP) working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a Bromocresol Purple working solution?
A1: The shelf life of a Bromocresol Purple solution can vary depending on the supplier and storage conditions. Some sources indicate an indefinite shelf life if stored properly in a cool, dry place.[1] Others specify shelf lives of 18 months, 36 months, or even up to 5 years.[2][3][4] For stock solutions, storage at -20°C can extend stability for up to one year, and at -80°C for up to two years.[5]
Q2: My Bromocresol Purple solution has changed color unexpectedly. What could be the cause?
A2: An unexpected color change in your Bromocresol Purple solution is most likely due to a shift in pH. BCP is a pH indicator that is yellow below pH 5.2 and purple above pH 6.8.[5][6] Contamination of your solution with acidic or alkaline substances can cause it to change color. Ensure all glassware is thoroughly cleaned and rinsed with deionized water before use.
Q3: What are the optimal storage conditions for a Bromocresol Purple working solution?
A3: To ensure maximum stability, Bromocresol Purple solutions should be stored in a cool, dry, and well-ventilated place.[1][7][8] The container should be tightly sealed to prevent contamination and evaporation.[1][7][8] It is also crucial to protect the solution from direct sunlight, as BCP can be sensitive to light.[7][9] Storing the solution in a brown-glass receptacle is recommended to minimize light exposure.[7]
Q4: Can I use tap water to prepare my Bromocresol Purple working solution?
A4: It is strongly recommended to use deionized water for the preparation of Bromocresol Purple solutions.[10] Tap water contains minerals and impurities that can affect the pH and overall stability of the indicator solution, potentially leading to inaccurate results.
Q5: What factors can lead to the degradation of Bromocresol Purple?
A5: The primary factors that can cause the degradation of Bromocresol Purple are exposure to light (photodegradation), extreme temperatures, and contact with strong oxidizing agents, strong acids, or strong bases.[9][11] Under normal storage conditions, the solution is considered stable.[8][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution appears cloudy or has precipitates. | 1. Contamination. 2. Use of impure water for preparation. 3. Temperature fluctuations during storage. | 1. Discard the solution and prepare a fresh batch using clean glassware. 2. Ensure the use of high-purity deionized water. 3. Store the solution at a stable, cool room temperature. |
| Inconsistent color change during titration or assay. | 1. Incorrect solution concentration. 2. Degradation of the indicator. 3. Presence of interfering substances in the sample. | 1. Verify the concentration of your BCP solution. 2. Prepare a fresh solution and compare its performance. 3. Analyze the sample composition for potential interferences. |
| The yellow color of the acidic form appears faded. | 1. Photodegradation due to prolonged exposure to light. | 1. Store the solution in a dark or amber-colored bottle. 2. Prepare smaller batches more frequently to ensure freshness. |
| The purple color of the alkaline form is not vibrant. | 1. The pH of the solution is not sufficiently high (must be > 6.8). 2. The indicator has degraded. | 1. Check the pH of your test solution and adjust if necessary. 2. Prepare a fresh BCP solution. |
Quantitative Data Summary
The stability of Bromocresol Purple solutions is influenced by storage temperature and the chosen solvent. The following table summarizes the recommended storage conditions and expected stability.
| Solution Type | Storage Temperature | Solvent | Shelf Life | Reference |
| Working Solution | Cool, Dry Place | Water | Indefinite (if stored properly) | [1] |
| Working Solution | Room Temperature | Water | 18 months | [2] |
| Working Solution | Room Temperature | Water | 36 months | [3] |
| Working Solution | Room Temperature | Water | 5 years | [4] |
| Stock Solution | -20°C | Not Specified | 1 year | [5] |
| Stock Solution | -80°C | Not Specified | 2 years | [5] |
Experimental Protocols
Protocol for Preparation of 0.04% Bromocresol Purple Aqueous Solution
This protocol describes the preparation of a standard 0.04% (w/v) Bromocresol Purple working solution.
Materials:
-
Bromocresol Purple powder
-
Deionized water
-
50 mL volumetric flask
-
100 mL volumetric flask
-
Weighing boat
-
Spatula
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Accurately weigh 0.04 g of Bromocresol Purple powder using a weighing boat.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.
-
Once the powder is fully dissolved, add deionized water to the flask until the solution reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the prepared solution to a clean, clearly labeled, and tightly sealed storage bottle. For optimal stability, use an amber glass bottle.
Protocol for Assessing the Stability of Bromocresol Purple Solution
This protocol outlines a method to periodically check the performance and stability of your prepared Bromocresol Purple solution.
Materials:
-
Prepared Bromocresol Purple working solution
-
pH 4.0 buffer solution
-
pH 7.0 buffer solution
-
pH 10.0 buffer solution
-
Test tubes and rack
-
Pipettes
Procedure:
-
Label three clean test tubes as "pH 4," "pH 7," and "pH 10."
-
Pipette 5 mL of the corresponding pH buffer into each test tube.
-
Add 2-3 drops of the Bromocresol Purple working solution to each test tube.
-
Gently mix the contents of each tube.
-
Observe and record the color of each solution.
-
Expected Results:
-
The pH 4.0 solution should turn yellow.
-
The pH 7.0 solution should be purple.
-
The pH 10.0 solution should be purple.
-
-
Compare the observed colors to a freshly prepared solution. Any significant deviation in color intensity or hue may indicate degradation of the working solution.
Visualizations
Caption: Experimental workflow for the preparation and stability assessment of Bromocresol Purple solution.
Caption: Factors influencing the stability of Bromocresol Purple and potential outcomes.
References
- 1. Bromcresol Purple Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. is there a shelf life on your Bromcresol purple indicator ? (Bromocresol Purple Indicator Solution) [answers.chemworld.com]
- 3. BROMOCRESOL PURPLE INDICATOR SOLUTION | pH Indicator Solutions | Article No. 02281 [lobachemie.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. lobachemie.com [lobachemie.com]
- 10. sciencenotes.org [sciencenotes.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. thermofishersci.in [thermofishersci.in]
Why is my Bromocresol purple solution not changing color?
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with Bromocresol purple (BCP) indicator solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Bromocresol purple solution not changing color?
The most common reason a Bromocresol purple solution fails to change color is that the pH of your sample lies completely outside its transition range. The solution will remain yellow if the pH is consistently below 5.2 and will remain purple if the pH is always above 6.8.[1][2] Other potential causes include improper solution preparation, degradation of the indicator, or interference from components within your sample.
Q2: What is the correct pH range and color transition for Bromocresol purple?
Bromocresol purple is a pH indicator that is yellow in acidic conditions (pH < 5.2) and transitions to purple (or violet) in basic conditions (pH > 6.8).[3] The pKa value for this transition is approximately 6.3.[2]
Q3: What color should my freshly prepared Bromocresol purple solution be?
A standard 0.04% aqueous solution of Bromocresol purple is typically purple.[4] The final color depends on the pH of the deionized water used for its preparation. If the water is slightly acidic, it may have a brownish or intermediate hue.
Q4: Could I have prepared the indicator solution incorrectly?
Yes, preparation errors are a common source of problems. Key points for successful preparation include:
-
Use Deionized Water: Tap water can contain minerals and have a pH that affects the indicator's starting color and performance.[4]
-
Ensure Complete Dissolution: Bromocresol purple has low solubility in water.[4] Incomplete dissolution will result in a less effective indicator. Some protocols recommend using small amounts of sodium hydroxide (B78521) and ethanol (B145695) to improve solubility.[5]
Q5: Can the Bromocresol purple indicator solution expire or degrade?
Yes. Like most chemical reagents, BCP can degrade over time, especially if not stored correctly. To ensure stability, store the solution in a tightly sealed container and protect it from direct sunlight.[6] If you suspect degradation, it is best to prepare a fresh solution.
Q6: Are there any known substances that interfere with Bromocresol purple?
Yes, particularly in complex biological samples. For example, when using BCP for albumin measurement, high concentrations of fibrinogen can precipitate and cause turbidity, leading to falsely elevated readings.[7] Other proteins may also non-specifically interact with the dye.[8] The presence of covalently bound bilirubin (B190676) has also been shown to cause an underestimation of albumin concentrations.[9]
Troubleshooting Guide
If your Bromocresol purple solution is not performing as expected, follow these steps to diagnose the issue.
| Symptom | Possible Cause | Recommended Corrective Action |
| Solution is always yellow, even after adding a supposedly basic sample. | 1. The sample's pH is not high enough to be within the transition range (i.e., pH remains < 6.8). | 1a. Verify the pH of your sample with a calibrated pH meter. 1b. Perform a quality control test (see Protocol 3) by adding a few drops of a known basic solution (e.g., 0.1 M NaOH). |
| 2. The indicator solution has degraded or was improperly prepared. | 2a. Prepare a fresh batch of Bromocresol purple solution using one of the validated methods in the Experimental Protocols section. 2b. Ensure the BCP powder has not expired and has been stored correctly. | |
| Solution is always purple, even after adding a supposedly acidic sample. | 1. The sample's pH is not low enough to be within the transition range (i.e., pH remains > 5.2). | 1a. Confirm the pH of your sample with a calibrated pH meter. 1b. Perform a quality control test (see Protocol 3) by adding a few drops of a known acidic solution (e.g., 0.1 M HCl). |
| 2. The indicator solution has degraded or was improperly prepared. | 2a. Prepare a fresh batch of Bromocresol purple solution. | |
| The solution appears turbid or forms a precipitate upon adding the sample. | 1. The dye has low solubility and has precipitated out of the solution. | 1a. Review the preparation protocol. Consider using Protocol 2, which is designed for enhanced solubility.[5] |
| 2. A component in the sample matrix is reacting with or precipitating the indicator dye. | 2a. Investigate the composition of your sample for known interfering substances (e.g., high protein concentrations).[7] 2b. Consider sample dilution or pretreatment if the matrix is the suspected cause. |
Quantitative Data Summary
The key properties and preparation concentrations for Bromocresol purple are summarized below.
Table 1: Physicochemical Properties of Bromocresol Purple
| Property | Value | Reference(s) |
| pH Transition Range | 5.2 – 6.8 | [1][2] |
| pKa | ~6.3 | [2] |
| Color in Acid (pH < 5.2) | Yellow / Greenish-Yellow | [2] |
| Color in Base (pH > 6.8) | Purple / Violet | [2] |
| Molecular Formula | C₂₁H₁₆Br₂O₅S | |
| Molecular Weight | 540.24 g/mol |
Table 2: Standard Preparation Protocols for Bromocresol Purple Indicator
| Protocol Name | Components | Final Concentration | Use Case | Reference(s) |
| Aqueous Solution | Bromocresol purple powder, Deionized water | 0.04% (w/v) | General laboratory use, titrations. | [4] |
| Enhanced Solubility Solution | Bromocresol purple powder, 0.1 M Sodium Hydroxide, 95% Ethanol, Deionized water | 0.05% (w/v) | For applications where solubility in pure water is a concern. | [5] |
Experimental Protocols
Protocol 1: Preparation of 0.04% (w/v) Bromocresol Purple (Aqueous Solution)
This protocol is suitable for most general-purpose applications.
-
Weigh 0.04 g of Bromocresol purple powder.
-
Dissolve the powder in 50 mL of deionized water. Stir until fully dissolved. Gentle heating may be applied if necessary.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Add deionized water to bring the final volume to 100 mL.
-
Mix thoroughly and store in a labeled, sealed container away from light.[4]
Protocol 2: Preparation of Bromocresol Purple Indicator (Enhanced Solubility Method)
This protocol is recommended if you experience solubility issues with the aqueous method.
-
Weigh 50 mg (0.05 g) of Bromocresol purple powder.
-
In a beaker, add the powder to a mixture of 0.92 mL of 0.1 M sodium hydroxide and 20 mL of 95% ethanol.
-
Stir until the solution is fully effected (dissolved).
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Add sufficient deionized water to bring the final volume to 100 mL.
-
Mix thoroughly and store appropriately.[5]
Protocol 3: Quality Control Test for Indicator Functionality
Use this simple test to verify that your newly prepared indicator is working correctly.
-
Label three test tubes: "Acid," "Base," and "Neutral."
-
Add 2-3 mL of deionized water to each test tube.
-
Add 1-2 drops of your Bromocresol purple solution to each tube. All tubes should show the initial color of the indicator solution.
-
To the "Acid" tube, add 1-2 drops of 0.1 M HCl. The solution should immediately turn yellow.
-
To the "Base" tube, add 1-2 drops of 0.1 M NaOH. The solution should turn or remain a deep purple.
-
If the expected color changes are observed, the indicator is functional.
Diagrams
Below are diagrams illustrating the troubleshooting workflow and the chemical basis for the color change.
Caption: A troubleshooting workflow for diagnosing issues with Bromocresol purple.
Caption: The chemical equilibrium responsible for Bromocresol purple's color change.
References
- 1. Bromocresol Purple Indicator 0.04% [rmreagents.com]
- 2. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 6. Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]
- 7. Bromocresol purple and the measurement of albumin. Falsely high plasma albumin concentrations eliminated by increased reagent ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Bromocresol Purple pH Indicator
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Bromocresol Purple (BCP) as a pH indicator, with a specific focus on the effects of temperature. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inaccurate or inconsistent pH readings compared to a calibrated pH meter. | Temperature Effects: The pKa of Bromocresol Purple is temperature-dependent. A change in temperature will shift the pH transition range.[1][2] | 1. Calibrate at Operating Temperature: If possible, perform a visual comparison with pH standards at the same temperature as your sample. 2. Apply a Temperature Correction: For high-precision spectrophotometric measurements, use the appropriate temperature and salinity-dependent equations to calculate the precise pKa and pH.[3][4] 3. Report Temperature with pH: Always record and report the temperature at which the pH measurement was taken to ensure comparability of results.[5] |
| Ionic Strength Effects: The effective pH range of Bromocresol Purple can be influenced by the ionic strength of the solution. | 1. Maintain Consistent Ionic Strength: Ensure that the ionic strength of your calibration buffers and samples are as close as possible. 2. Consider Specific Calibration: For complex matrices, create calibration curves using standards that mimic the ionic strength of the samples. | |
| Color of the indicator is ambiguous or not a distinct yellow or purple. | pH is outside the optimal range: The indicator's color is most distinct within its transition range (typically pH 5.2 to 6.8 at room temperature).[6][7][8][9] | 1. Verify Approximate pH: Use a pH meter or another indicator with a different range to get an approximate pH of your sample. 2. Choose a Different Indicator: If the sample pH is consistently outside the BCP range, select an indicator with a more appropriate pKa. |
| Indicator Concentration: An incorrect concentration of the indicator can affect the perceived color. | 1. Use Recommended Concentration: A common concentration for BCP indicator solution is 0.04% in deionized water.[6][10] 2. Ensure Complete Dissolution: Make sure the powdered indicator is fully dissolved in the solvent. | |
| Observed color change does not match expected pH. | Impure Indicator: The presence of impurities in the Bromocresol Purple dye can affect its molar absorptivity and lead to erroneous color interpretation and pH measurements.[3][4] | 1. Use High-Purity Indicator: For accurate and reproducible results, especially in spectrophotometric methods, use a purified form of Bromocresol Purple. 2. Source from a Reputable Supplier: Obtain the indicator from a reliable chemical supplier and refer to the certificate of analysis. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the pH reading when using Bromocresol Purple?
A1: Temperature directly influences the dissociation constant (pKa) of Bromocresol Purple.[1][2] As temperature changes, the equilibrium between the acidic (yellow) and basic (purple) forms of the indicator shifts. Specifically, the pKa of Bromocresol Purple increases as the temperature decreases.[1] This means that at a lower temperature, the indicator will change color at a slightly higher pH compared to room temperature. For precise measurements, especially those using spectrophotometry, it is crucial to account for this temperature dependence.
Q2: What is the usable pH range for Bromocresol Purple and how does temperature impact it?
A2: At 25°C (298.15 K), Bromocresol Purple typically has a pH transition range from approximately 5.2 (yellow) to 6.8 (purple).[6][7][8][9] However, this range is dependent on both temperature and the salinity (or ionic strength) of the solution. For example, in freshwater at 25°C, the indicating range is approximately pH 4.72 to 7.49, while in seawater at the same temperature, the range shifts to approximately pH 4.08 to 6.86.[3][4] As temperature changes, the pKa shifts, and consequently, the entire pH transition range will also shift.
Q3: Can I use Bromocresol Purple for quantitative pH measurements at different temperatures?
A3: Yes, but it requires careful calibration and calculation. For highly accurate spectrophotometric pH measurements in aqueous solutions, the following equation can be used, which incorporates temperature (T in Kelvin) and salinity (SP) dependencies:
pHSW = -log(K2e2) + log((R – e1)/(1 – Re4))[4]
Where the terms are complex functions of temperature and salinity. For freshwater (zero ionic strength), a simplified equation for the dissociation constant (pKI) as a function of temperature is:
Using these or similar experimentally determined equations is essential for obtaining accurate quantitative pH data at various temperatures.
Q4: My Bromocresol Purple solution appears brownish. Is it still usable?
A4: The solid form of Bromocresol Purple is a purplish-brown powder.[7] When dissolved to make a standard 0.04% aqueous solution, it should appear purple.[10] If the solution itself is brownish, it may indicate degradation or contamination. It is recommended to prepare a fresh solution using high-purity Bromocresol Purple and deionized water.
Quantitative Data Summary
The following table summarizes the key temperature-dependent parameters of Bromocresol Purple.
| Parameter | Value / Equation | Conditions | Reference |
| pKa | 6.3 | at 25 °C (298.15 K) | [6][11] |
| pH Transition Range | 5.2 (Yellow) - 6.8 (Purple) | at 25 °C (298.15 K) | [6][7][8][9] |
| pKa at Varying Temperatures (Freshwater) | pKI° = 5.226 + 378.1/T (where T is in Kelvin) | 10-30 °C (283-303 K), Zero Ionic Strength | [1][2] |
| pH Indicating Range (Freshwater) | 4.72 - 7.49 | at 25 °C (298.15 K) | [3][4] |
| pH Indicating Range (Seawater) | 4.08 - 6.86 | SP = 35, at 25 °C (298.15 K) | [3][4] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of pH with Temperature Correction
This protocol is intended for high-precision pH measurements.
-
Indicator Preparation: Prepare a 0.04% solution of purified Bromocresol Purple in deionized water.
-
Sample Preparation: Place a known volume of the sample into a cuvette.
-
Temperature Control: Bring the sample to the desired measurement temperature and record the temperature accurately.
-
Indicator Addition: Add a small, precise volume of the Bromocresol Purple solution to the sample.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at two wavelengths: 432 nm and 589 nm.[1][2]
-
Calculate Absorbance Ratio (R): R = A589nm / A432nm.
-
pH Calculation: Use the appropriate temperature and salinity-dependent equations to calculate the pK of the indicator and subsequently the pH of the sample. For freshwater, the simplified equation pKI° = 5.226 + 378.1/T can be used to determine the dissociation constant at the measured temperature.[1][2]
Visualizations
Caption: Logical relationship between temperature, pKa, and the observed color of Bromocresol Purple.
Caption: Experimental workflow for spectrophotometric pH measurement using Bromocresol Purple.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Physical–Chemical Characterization of Bromocresol Purple for Carbon System Measurements in Freshwaters, Estuaries, and Oceans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. knowledge.reagecon.com [knowledge.reagecon.com]
- 6. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 7. Bromocresol Purple CAS#: 115-40-2 [m.chemicalbook.com]
- 8. ブロモクレゾールパープル ナトリウム塩 indicator grade, Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sciencenotes.org [sciencenotes.org]
- 11. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity considerations for Bromocresol purple in quantitative assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purity considerations of Bromocresol Purple (BCP) in quantitative assays. Accurate and reliable results hinge on the quality of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is Bromocresol Purple and what are its primary applications in quantitative assays?
A1: Bromocresol Purple (BCP), also known as 5′,5″-dibromo-o-cresolsulfophthalein, is a pH indicator belonging to the triphenylmethane (B1682552) family of dyes.[1] It exhibits a distinct color change from yellow at pH 5.2 to violet at pH 6.8.[1] This property makes it valuable for various quantitative assays, including the measurement of serum albumin and the determination of pH in environmental and biological samples.[2][3][4] It is also used in microbiology for staining dead cells and in culture media to indicate bacterial growth through pH changes.[1]
Q2: How critical is the purity of Bromocresol Purple for quantitative assays?
A2: The purity of Bromocresol Purple is highly critical for achieving accurate and reproducible results in quantitative assays.[5] Impurities, which can be intermediates from synthesis or degradation products, can lead to significant errors, particularly in spectrophotometric measurements.[6][7] For instance, unpurified commercial batches of BCP have been shown to cause substantial pH errors.[6][8] High-purity BCP is essential for applications demanding precise pH determination and for quantitative assays like serum albumin measurement where impurities can cause non-specific binding and inaccurate readings.[5]
Q3: What are the common impurities found in commercial Bromocresol Purple and how do they affect assay results?
A3: Commercial batches of Bromocresol Purple can contain colored impurities that absorb light at specific wavelengths, leading to erroneous absorbance ratio measurements.[6] These impurities characteristically absorb at shorter wavelengths, such as 432 nm.[6] This interference can cause erroneously high absorbance readings at this wavelength, leading to inaccurate calculations in pH and other spectrophotometric assays.[6] Studies have shown that unpurified BCP can lead to pH measurement errors as large as 0.2 pH units.[6]
Q4: How can I assess the purity of my Bromocresol Purple?
A4: The purity of Bromocresol Purple can be assessed through several methods. A Certificate of Analysis (C of A) from the supplier provides initial quality control data, such as dye content, loss on drying, and the pH transition range.[9][10][11] For more rigorous assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify impurities.[12][13] Spectrophotometric evaluation can also be insightful; comparing the absorbance spectrum of a new batch against a previously validated, high-purity standard can reveal the presence of absorbing impurities.
Q5: When is it necessary to purify Bromocresol Purple and what methods are available?
A5: For the most accurate and precise spectrophotometric measurements, using purified indicators is the preferred option to remove significant colored impurities present in some commercial batches.[6][8] Purification is particularly crucial for high-precision applications like oceanic CO2 system measurements.[13][14] An effective method for purifying BCP is flash chromatography.[12][13] This technique can produce high-purity BCP suitable for sensitive quantitative analyses.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during quantitative assays using Bromocresol Purple.
| Problem | Possible Cause | Suggested Solution |
| Assay Not Working (e.g., no color change, very low signal) | Incorrect pH of Assay Buffer: The assay buffer pH is outside the working range of Bromocresol Purple (pH 5.2-6.8). | Verify the pH of all buffers and solutions. Adjust as necessary to be within the indicator's transition range. |
| Reagent Degradation: The Bromocresol Purple solution may have degraded due to improper storage (e.g., exposure to light) or has expired.[15] | Prepare a fresh solution from a high-purity solid. Store solutions in amber bottles, protected from light, and at the recommended temperature.[16] | |
| Omission of a step in the procedure: A critical step in the experimental protocol was missed. | Carefully review and follow the technical bulletin or established protocol for the assay.[17] | |
| Inconsistent or Non-Reproducible Results | Variable Purity of Bromocresol Purple: Using different lots of BCP with varying purity levels can lead to inconsistent results.[18] | If possible, use a single, validated batch of high-purity Bromocresol Purple for the entire study. If changing lots is unavoidable, a new standard curve and controls must be run. |
| Presence of Interfering Substances: Components in the sample matrix (e.g., other proteins, lipids) may interfere with the BCP-analyte interaction.[17][19] | Prepare a sample blank to correct for background absorbance. If specific interferents are known, consider sample pretreatment steps like precipitation or extraction. | |
| Bubbles in Microplate Wells: Air bubbles can interfere with the light path during absorbance readings, leading to variability.[15] | Be careful during pipetting to avoid introducing bubbles. If bubbles are present, gently tap the plate to dislodge them before reading. | |
| Higher-Than-Expected Albumin Values (Albumin Assays) | Non-Specific Binding: Impurities in the BCP or other proteins in the sample (e.g., globulins) can bind to the dye, causing an overestimation of albumin.[20][21] | Use high-purity Bromocresol Purple. While BCP is more specific than Bromocresol Green, be aware of potential cross-reactivity with globulins.[20] |
| Lipemic or Hemolyzed Samples: High levels of lipids (lipemia) or the presence of hemoglobin (hemolysis) in serum or plasma samples can interfere with spectrophotometric readings.[15] | Use fresh, non-lipemic, and non-hemolyzed samples whenever possible. A sample blank can help to correct for background absorbance from these interferents. | |
| Lower-Than-Expected Albumin Values (Albumin Assays) | Underestimation in certain clinical conditions: The BCP method is known to underestimate albumin concentrations in patients with renal insufficiency.[20] | Be aware of this limitation when analyzing samples from such patient populations. Consider alternative methods for albumin quantification if high accuracy is critical in these cases. |
Data Presentation: Impact of Purity on pH Measurement
The purity of Bromocresol Purple significantly affects the accuracy of pH measurements. The following table summarizes data from a study comparing pH measurements using purified BCP versus unpurified commercial batches.
| pH Level | pH Error with Unpurified BCP (Kodak Batch) | pH Error with Unpurified BCP (TCI Batch) |
| 3.8 | Up to 0.07 | Up to 0.07 |
| 5.3 | Up to 0.2 | Up to 0.2 |
| Data sourced from studies highlighting the large pH errors that can arise from the use of unpurified commercial batches of BCP.[6][8] |
Experimental Protocols
Protocol 1: General Spectrophotometric Assay using Bromocresol Purple (e.g., Albumin Assay)
This protocol provides a general workflow for a colorimetric assay using BCP in a 96-well plate format. Always refer to the specific kit manufacturer's instructions for precise volumes and concentrations.
-
Reagent Preparation:
-
Prepare the Bromocresol Purple working reagent according to the assay protocol. Ensure the buffer is at the correct pH for optimal color development.
-
Prepare a series of standards with known concentrations of the analyte (e.g., albumin).
-
Prepare a blank solution containing all components except the analyte.
-
-
Sample Preparation:
-
Dilute samples as necessary to fall within the linear range of the standard curve.[17]
-
-
Assay Procedure:
-
Incubation:
-
Incubate the plate at room temperature for the specified time (e.g., 5 minutes) to allow for color development.[17]
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 610 nm for the BCP-albumin complex) using a microplate reader.[17]
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples from the standard curve.
-
Protocol 2: Purification of Bromocresol Purple using Flash Chromatography
This protocol outlines the key steps for purifying BCP, adapted from published methods.[12][13]
-
Sample Preparation:
-
Dissolve the unpurified Bromocresol Purple powder in a suitable solvent mixture. A common mixture is water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA). For example, 0.5-1.3 g of BCP can be dissolved in 100 mL of 85% H₂O:15% ACN:0.10% TFA.[13] The TFA ensures the BCP is in its fully protonated form.[13]
-
-
Column Preparation:
-
Use a C18 reverse-phase flash chromatography column.
-
Equilibrate the column with the starting mobile phase conditions.
-
-
Chromatography:
-
Load the dissolved BCP solution onto the column.
-
Elute the column with a gradient of solvents. A typical gradient might involve increasing the concentration of acetonitrile in water with a constant low percentage of TFA.
-
Monitor the elution of compounds using a UV-Vis detector at the appropriate wavelengths (e.g., 434 nm for the protonated form).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the main peak of purified Bromocresol Purple.
-
-
Solvent Removal and Product Recovery:
-
Remove the solvent from the collected fractions, typically using a rotary evaporator.
-
The purified BCP can then be dried, for example, under a vacuum.
-
-
Purity Verification:
Visualizations
Caption: General workflow for a quantitative assay using Bromocresol Purple.
Caption: Troubleshooting decision tree for inaccurate Bromocresol Purple assay results.
References
- 1. Bromocresol purple - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mpbio.com [mpbio.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OS - Impact of impurities in bromocresol green indicator dye on spectrophotometric total alkalinity measurements [os.copernicus.org]
- 8. Purification and Physical–Chemical Characterization of Bromocresol Purple for Carbon System Measurements in Freshwaters, Estuaries, and Oceans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. pallavchemicals.com [pallavchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.umt.edu [scholarworks.umt.edu]
- 14. "PURIFICATION AND CHARACTERIZATION OF BROMOCRESOL PURPLE FOR SPECTROPHO" by Taymee A. Brandon [scholarworks.umt.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scispace.com [scispace.com]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Bromocresol Purple Milk Solids Agar
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Bromocresol Purple Milk Solids Agar (B569324).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and pH adjustment of Bromocresol Purple Milk Solids Agar.
| Issue | Observation | Cause | Recommended Action |
| Incorrect Final Color | The prepared medium is yellow instead of the expected light purple. | The pH of the medium is too acidic (below 5.2). This can be due to errors in component measurement or the use of acidic water. | Discard the batch and prepare a new one, carefully verifying the pH before and after adding all components. |
| The prepared medium is a deep violet color. | The pH of the medium is too alkaline (above 6.8).[1] This can result from adding too much alkaline solution during pH adjustment. | While the medium is still liquid, cautiously add a dilute solution of Hydrochloric Acid (HCl) dropwise while continuously monitoring the pH with a calibrated pH meter until the target pH of 6.6 is reached. | |
| Precipitation or Curdling | The milk solids in the agar appear curdled or precipitated after pH adjustment or autoclaving. | The pH of the milk-containing solution became too high (alkaline), causing the casein to precipitate.[2] This can also be exacerbated by excessive heat during preparation. | Prepare the milk solids solution separately and adjust its pH carefully before combining it with the agar solution. Avoid aggressive heating. If precipitation occurs, it is best to discard the batch as the nutrient composition may be compromised. |
| Inconsistent Fungal Differentiation | Poor or ambiguous color change in fungal colonies after incubation. | An incorrect final pH of the agar can inhibit the metabolic processes of the fungi, leading to unreliable differentiation. The optimal pH is crucial for the enzymatic reactions that lead to a color change in the indicator. | Ensure the final pH of the agar is precisely 6.6.[3] Prepare a new batch of media with careful pH control to validate experimental results. |
| Agar Fails to Solidify | The medium remains liquid or semi-solid after cooling. | The pH of the agar is too acidic. Agar hydrolysis can occur at very low pH, preventing proper solidification. | Discard the medium. When preparing a new batch, ensure the pH is adjusted correctly before autoclaving. |
Frequently Asked Questions (FAQs)
Q1: What is the target pH for Bromocresol Purple Milk Solids Agar?
The final target pH for Bromocresol Purple Milk Solids Agar is 6.6 .[3] This pH is optimal for the differentiation of Trichophyton species.
Q2: At what stage of the preparation should I adjust the pH?
The pH should be adjusted after all components, including the skim milk powder, glucose, and bromocresol purple indicator, have been dissolved but before autoclaving.
Q3: What reagents should I use to adjust the pH?
It is recommended to use 1N Sodium Hydroxide (NaOH) to increase the pH and 1N Hydrochloric Acid (HCl) to decrease the pH.[4] Always add the reagents dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.
Q4: What are the visual cues for an incorrect pH in the prepared medium?
The bromocresol purple indicator provides a clear visual indication of the pH range. A yellow color indicates a pH below 5.2 (too acidic), while a deep violet color suggests a pH above 6.8 (too alkaline).[1] The correct color at pH 6.6 should be a light purple.
Q5: Can I re-adjust the pH after autoclaving?
While minor adjustments can be made aseptically after autoclaving, it is not recommended. Opening the sterile medium increases the risk of contamination. It is best to ensure the correct pH is achieved before sterilization. Furthermore, autoclaving can cause a slight shift in pH, so it is crucial to start with the correct pre-autoclave pH.
Experimental Protocol: pH Adjustment of Bromocresol Purple Milk Solids Agar
This protocol outlines the detailed steps for preparing and adjusting the pH of Bromocresol Purple Milk Solids Agar.
Materials:
-
Skim milk powder
-
Glucose
-
Bacto agar
-
Bromocresol purple indicator solution (1.6% in ethanol)
-
Distilled water
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Calibrated pH meter with a surface probe
-
Autoclave
-
Sterile flasks and bottles
Procedure:
-
Prepare Solutions:
-
Solution A (Milk Solution): In a 2-liter flask, dissolve 80 g of skim milk powder and 2 mL of 1.6% bromocresol purple solution in 1000 mL of distilled water.
-
Solution B (Glucose Solution): In a separate flask, dissolve 40 g of glucose in 200 mL of distilled water.
-
Solution C (Agar Solution): In a 3-liter flask, add 30 g of Bacto agar to 800 mL of distilled water and let it soak for 15 minutes.
-
-
Initial Sterilization: Autoclave each solution separately at 121°C for 10 minutes.
-
Combine Solutions: Aseptically combine the cooled Solutions A, B, and C into the 3-liter flask. Mix gently but thoroughly.
-
pH Measurement and Adjustment:
-
Allow the combined medium to cool to a safe handling temperature (around 45-50°C).
-
Using a calibrated pH meter, measure the current pH of the medium.
-
If the pH is below 6.6, add 1N NaOH dropwise while continuously stirring and monitoring the pH until it reaches 6.6.
-
If the pH is above 6.6, add 1N HCl dropwise with constant stirring and monitoring until the target pH of 6.6 is achieved.
-
-
Final Dispensing: Aseptically dispense the pH-adjusted medium into sterile tubes or plates as required for your experiment.
-
Quality Control: Before use, visually inspect the solidified agar for the correct light purple color and the absence of precipitation.
Visual Workflow for pH Adjustment
The following diagram illustrates the logical workflow for preparing and troubleshooting the pH of Bromocresol Purple Milk Solids Agar.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bromocresol Purple Milk Solids Glucose Agar (BCP). | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 4. Evaluation of Root pH Change Through Gel Containing pH-sensitive Indicator Bromocresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bromocresol Purple and Bromocresol Green for Albumin Assays
For researchers, scientists, and drug development professionals engaged in the accurate quantification of albumin, the choice of assay methodology is critical. The two most prevalent colorimetric methods rely on the dyes Bromocresol Purple (BCP) and Bromocresol Green (BCG). This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable assay for specific applications.
Principle of the Methods
Both the Bromocresol Green (BCG) and Bromocresol Purple (BCP) methods are based on the ability of albumin to bind to these specific pH indicator dyes, which results in a shift in the dye's absorbance spectrum.[1] This change in color intensity is measured spectrophotometrically and is directly proportional to the albumin concentration in the sample.[1]
In an acidic buffer, albumin binds to BCG, causing the indicator's color to change from yellow-green to green-blue. The absorbance of the resulting complex is typically measured at a wavelength of approximately 628-630 nm.[1][2] Similarly, in a buffered solution, BCP specifically binds to albumin, leading to a color change that is measured at a wavelength of about 600-610 nm.[1][3]
Performance Characteristics: A Comparative Analysis
The selection of an appropriate albumin assay hinges on its performance characteristics. While both BCG and BCP are widely used due to their simplicity and cost-effectiveness, they exhibit key differences in specificity, linearity, and susceptibility to interference.[1][4]
| Performance Metric | Bromocresol Green (BCG) | Bromocresol Purple (BCP) | Key Considerations |
| Specificity | Lower specificity; known to bind to other proteins, particularly alpha- and beta-globulins.[4][5] | Higher specificity for albumin compared to BCG.[3][6] | BCG's lack of specificity can lead to an overestimation of albumin levels, especially in samples with low albumin and high globulin concentrations.[4][7] |
| Interference | Significant positive interference from globulins, hemoglobin, and bilirubin.[4][8] Heparin has also been reported to interfere.[2] | Minimal interference from globulins.[3][9] However, it can underestimate albumin in patients with renal insufficiency.[4][6] | The choice of assay should consider the sample matrix and potential interfering substances. |
| Accuracy | Tends to overestimate albumin concentration, particularly at low levels.[4] | Generally provides results that correlate well with more specific methods like immunonephelometry.[9][10] | For clinical accuracy, especially in disease states affecting globulin levels, BCP is often preferred.[4] |
| Linearity | Typically linear up to approximately 6-7 g/dL.[2][11] | Generally linear up to a similar range, around 7.1 g/dL.[12] | Both methods offer a clinically relevant linear range. |
| Precision | Good precision with a coefficient of variation (CV) often below 3%.[3] | Comparable precision to BCG, with CVs also typically in the low single digits.[3][9] | Both methods are capable of providing reproducible results. |
| Reaction Time | Longer incubation times can increase non-specific binding.[10] Shorter reaction times are recommended to improve specificity.[10][13] | The reaction is generally rapid.[14] | Assay kinetics can influence the degree of interference in the BCG method. |
| Wavelength | 628 - 630 nm[1][2] | 600 - 610 nm[1][3] | The specific wavelength may vary slightly depending on the reagent formulation and instrument. |
| pH | Acidic pH, typically around 4.2.[2][8] | Acidic pH, generally between 4.8 and 5.2.[15][16] | The pH of the reagent is critical for the specific binding of the dye to albumin. |
Experimental Protocols
The following are generalized experimental protocols for the manual determination of serum albumin using the BCG and BCP methods. It is important to note that specific parameters and reagent compositions may vary between commercially available kits.
Bromocresol Green (BCG) Assay Protocol
Materials:
-
BCG Reagent (containing Bromocresol Green in a succinate (B1194679) buffer, pH ~4.2)[8]
-
Albumin Standard (of known concentration)
-
Spectrophotometer capable of measuring absorbance at 628 nm[8]
-
Test tubes and pipettes
Procedure:
-
Label test tubes for a reagent blank, standards, controls, and unknown samples.
-
Pipette a specific volume of BCG reagent into each tube (e.g., 1000 µL).[8]
-
To the reagent blank tube, add an equivalent volume of deionized water as the sample volume (e.g., 10 µL).[17]
-
To the standard, control, and sample tubes, add the specified volume of each respective solution (e.g., 10 µL).[8]
-
Mix the contents of each tube thoroughly.
-
Incubate at room temperature for a defined period, typically 5 to 10 minutes.[8][11]
-
Set the spectrophotometer to zero absorbance at 628 nm using the reagent blank.[17]
-
Measure the absorbance of the standards, controls, and samples.
-
Calculate the albumin concentration of the unknown samples by comparing their absorbance to the standard curve.[17]
Bromocresol Purple (BCP) Assay Protocol
Materials:
-
BCP Reagent (containing Bromocresol Purple in a suitable buffer)[12]
-
Albumin Standard (of known concentration)
-
Spectrophotometer capable of measuring absorbance at 610 nm[18]
-
Test tubes and pipettes
Procedure:
-
Label test tubes for a reagent blank, standards, controls, and unknown samples.
-
Pipette a specific volume of BCP reagent into each tube.
-
To the reagent blank tube, add an equivalent volume of deionized water as the sample volume.[18]
-
To the standard, control, and sample tubes, add the specified volume of each respective solution.[18]
-
Mix the contents of each tube thoroughly.
-
Incubate at room temperature for approximately 5 minutes.[18]
-
Set the spectrophotometer to zero absorbance at 610 nm using the reagent blank.
-
Measure the absorbance of the standards, controls, and samples.
-
Calculate the albumin concentration of the unknown samples by comparing their absorbance to the standard curve.[18]
Logical Workflow of a Colorimetric Albumin Assay
The following diagram illustrates the general workflow for a colorimetric albumin assay using either Bromocresol Green or Bromocresol Purple.
Caption: General workflow for a colorimetric albumin assay.
Conclusion
The choice between Bromocresol Purple and Bromocresol Green for albumin assays depends on the specific requirements of the study. BCP offers higher specificity and is less prone to interference from other serum proteins, making it a more reliable choice for clinical samples, especially those from patients with conditions that alter globulin levels.[3][4] However, its potential for underestimation in renal disease and incompatibility with non-human albumin standards are important considerations.[4][10]
BCG, while less specific, is a robust and cost-effective method suitable for general screening purposes.[7] When using BCG, it is crucial to be aware of its tendency to overestimate albumin and to employ short incubation times to minimize non-specific binding.[10] Ultimately, for researchers, scientists, and drug development professionals, a thorough understanding of the principles and limitations of each method is essential for generating accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Serum globulins contribute to the discrepancies observed between the bromocresol green and bromocresol purple assays of serum albumin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albumin Assay Analysis: Bromocresol Green vs Purple [desklib.com]
- 7. studentshare.org [studentshare.org]
- 8. medichem-me.com [medichem-me.com]
- 9. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of dye binding methods for albumin determination: the effects of abnormal sera, reaction times, acute phase reactants and albumin standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlas-medical.com [atlas-medical.com]
- 12. sclavodiagnostics.com [sclavodiagnostics.com]
- 13. scilit.com [scilit.com]
- 14. scispace.com [scispace.com]
- 15. New colorimetric method with bromocresol purple for estimating the redox state of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. med.libretexts.org [med.libretexts.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Albumin Determination: The Accuracy of the Bromocresol Purple Method
For researchers, scientists, and drug development professionals, the accurate quantification of serum albumin is a cornerstone of clinical and preclinical research. As the most abundant plasma protein, albumin levels are a critical indicator of nutritional status, hepatic function, and disease progression. While various methods exist for albumin determination, dye-binding assays are frequently employed due to their simplicity and amenability to automation. This guide provides an objective comparison of the Bromocresol Purple (BCP) method with its primary alternative, the Bromocresol Green (BCG) method, and the gold standard, immunonephelometry, supported by experimental data.
Principle of the Methods
The Bromocresol Purple (BCP) and Bromocresol Green (BCG) methods are both colorimetric assays. They operate on the principle that albumin binds to the respective dye at a specific pH, causing a shift in the dye's absorbance maximum. This change in color intensity is directly proportional to the albumin concentration in the sample. Immunonephelometry, in contrast, is an immunoassay that measures the light scattered by immune complexes formed between albumin and specific anti-albumin antibodies.
Performance Comparison
The choice of method for albumin determination can significantly impact experimental outcomes and their clinical interpretation. The BCP method is generally considered more specific for albumin than the more widely used BCG method.[1][2] This increased specificity is primarily due to the BCP dye's reduced tendency to bind to other plasma proteins, particularly globulins, which is a known cause of albumin overestimation with the BCG method.[3][4]
Studies have shown that the BCP method correlates well with immunonephelometry, which is often regarded as the reference or "gold standard" method for its high specificity.[2][5] However, the BCP method is not without its limitations. In patients with renal insufficiency, the BCP method has been reported to yield falsely low albumin values.[3][6]
The BCG method, while prone to overestimation due to interference from globulins, remains a prevalent technique in many clinical laboratories.[2][7] This discrepancy between the BCP and BCG methods can lead to different clinical classifications, especially at lower albumin concentrations.[8]
Quantitative Data Summary
The following tables summarize the performance characteristics and comparative data from various studies.
Table 1: Performance Characteristics of the Bromocresol Purple (BCP) Method
| Parameter | Performance | Citation |
| Linearity | 6 - 70 g/L | [1] |
| Between-Day Precision (CV) | 0.9% - 3.5% | [1] |
| Interference (Hemoglobin) | No interference ≤ 5.00 g/L | [1] |
| Interference (Bilirubin) | No interference ≤ 342 µmol/L | [1] |
| Reference Interval | 34 - 50 g/L | [1] |
Table 2: Comparison of Albumin Measurement Methods
| Comparison | Key Findings | Citation |
| BCP vs. Immunonephelometry | Good correlation observed. BCP agrees more closely with immunonephelometry than BCG. | [1][2][9] |
| BCP vs. BCG | BCP is more specific and less prone to globulin interference. BCG tends to overestimate albumin levels, with a mean difference of 5.5 to 6.4 g/L reported in some studies. | [1][7][8][10] |
| BCP in Renal Disease | May underestimate albumin concentrations in patients with renal insufficiency. | [3][6] |
| BCG vs. Capillary Zone Electrophoresis (CZE) | BCG shows a positive bias compared to CZE, while BCP agrees well with CZE. | [6][8] |
Experimental Workflows and Protocols
Detailed and consistent experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for the BCP, BCG, and immunonephelometry methods. It is important to note that specific parameters may vary based on the reagent manufacturer and instrumentation used.
Bromocresol Purple (BCP) Method Workflow
The following diagram illustrates a typical workflow for the BCP albumin assay.
Caption: A generalized workflow for the Bromocresol Purple (BCP) albumin assay.
Experimental Protocols
1. Bromocresol Purple (BCP) Method Protocol (Microplate Format)
-
Reagent Preparation: Allow the BCP reagent and albumin standard to equilibrate to room temperature.
-
Standard Curve Preparation: Prepare a series of albumin standards by diluting a stock standard (e.g., 5 g/dL) with deionized water to achieve concentrations ranging from approximately 0.5 to 5 g/dL. Prepare a blank using only deionized water.
-
Sample Preparation: Dilute serum or plasma samples (e.g., 2-fold) with deionized water.
-
Assay Procedure:
-
Measurement: Read the absorbance at approximately 610 nm using a microplate reader.[11]
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the albumin concentration of the samples from this curve.
2. Bromocresol Green (BCG) Method Protocol (Microplate Format)
-
Reagent Preparation: Allow the BCG reagent and albumin standard to come to room temperature.
-
Standard Curve Preparation: Prepare a series of albumin standards as described for the BCP method.
-
Sample Preparation: Dilute serum or plasma samples (e.g., 2-fold) with deionized water.[2]
-
Assay Procedure:
-
Measurement: Read the absorbance at approximately 620 nm.[2]
-
Calculation: Calculate the albumin concentration as described for the BCP method.
3. Immunonephelometry Protocol (Automated Analyzer)
-
Principle: This method is typically performed on an automated nephelometer. The instrument quantifies the turbidity resulting from the antigen-antibody reaction between albumin in the sample and a specific anti-human albumin antibody.
-
Procedure:
-
Instrument Setup: Perform necessary quality control and calibration procedures on the automated analyzer according to the manufacturer's instructions.
-
Reagent and Sample Loading: Place the anti-human albumin antibody reagent, reaction buffers, calibrators, controls, and patient samples in the designated positions on the analyzer.
-
Automated Assay: The instrument automatically pipettes the sample and antibody reagent into a reaction cuvette.
-
Measurement: After a specified incubation period, the instrument measures the intensity of light scattered by the resulting immune complexes.
-
Calculation: The analyzer's software automatically calculates the albumin concentration in the sample by comparing its light scatter signal to that of the calibrators.
-
Conclusion
The Bromocresol Purple (BCP) method offers a more accurate and specific alternative to the Bromocresol Green (BCG) method for serum albumin determination, showing better agreement with the gold-standard immunonephelometry.[2][5] Its primary advantage lies in the minimization of interference from non-albumin proteins, which can lead to an overestimation of albumin levels with the BCG method.[1] However, researchers should exercise caution when using the BCP method in studies involving subjects with renal disease, as it may underestimate albumin concentrations in this population.[3][6] For routine and high-throughput applications where high specificity is paramount, the BCP method presents a reliable and cost-effective choice. When the highest degree of accuracy is required, particularly for clinical decision-making, immunonephelometry remains the preferred method. The selection of the most appropriate assay should be guided by the specific research question, the required level of accuracy, and the characteristics of the study population.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biolabo.fr [biolabo.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. Measurement of serum albumin by capillary zone electrophoresis, bromocresol green, bromocresol purple, and immunoassay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. med.libretexts.org [med.libretexts.org]
- 9. medichem-me.com [medichem-me.com]
- 10. benchchem.com [benchchem.com]
- 11. biochain.com [biochain.com]
A Comparative Guide to Bromocresol Purple and Phenol Red as pH Indicators
For researchers, scientists, and drug development professionals, the selection of an appropriate pH indicator is a critical step in ensuring the accuracy and validity of experimental results. Bromocresol purple and phenol (B47542) red are two commonly used sulfonephthalein dyes that serve as pH indicators in a variety of applications, from routine acid-base titrations to complex cell culture systems. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable indicator for your specific needs.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each indicator is essential for their proper application. Both bromocresol purple and phenol red exhibit distinct color changes over specific pH ranges, governed by their acid dissociation constants (pKa).
| Property | Bromocresol Purple | Phenol Red |
| Chemical Name | 5′,5″-dibromo-o-cresolsulfophthalein | Phenolsulfonphthalein |
| Chemical Formula | C21H16Br2O5S | C19H14O5S |
| Molar Mass | 540.22 g/mol | 354.38 g/mol |
| pKa | 6.3[1][2] | ~8.0[3][4] |
| pH Transition Range | 5.2 – 6.8[1][5][6][7] | 6.8 – 8.2[4] |
| Color (Acidic) | Yellow[1][6][7] | Yellow[3][4] |
| Color (Basic) | Purple/Violet[1][6][7] | Red/Pink[3][4] |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and dilute alkalis. | 0.77 g/L in water; 2.9 g/L in ethanol.[4] |
Performance in Key Applications
The choice between bromocresol purple and phenol red is often dictated by the specific pH range of interest and the nature of the experimental system.
Acid-Base Titrations
The selection of an indicator for an acid-base titration is crucial for the accurate determination of the equivalence point. The ideal indicator should have a pKa value close to the pH at the equivalence point of the titration.
-
Bromocresol Purple , with a pKa of 6.3, is well-suited for titrations where the equivalence point is in the slightly acidic to neutral range. This includes the titration of a weak base with a strong acid. Its sharp color transition from yellow to purple provides a distinct endpoint.[5][7]
-
Phenol Red , with a pKa of approximately 8.0, is the preferred indicator for titrations of a weak acid with a strong base, where the equivalence point occurs in the slightly alkaline range.[8][9] The color change from yellow to red is easily observable.
Cell Culture
Both indicators are used to monitor the pH of cell culture media, which is a critical parameter for cell health and viability.
-
Phenol Red is widely used in cell culture media to provide a visual indication of pH.[3][11] A color change from red to yellow indicates a drop in pH due to cellular metabolism, while a change to a purplish-pink suggests an increase in pH.[3] However, a significant drawback of phenol red is its weak estrogenic activity, which can interfere with studies involving hormone-sensitive cells, such as in breast cancer research.[11][12][13][14] It can also interfere with fluorescence-based assays.[11]
-
Bromocresol Purple is less commonly used in routine cell culture but finds application in specific microbiological assays. It is used for staining dead cells based on their acidity and for the isolation and assaying of lactic acid bacteria.[1] In plant tissue culture, it has been tested as a pH indicator, though it may have limitations in its color range for some applications.
Experimental Protocols
Preparation of Indicator Solutions
Bromocresol Purple Indicator Solution (0.04%)
-
Materials:
-
Bromocresol purple powder: 0.04 g
-
Deionized water
-
-
Procedure:
-
Weigh 0.04 g of bromocresol purple powder.
-
Dissolve the powder in 50 mL of deionized water.
-
Dilute the solution to a final volume of 100 mL with deionized water.
-
Phenol Red Indicator Solution
-
Materials:
-
Phenol red powder: 0.1 g
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution: 2.82 mL
-
Ethanol (95%): 20 mL
-
Deionized water
-
-
Procedure:
-
Weigh 0.1 g of phenol red powder.
-
Dissolve the powder in a mixture of 2.82 mL of 0.1 M NaOH and 20 mL of 95% ethanol.
-
Once dissolved, add sufficient deionized water to produce a final volume of 100 mL.[1]
-
Comparative Protocol for Acid-Base Titration
This protocol is designed to compare the performance of bromocresol purple and phenol red in the titration of a weak acid (acetic acid) with a strong base (sodium hydroxide).
1. Standardization of Sodium Hydroxide Solution (Titrant)
-
Accurately weigh approximately 0.4 g of primary standard potassium hydrogen phthalate (B1215562) (KHP) and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titrate with the prepared ~0.1 M NaOH solution until a faint pink color persists for 30 seconds.
-
Repeat the titration two more times and calculate the average molarity of the NaOH solution.
2. Titration of Acetic Acid with Standardized NaOH
-
Pipette 25.00 mL of ~0.1 M acetic acid into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the chosen indicator (bromocresol purple for one set of titrations and phenol red for another).
-
Titrate with the standardized NaOH solution until the endpoint is reached (yellow to purple for bromocresol purple; yellow to red for phenol red).
-
Record the volume of NaOH added.
-
Repeat the titration for each indicator at least three times.
3. Data Analysis
-
Calculate the concentration of acetic acid determined using each indicator.
-
To assess accuracy, perform a potentiometric titration of the same acetic acid solution and compare the equivalence point determined by the pH meter to the endpoints determined by the indicators.
-
Calculate the precision (e.g., standard deviation, relative standard deviation) for the replicate titrations with each indicator.
Visualizations
Chemical Structure and Color Change Mechanism
The color change of sulfonephthalein indicators like bromocresol purple and phenol red is due to a change in their molecular structure with varying pH. In acidic conditions, the molecule exists predominantly in a non-ionized, lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule deprotonates to form a quinonoid structure, which is intensely colored.
Caption: Chemical transition of Bromocresol Purple.
Caption: Chemical transition of Phenol Red.
Experimental Workflow for Indicator Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of the two pH indicators in an acid-base titration experiment.
Caption: Comparative experimental workflow.
Conclusion
Both bromocresol purple and phenol red are valuable tools for pH determination. The choice between them should be based on the specific requirements of the experiment. For titrations with an endpoint in the slightly acidic to neutral range, bromocresol purple offers a clear color change. For titrations with an endpoint in the alkaline range, and for general cell culture pH monitoring where hormonal effects are not a concern, phenol red is a suitable option. However, for studies involving estrogen-responsive cells or fluorescence-based assays, phenol red-free media should be considered. By understanding the properties and limitations of each indicator, researchers can make an informed decision to ensure the reliability and accuracy of their results.
References
- 1. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 2. Titration Methods: Manual vs. Potentiometric vs. Thermometric | Labcompare.com [labcompare.com]
- 3. sciencenotes.org [sciencenotes.org]
- 4. Chrominfo: Preparation of bromocresol purple indicator solution [chrominfo.blogspot.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN102911154A - Preparation method of water-soluble bromocresol purple - Google Patents [patents.google.com]
- 7. Methods to determine endpoint of potentiometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 8. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PHENOL RED INDICATOR SOLUTION | Ennore India Chemicals [ennoreindiachemicals.com]
- 10. How to choose the right indicator for a titration reaction - The Animated Teacher [theanimatedteacherblog.com]
- 11. laballey.com [laballey.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. savemyexams.com [savemyexams.com]
- 14. 4.5 Acid-Base Titrations – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]
A Comparative Guide to Albumin Quantification: Validation of the Bromocresol Purple Colorimetric Method
For researchers, scientists, and drug development professionals, the accurate determination of serum albumin is a critical parameter in various stages of research and clinical assessment. While several methods exist for albumin quantification, the Bromocresol Purple (BCP) colorimetric assay has emerged as a robust and specific method. This guide provides a comprehensive comparison of the BCP method with its primary alternative, the Bromocresol Green (BCG) method, and other reference techniques, supported by experimental data and detailed protocols.
Principle of the Methods
The two most common automated methods for measuring serum albumin are the Bromocresol Green (BCG) and Bromocresol Purple (BCP) dye-binding assays.[1] The fundamental principle of these colorimetric methods lies in the ability of albumin to bind to the specific dyes, causing a shift in the dye's absorbance maximum. This change in color is directly proportional to the albumin concentration in the sample.[2]
The key distinction between the two methods is the specificity of the dye used.[1] BCP is known to be more specific for albumin, whereas BCG can non-specifically bind to other proteins, such as alpha-1 and alpha-2 globulins.[1] This non-specific binding can lead to an overestimation of albumin levels, particularly in samples with low albumin concentrations.[1][3]
Comparative Performance Data
Numerous studies have highlighted the superior specificity of the BCP method over the BCG method. The results from the BCP method show a closer correlation with reference methods like immunoassays and serum protein electrophoresis.[1][3]
Table 1: Comparison of Performance Characteristics
| Feature | Bromocresol Purple (BCP) Method | Bromocresol Green (BCG) Method |
| Specificity | High, predominantly binds to albumin.[4][5] | Lower, binds to albumin and other globulins.[1] |
| Accuracy | Generally considered more accurate, with results closer to reference methods.[3][6] | Tends to overestimate albumin levels, especially at lower concentrations.[1][7] |
| Interference | Minimal interference from globulins.[6] No significant interference from hemoglobin (≤ 5.00 g/L) or bilirubin (B190676) (≤ 342 µmol/L).[6] | Susceptible to interference from other proteins, leading to falsely elevated results.[1] |
| Linearity | Linear range typically up to 7.1 g/dL.[8] Another study showed linearity between 6-70 g/L.[6] | Dependent on the specific assay formulation. |
| Precision | Good between-day coefficient of variation (CV), ranging from 0.9% to 3.5%.[6] Another study reported a CV of 2.9%.[5] | Comparable precision to BCP in some studies. |
Table 2: Quantitative Comparison of BCP and BCG Methods
| Study Finding | Mean Difference / Bias | Correlation (r) / Regression Equation | Reference |
| Comparison with Immunoassay | Good correlation observed. | Not specified | [6] |
| Comparison with "Rocket" Immunoelectrophoresis (EIA) | BCP: y = 0.95x + 1.72BCG: y = 1.01x + 6.77 (overestimation) | Not specified | [9] |
| Comparison between BCP and BCG | Mean difference of 6.4 g/L (BCG higher). | r = 0.951; BCG = (0.784 × BCP) + 12.58 | [3] |
| Comparison with Capillary Zone Electrophoresis (CZE) | BCP: Mean difference < 1 g/LBCG: Positive bias of 3.54 g/L | Not specified | [3] |
| General Observation | BCG overestimates albumin by an average of 0.5-0.6 g/dL compared to other methods. | Not specified | [7] |
Experimental Protocols
Understanding the underlying experimental procedures is crucial for accurate and reproducible results. Below are generalized protocols for the BCP method.
Bromocresol Purple (BCP) Assay Protocol (Manual Method)
This protocol is based on a typical manual procedure and may need optimization for specific applications or automated platforms.
Materials:
-
Bromocresol Purple (BCP) reagent solution
-
Albumin standard solution (e.g., 5 g/dL)
-
Saline solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~610-620 nm[8][10]
-
Test tubes or microplate
-
Pipettes
Procedure:
-
Reagent and Sample Preparation:
-
Assay:
-
To appropriately labeled tubes or wells, add the following:
-
Blank: Add the volume of saline or water used for sample dilution.
-
Standards: Add a defined volume of each albumin standard.
-
Samples: Add the same volume of the diluted sample.
-
-
Add the BCP reagent to all tubes/wells. The ratio of sample/standard to reagent is critical and should be consistent (e.g., 10 µL sample to 1000 µL reagent for a cuvette assay, or 20 µL sample to 200 µL reagent for a 96-well plate assay).[8][10]
-
Mix well by gentle tapping or vortexing, avoiding the formation of bubbles.[10]
-
-
Incubation:
-
Measurement:
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus albumin concentration for the standards.
-
Determine the albumin concentration of the samples from the standard curve.
-
Multiply the result by the dilution factor to obtain the final albumin concentration in the original sample.
-
Visualizing the Process
To better illustrate the principles and workflows, the following diagrams are provided.
Caption: Dye-binding principles of BCP and BCG methods.
Caption: A typical workflow for the BCP colorimetric assay.
Conclusion
The Bromocresol Purple (BCP) colorimetric method offers a highly specific and accurate means of quantifying serum albumin.[4][5] Its reduced susceptibility to interference from other proteins makes it a superior choice over the Bromocresol Green (BCG) method, particularly in clinical and research settings where precise measurements are paramount.[1][6] When comparing data across different studies or laboratories, it is crucial to be aware of the methodology employed for albumin determination. The adoption of the BCP method can lead to more reliable and reproducible research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ukkidney.org [ukkidney.org]
- 5. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum albumin. Differences in assay specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
- 9. New automated dye-binding method for serum albumin determination with bromcresol purple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide to the Cross-Reactivity of Bromocresol Purple
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Bromocresol Purple (BCP) with various proteins. The information presented herein is compiled from peer-reviewed studies to aid in the design and interpretation of experiments involving this widely used dye.
Introduction to Bromocresol Purple
Bromocresol purple is a dye commonly employed in clinical and research settings for the specific quantification of human serum albumin (HSA).[1][2] Its mechanism of action relies on a proton-exchange reaction upon binding to albumin, resulting in a distinct color change that can be measured spectrophotometrically.[3] A key advantage of BCP is its high specificity for albumin, particularly when compared to other dyes like Bromocresol Green (BCG), which is known to cross-react with other serum proteins such as globulins.[1][2][4][5][6]
Cross-Reactivity Profile
Experimental evidence strongly indicates that Bromocresol Purple exhibits minimal cross-reactivity with proteins other than serum albumins. The primary binding partner for BCP is Human Serum Albumin (HSA). Studies have also investigated its interaction with other serum albumins, such as Bovine Serum Albumin (BSA) and Porcine Serum Albumin (PSA).
Quantitative Data on Protein Binding
The following table summarizes the binding affinities of Bromocresol Purple with various proteins as reported in the literature. The data highlights the significantly stronger interaction with serum albumins compared to other protein classes.
| Protein | Organism | Method | Association Constant (Ka) (M⁻¹) | Number of Binding Sites (n) | Key Findings | Reference |
| Human Serum Albumin (HSA) | Human | Scatchard Analysis | 1.5 x 10⁴ - 3.3 x 10⁴ | 2 (at pH 7.2), 1.3 (at pH 4.8) | High-affinity binding. | [7] |
| Bovine Serum Albumin (BSA) | Bovine | Absorption Difference Spectroscopy | 9.9 x 10⁴ | Not specified | Strong binding, suggesting suitability as a standard in some assays. | [8][9] |
| Porcine Serum Albumin (PSA) | Porcine | Absorption Difference Spectroscopy | 4.1 x 10⁴ | Not specified | Significant binding, though slightly lower than BSA in this study. | [8][9] |
| Serum Globulins (general) | Human | Spectrophotometry | Not reported to bind | Not applicable | BCP does not bind to globulins, a key advantage over BCG. | [1] |
| α1- and α2-globulins | Human | Comparative Assay with Electrophoresis | No significant interference | Not applicable | Unlike BCG, BCP results are not significantly affected by elevated globulin levels. | [4][5][10] |
| Albumin-free serum globulin preparation | Human | Dye-binding method | No reaction observed | Not applicable | Demonstrates high specificity of BCP for albumin. | [11] |
| Human Transferrin | Human | Dye-binding method | No reaction observed | Not applicable | Indicates no cross-reactivity with this specific globulin. | [11] |
Experimental Protocols
The following is a generalized protocol for assessing the binding of Bromocresol Purple to a protein of interest, adapted from methodologies used in BCP-albumin binding studies.
Spectrophotometric Binding Assay
Objective: To determine the binding affinity and stoichiometry of Bromocresol Purple to a test protein.
Materials:
-
Bromocresol Purple (BCP) stock solution
-
Purified test protein of known concentration
-
Buffer solution (e.g., phosphate (B84403) buffer at a specific pH, such as 7.2)
-
Spectrophotometer capable of measuring absorbance at ~600 nm
-
Cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilutions of the test protein in the chosen buffer.
-
Prepare a working solution of BCP in the same buffer.
-
-
Binding Reaction:
-
In a series of cuvettes, mix a constant volume of the BCP working solution with an equal volume of each protein dilution.
-
Include a blank sample containing only the BCP solution and buffer.
-
-
Incubation:
-
Incubate the mixtures at a constant temperature for a short period (e.g., 5-10 minutes) to allow the binding to reach equilibrium.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each sample at the wavelength of maximum absorbance for the BCP-protein complex (around 600-619 nm).
-
-
Data Analysis:
-
The binding data can be analyzed using methods such as the Scatchard plot to determine the association constant (Ka) and the number of binding sites (n).
-
Visualizations
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for BCP cross-reactivity testing.
Logical Relationship of Bromocresol Purple Binding
Caption: BCP binding specificity overview.
Conclusion
The available scientific literature consistently demonstrates that Bromocresol Purple is a highly specific binding agent for serum albumin, particularly Human Serum Albumin. Its cross-reactivity with other major serum proteins, such as globulins and transferrin, is negligible. This high degree of specificity makes BCP a reliable reagent for the quantification of albumin in complex biological samples and underscores its advantage over less specific dyes like Bromocresol Green. Researchers can be confident that, under standard assay conditions, BCP will primarily interact with albumin, minimizing interference from other protein components.
References
- 1. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New colorimetric method with bromocresol purple for estimating the redox state of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The bromocresol green assay, but not the modified bromocresol purple assay, overestimates the serum albumin concentration in nephrotic syndrome through reaction with α2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of two bromocresol purple binding sites on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic studies on the binding of bromocresol purple to different serum albumins and its bilirubin displacing action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Yeast Viability Stains: Alternatives to Bromocresol Purple
For researchers in microbiology, biotechnology, and drug development, accurately assessing yeast viability is a critical step in a multitude of experimental workflows. While traditional stains like Bromocresol purple have been used, a variety of alternative methods offer improved accuracy, compatibility with high-throughput screening, and the ability to provide more nuanced information about cell health. This guide provides an objective comparison of popular alternatives, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research needs.
Performance Comparison of Yeast Viability Stains
The choice of a viability stain depends on several factors, including the experimental question, the yeast species, available equipment, and throughput requirements. The following table summarizes the key characteristics of prominent alternatives to Bromocresol purple, allowing for a direct comparison of their performance.
| Staining Method | Principle | Typical Incubation Time | Advantages | Disadvantages | Reported Viability Correlation/Notes |
| Methylene (B1212753) Blue | Redox indicator; viable cells with active dehydrogenases reduce the blue dye to a colorless form.[1][2] | 1-10 minutes[1][2] | Simple, inexpensive, requires only a bright-field microscope. | Can be toxic to cells with prolonged exposure, leading to an overestimation of dead cells.[3] Subjective interpretation of pale blue "partially viable" cells can lead to variability.[3] | Shows good correlation with other methods for healthy cultures, but can overestimate viability in non-viable populations.[4] |
| Propidium Iodide (PI) | Fluorescent intercalating agent that is excluded by the intact membranes of live cells. It enters dead or membrane-compromised cells and stains the nucleus red.[5][6] | 5-15 minutes[5] | High contrast and clear distinction between live and dead cells.[7] Compatible with flow cytometry and fluorescence microscopy.[8] | Requires a fluorescence microscope or flow cytometer. May overestimate cell death as some membrane-compromised cells can recover.[6] | Strong correlation with other viability methods.[7] |
| Fluorescein Diacetate (FDA) | Non-fluorescent compound that passively enters cells and is hydrolyzed by intracellular esterases in viable cells to produce green fluorescent fluorescein.[5][9] | 5-15 minutes[10] | Stains viable cells, providing a direct measure of metabolic activity and membrane integrity.[10] | Requires a fluorescence microscope. Signal can be pH-sensitive. | Often used in combination with PI for dual live/dead staining, providing robust results.[3][5] |
| FDA / PI Dual Staining | Combines the principles of FDA and PI to simultaneously stain viable cells green and dead cells red.[5][9] | 15-20 minutes[3][5] | Provides a comprehensive and simultaneous view of both live and dead populations within a sample.[3] | Requires a fluorescence microscope with appropriate filter sets. | Considered a highly reliable method for yeast viability assessment.[3] |
| Erythrosin B | A membrane exclusion dye, similar to trypan blue, that stains dead cells with compromised membranes pink/red.[11] | No incubation required[11] | Non-toxic and provides clear, easily interpretable results.[1][11] A safer alternative to trypan blue.[12] | Requires a bright-field microscope. | Recommended as a more reliable alternative to methylene blue, especially for assessing cultures with lower viability.[1] |
| Methylene Violet | A redox indicator, similar to methylene blue.[13][14] | 5-15 minutes[13][14] | Suggested to provide a more effective and less subjective alternative to methylene blue, with a clearer distinction between live and dead cells.[4] | Less commonly used than methylene blue, so fewer comparative studies are available. | May offer a more accurate assessment of viability compared to methylene blue, especially in non-viable populations.[4] |
| FUN® 1 | A fluorescent probe that is processed by metabolically active cells, resulting in the formation of red fluorescent cylindrical intravacuolar structures (CIVS). Metabolically inactive or dead cells exhibit diffuse green fluorescence.[15] | 30-60 minutes[15][16] | Differentiates cells based on metabolic activity, providing a measure of vitality rather than just membrane integrity.[15] | Requires a fluorescence microscope. The mechanism of CIVS formation can be impaired in certain yeast mutants.[17] | A useful tool for assessing the physiological state of yeast cells.[3] |
| Tetrazolium Salts (MTT, XTT, WST-8) | Water-soluble tetrazolium salts are reduced by mitochondrial dehydrogenases in viable cells to form colored formazan (B1609692) products. | 2-4 hours[18][19] | Amenable to high-throughput screening in a microplate format.[20] Provides a quantitative measure of metabolic activity. | Indirect measure of viability; can be influenced by changes in metabolic rate. Some yeast strains may not efficiently reduce MTT without an intermediate electron acceptor.[20] | A reliable method for assessing chronological lifespan and screening for anti-aging compounds in yeast.[20] |
| Resazurin (B115843) | A blue, non-fluorescent dye that is reduced by viable, metabolically active cells to the pink, highly fluorescent resorufin.[21][22] | 1-4 hours[22][23] | Sensitive, non-toxic, and suitable for high-throughput screening in microplates.[21][22] Allows for kinetic monitoring of cell viability.[22] | Indirect measure of viability that reflects metabolic activity. | Capable of detecting differences in vitality and viability between yeast strains and can predict fermentative capacity.[24][25] |
Experimental Workflows and Signaling Pathways
To facilitate the implementation of these alternative staining methods, the following diagrams illustrate the core principles and experimental workflows.
Caption: Workflow and principle of Methylene Blue staining for yeast viability.
Caption: Workflow and principle of FDA/PI dual staining for yeast viability.
Caption: Workflow and principle of the MTT assay for yeast viability.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for some of the most common and reliable yeast viability staining methods.
Methylene Blue Staining
Materials:
-
Yeast cell suspension
-
Methylene blue solution (0.1% w/v in 2% w/v sodium citrate (B86180) solution)[2]
-
Microscope slides and coverslips
-
Micropipette
-
Hemocytometer (for cell counting)
-
Bright-field microscope
Procedure:
-
Prepare the methylene blue staining solution by dissolving 0.1 g of methylene blue in 100 mL of a 2% sodium citrate solution.[2]
-
In a microcentrifuge tube, mix equal volumes of the yeast cell suspension and the methylene blue solution (e.g., 100 µL of yeast suspension + 100 µL of methylene blue solution).[1]
-
Incubate the mixture at room temperature for 1 to 5 minutes.[1]
-
Carefully load 10 µL of the stained cell suspension into the counting chamber of a clean hemocytometer.
-
Under a bright-field microscope (400x magnification), count the total number of cells and the number of blue-stained (non-viable) cells in the central grid of the hemocytometer. Viable cells will appear colorless.[1]
-
Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.
Propidium Iodide (PI) Staining (for Fluorescence Microscopy)
Materials:
-
Yeast cell suspension
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Microscope slides and coverslips (or a suitable imaging dish)
-
Micropipettes
-
Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)
Procedure:
-
Harvest yeast cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in PBS to the desired concentration.
-
Add PI stock solution to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate the mixture at room temperature for 5-15 minutes in the dark.[5]
-
Place a small drop of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Viable cells will not show red fluorescence, while dead cells will have a bright red fluorescent nucleus.
-
Count the number of fluorescent (dead) and non-fluorescent (viable) cells to determine the viability percentage.
Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dual Staining
Materials:
-
Yeast cell suspension
-
FDA stock solution (e.g., 1 mg/mL in acetone)[3]
-
PI stock solution (e.g., 1 mg/mL in water)[3]
-
PBS
-
Microscope slides and coverslips
-
Micropipettes
-
Fluorescence microscope with filter sets for both green (FDA) and red (PI) fluorescence.
Procedure:
-
Prepare a fresh staining solution by diluting the FDA and PI stock solutions in PBS to a final working concentration (e.g., 10 µg/mL FDA and 5 µg/mL PI).[3] Protect the solution from light.
-
Wash the yeast cells with PBS and resuspend in PBS.
-
Add the FDA/PI staining solution to the cell suspension and mix gently.
-
Incubate the mixture at room temperature for 15-20 minutes in the dark.[3][5]
-
Place a small drop of the stained suspension on a microscope slide and cover with a coverslip.
-
Immediately observe the cells under a fluorescence microscope. Viable cells will exhibit green fluorescence, while dead cells will show red fluorescence.
-
Count the number of green (viable) and red (dead) cells to calculate the viability percentage.
MTT Assay
Materials:
-
Yeast culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)[26]
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the yeast cells in a 96-well plate at a desired density and allow them to grow or treat them with compounds as per the experimental design.
-
Add 10 µL of the MTT stock solution to each well.[26]
-
Incubate the plate at 37°C for 2 to 4 hours.[19]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]
-
Incubate the plate at 37°C for 4 hours or overnight in a humidified atmosphere.[18][26]
-
Mix each sample thoroughly by pipetting.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18] The absorbance is directly proportional to the number of viable cells.
Conclusion
The selection of an appropriate yeast viability stain is a critical decision that can significantly impact experimental outcomes. While traditional methods like Bromocresol purple and Methylene Blue are simple and cost-effective, they can suffer from subjectivity and potential toxicity. Fluorescent methods, such as PI and FDA staining, offer higher contrast and are amenable to high-throughput analysis, providing more objective and reproducible data. For researchers interested in the metabolic health of their yeast populations, assays like FUN® 1, MTT, and Resazurin provide valuable insights into cellular vitality. By carefully considering the principles, advantages, and limitations of each method, researchers can choose the most suitable approach to accurately and reliably assess yeast viability in their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Yeast Assay Protocol | Technical Note 185 [denovix.com]
- 6. Determine Yeast Concentration and Viability at Your Benchtop—Yeast Viability Measurements With the Tali® Image-Based Cytometer | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Yeast flow cytometry - PombeNet Forsburg Lab [dornsife.usc.edu]
- 9. Yeast Viability Assay [labgene.ch]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escarpmentlabs.com [escarpmentlabs.com]
- 13. oculyze.net [oculyze.net]
- 14. piwpwinebooks.com.au [piwpwinebooks.com.au]
- 15. LIVE/DEAD Yeast Viability Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Assessment of FUN-1 vital dye staining: Yeast with a block in the vacuolar sorting pathway have impaired ability to form CIVS when stained with FUN-1 fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. atcc.org [atcc.org]
- 20. A rapid, high-throughput method for determining chronological lifespan in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Use of Baker’s Yeast in the Resazurin Reduction Test: A Simple, Low-Cost Method for Determining Cell Viability in Proliferation and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Development of resazurin assay for evaluation of yeast viability and vitality in microbreweries (in Portugu... [protocols.io]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison: Bromocresol Purple (BCP) vs. High-Performance Liquid Chromatography (HPLC) for Albumin Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of albumin is critical for a wide range of applications, from assessing nutritional status and liver function to developing novel drug formulations. While the Bromocresol Purple (BCP) colorimetric assay has been a laboratory staple for its simplicity and speed, High-Performance Liquid Chromatography (HPLC) offers a higher degree of specificity and accuracy. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
Principles of the Methods
The Bromocresol Purple (BCP) assay is a colorimetric method based on the specific binding of the BCP dye to albumin.[1] In an acidic buffer, the albumin-BCP complex forms, leading to a shift in the dye's absorbance maximum, which can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the albumin concentration in the sample.[2] This method is known for its convenience and suitability for high-throughput screening.
High-Performance Liquid Chromatography (HPLC), conversely, is a powerful separation technique. For albumin quantification, reversed-phase HPLC (RP-HPLC) is commonly employed.[3] In this method, a liquid sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and proteins are separated based on their hydrophobicity. Albumin is identified and quantified by its retention time and peak area, as detected by a UV detector.[3][4] This method is considered highly accurate and can separate different isoforms of albumin.[5]
Performance Comparison: BCP vs. HPLC
The choice between BCP and HPLC for albumin quantification often depends on the specific requirements of the study, such as sample throughput, required accuracy, and budget. Below is a summary of the key performance characteristics of each method.
| Parameter | Bromocresol Purple (BCP) Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric, dye-binding | Chromatographic separation |
| Specificity | Generally high for albumin, but can be susceptible to interference from other proteins and lipemic samples.[6] | Very high, can separate albumin from other proteins and even different albumin isoforms.[3][5] |
| Linear Range | Typically up to 7.1 g/dL.[7] | Wide, for example, 0.4 to 25 mg/mL has been demonstrated.[3] |
| Limit of Detection (LOD) | Approximately 0.10 g/dL.[7] | Lower, for instance, 0.128 mg/mL has been reported.[3] |
| Precision (CV%) | Generally < 5%. | Typically < 3%.[8] |
| Throughput | High, suitable for automation and 96-well plate format. | Lower, sequential sample injection. |
| Cost | Lower cost per sample. | Higher initial instrument cost and per-sample cost. |
| Interference | Can be affected by hemolysis and bilirubin (B190676) at high concentrations.[9] | Less prone to interference from sample matrix components.[3] |
Correlation Between BCP and HPLC
While direct correlation studies for total albumin concentration between BCP and HPLC are not abundant in the literature, a study comparing an optimized BCP method to HPLC for estimating the redox state of human serum albumin (specifically the percentage of human nonmercaptalbumin, %HNA) found a correlation.[10] The correlation between the ratio of HNA assessed using the optimized BCP method (y) and the %HNA determined with the HPLC method (x) was reported as y = 0.0056x + 2.53 (r = 0.53).[10] It is important to note that this correlation is for a specific application and may not directly translate to total albumin quantification. However, it demonstrates the potential for a relationship between the results obtained by these two distinct methodologies.
Experimental Protocols
Bromocresol Purple (BCP) Albumin Assay Protocol (96-well plate format)
This protocol is based on commercially available kits.
-
Reagent Preparation: Bring the BCP reagent to room temperature.
-
Standard Preparation: Prepare a series of albumin standards by diluting a stock solution (e.g., 5 g/dL) with ultrapure water to achieve concentrations ranging from 0.5 to 5 g/dL. Prepare a blank with ultrapure water only.
-
Sample Preparation: Dilute serum or plasma samples with ultrapure water (a 2-fold dilution is common).
-
Assay Procedure:
-
Add 20 µL of diluted standards, blank, and diluted samples to individual wells of a clear, flat-bottom 96-well plate.
-
Add 200 µL of the BCP reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate for 5 minutes at room temperature.
-
-
Measurement: Read the absorbance at a wavelength between 590 nm and 630 nm (peak absorbance is typically around 610 nm) using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot a standard curve of absorbance versus albumin concentration and determine the concentration of albumin in the samples from this curve.
Reversed-Phase HPLC (RP-HPLC) Method for Human Serum Albumin (HSA)
This protocol is a generalized procedure based on published methods.[3][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C4 or C8 reversed-phase column, and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Standard Preparation: Prepare a stock solution of purified human serum albumin in the mobile phase A. Create a series of working standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 0.5 to 10 mg/mL).
-
Sample Preparation: Dilute serum or plasma samples with mobile phase A to fall within the linear range of the assay. Centrifuge the diluted samples to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C4 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: Linear gradient from 30% to 70% B
-
15-17 min: 70% B
-
17-18 min: Linear gradient from 70% to 30% B
-
18-25 min: 30% B (column re-equilibration)
-
-
-
Data Analysis: Identify the albumin peak based on its retention time, which is determined by running the albumin standard. Quantify the albumin concentration in the samples by comparing the peak area to the standard curve generated from the peak areas of the albumin standards.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both the BCP assay and the HPLC method.
Caption: Workflow for the Bromocresol Purple (BCP) albumin assay.
Caption: Workflow for the HPLC method for albumin quantification.
Conclusion
Both the Bromocresol Purple assay and High-Performance Liquid Chromatography are valuable tools for albumin quantification. The BCP method offers a rapid, cost-effective, and high-throughput solution suitable for large-scale screening and routine analysis where high precision is not the primary concern. In contrast, HPLC provides superior specificity and accuracy, making it the method of choice for applications requiring precise quantification, analysis of complex mixtures, and research and development where detailed characterization of albumin is necessary. By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to select the most appropriate technique to achieve their scientific goals.
References
- 1. 白蛋白检测试剂盒(BCP法) sufficient for 250 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Development and validation of a high-performance liquid chromatography (HPLC) method for the determination of human serum albumin (HSA) in medical devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ukkidney.org [ukkidney.org]
- 7. sclavodiagnostics.com [sclavodiagnostics.com]
- 8. A reversed-phase high-performance liquid chromatography method for bovine serum albumin assay in pharmaceutical dosage forms and protein/antigen delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New colorimetric method with bromocresol purple for estimating the redox state of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Bromocresol Purple Staining in Microbiology: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistency and reliability of experimental results are paramount. In microbiology, differential staining techniques are fundamental for bacterial identification and characterization. Bromocresol purple (BCP) is a widely utilized pH indicator in various culture media to differentiate microorganisms based on their metabolic activity, primarily carbohydrate fermentation and amino acid decarboxylation. This guide provides an objective comparison of the reproducibility of bromocresol purple staining with alternative methods, supported by experimental data and detailed protocols.
Performance Comparison of pH Indicators
The choice of a pH indicator can significantly impact the interpretation of metabolic reactions in microbiological assays. While Bromocresol Purple is favored for its distinct color change, its performance and reproducibility should be considered in the context of other available indicators.
| Indicator | pH Range | Color Change (Acidic to Alkaline) | Application | Reported Performance Characteristics |
| Bromocresol Purple | 5.2 - 6.8 | Yellow to Purple | Fermentation and decarboxylase broths | Generally provides sharp differentiation.[1][2] A colorimetric assay using BCP for lactic acid bacteria acidification was found to be linear within a pH range of 4.6-7.0 with a high correlation coefficient (r² = 0.9927), suggesting good reproducibility in a controlled spectrophotometric system.[3] However, differential culture-based methods using BCP can have high false-positive (15%–63%) and false-negative reactions.[4] |
| Phenol (B47542) Red | 6.8 - 8.4 | Yellow to Red/Pink | Fermentation broths | Commonly used alternative. Some studies suggest BCP provides sharper differentiation than phenol red.[1][2] The precision of pH measurements using phenol red in well-buffered freshwaters is on the order of +/-0.001 or better.[5] |
| Bromothymol Blue | 6.0 - 7.6 | Yellow to Blue | Fermentation and citrate (B86180) utilization tests | Used as an indicator of pH changes in chromatophores of Rhodospirillum rubrum.[6] |
| Neutral Red | 6.8 - 8.0 | Red to Yellow | MacConkey agar (B569324) for lactose (B1674315) fermentation | Standard indicator for differentiating lactose fermenters. |
Factors Influencing Reproducibility
The reproducibility of results with Bromocresol Purple can be influenced by several factors:
-
Purity of the Dye: Impurities in the BCP dye can affect its pKa and lead to inconsistent color changes.
-
Composition of the Medium: The buffering capacity of the medium and the concentration of the carbohydrate or amino acid substrate can influence the final pH and, consequently, the color of the indicator.
-
Inoculum Size: A heavy inoculum may lead to rapid and pronounced pH changes that might not be representative of a typical reaction.
-
Incubation Time and Temperature: These parameters must be strictly controlled as they directly affect microbial growth and metabolic activity.[4]
-
Subjectivity of Visual Interpretation: The visual assessment of color change can introduce inter-observer variability.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results. Below are protocols for key experiments utilizing Bromocresol Purple.
Decarboxylase Test (Moeller's Method)
This test is used to determine the ability of an organism to decarboxylate an amino acid (lysine, ornithine, or arginine).
Principle: The organism first ferments glucose, leading to acid production and a color change of the BCP indicator from purple to yellow.[7][8] This acidic environment induces the production of decarboxylase enzymes. If the specific amino acid is decarboxylated, alkaline amines are produced, raising the pH and causing the indicator to revert to purple.[7][8]
Media Preparation (per liter of distilled water):
-
Peptic digest of animal tissue: 5 g
-
Beef extract: 5 g
-
Bromocresol purple: 0.01 g
-
Cresol red: 0.005 g (optional, for enhanced visualization)
-
Glucose: 0.5 g
-
L-Amino Acid (Lysine, Ornithine, or Arginine): 10 g
-
Pyridoxal: 0.005 g
-
Final pH: 6.0 ± 0.2
Procedure:
-
Inoculate a tube of decarboxylase broth containing the specific amino acid with a pure culture of the test organism.
-
Inoculate a control tube of the basal medium (without the amino acid) with the same organism.
-
Overlay both tubes with sterile mineral oil to create an anaerobic environment.
-
Incubate at 35-37°C for up to 4 days.
-
Observe for color changes daily.
Interpretation:
-
Positive: The amino acid tube turns yellow and then reverts to purple. The control tube remains yellow.
-
Negative: The amino acid tube remains yellow, and the control tube is also yellow.
-
No Fermentation: Both tubes remain purple or show no change.
Carbohydrate Fermentation Test
This test determines the ability of an organism to ferment a specific carbohydrate with or without gas production.
Principle: If the microorganism ferments the carbohydrate in the medium, acid is produced, which lowers the pH and changes the color of the BCP indicator from purple to yellow.[9][10] Gas production is detected by its entrapment in an inverted Durham tube.
Media Preparation (per liter of distilled water):
-
Peptic digest of animal tissue: 10 g
-
Meat Extract: 3 g
-
Sodium Chloride: 5 g
-
Bromocresol purple: 0.02 g
-
Carbohydrate (e.g., Lactose): 10 g
-
Final pH: 7.2 ± 0.2
Procedure:
-
Inoculate a tube of Bromocresol Purple Lactose Broth with a pure culture of the test organism.
-
Incubate at 35-37°C for 18-24 hours.
-
Observe for color change and gas production.
Interpretation:
-
Positive (Acid only): The medium turns yellow.
-
Positive (Acid and Gas): The medium turns yellow, and a gas bubble is present in the Durham tube.
-
Negative: The medium remains purple.
Visualization of Metabolic Pathway
The following diagram illustrates the lysine (B10760008) decarboxylation pathway, a key biochemical test where Bromocresol Purple is used as a pH indicator.
References
- 1. THE USE OF PHENOL RED AND BROM-CRESOL PURPLE AS INDICATORS IN THE BACTERIOLOGICAL EXAMINATION OF STOOLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE USE OF PHENOL RED AND BROM-CRESOL PURPLE AS INDICATORS IN THE BACTERIOLOGICAL EXAMINATION OF STOOLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid screening method to evaluate acidifying activity by lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromothymol blue and bromocresol purple as indicators of pH changes in chromatophores of Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. vumicro.com [vumicro.com]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. MUG Bromocresol Purple Broth w/ Lactose [himedialabs.com]
A Comparative Guide to Bromocresol Purple in Diagnostic Assays for Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bromocresol Purple (BCP) method for serum albumin measurement against its main alternative, the Bromocresol Green (BCG) method. The information is supported by experimental data to assist in selecting the most appropriate assay for specific research and clinical applications.
Principle of the Methods
Both the Bromocresol Purple and Bromocresol Green methods are dye-binding colorimetric assays. The fundamental principle involves the binding of the dye to albumin in a buffered solution. This binding causes a shift in the dye's absorbance spectrum, resulting in a color change. The intensity of this color, measured spectrophotometrically, is directly proportional to the albumin concentration in the sample.[1]
-
Bromocresol Purple (BCP) Method: In a suitable buffer, BCP specifically binds to albumin, leading to a color change. The absorbance of the BCP-albumin complex is typically measured at approximately 603-610 nm.[2]
-
Bromocresol Green (BCG) Method: In an acidic buffer (e.g., succinate (B1194679) buffer, pH approximately 4.2), albumin binds to BCG, causing the indicator's color to change from yellow-green to green-blue. The absorbance of the resulting complex is measured at around 628-630 nm.[3]
Comparative Performance Data
The choice between the BCP and BCG method often hinges on the specific requirements of the assay, particularly concerning accuracy and specificity. The following table summarizes key performance characteristics based on comparative studies.
| Performance Metric | Bromocresol Purple (BCP) | Bromocresol Green (BCG) | Key Findings & Citations |
| Specificity | Higher specificity for albumin.[4] Minimal binding to other serum proteins like globulins.[5] | Lower specificity; binds to other proteins, notably α-1 and α-2 globulins.[4] This can lead to an overestimation of albumin levels.[6] | BCP is considered superior for its higher specificity compared to BCG.[4] The BCG method's lack of specificity is particularly problematic at low albumin concentrations.[7] |
| Accuracy | Generally shows good agreement with reference methods such as immunoassay and capillary zone electrophoresis (CZE).[4] May underestimate albumin in patients with renal insufficiency.[4] | Tends to show a positive bias and overestimate albumin concentrations when compared to reference methods.[4] The overestimation is more pronounced at lower albumin levels.[4] | Studies show a mean positive bias for BCG compared to CZE, while BCP results are in good agreement with CZE.[4] |
| Linearity | The method is linear up to 7.1 g/dL.[8] Another study reports linearity between 6-70 g/L.[9] | The measuring range is up to a linearity limit of 6 g/dL.[10] | Both methods demonstrate good linearity within their respective ranges. |
| Interference | No significant interference from hemoglobin (up to 5.00 g/L) or bilirubin (B190676) (up to 342 µmol/L).[9] However, it may underestimate albumin in the presence of covalently bound bilirubin.[11] Can be affected by uremic toxins in patients with renal disease.[12] | Generally less affected by covalently bound bilirubin.[11] | The BCP method shows robustness against common interferents like hemoglobin and bilirubin, though caution is advised in patients with severe renal impairment or high levels of conjugated bilirubin. |
| Precision | Between-day coefficient of variation (CV) ranges from 0.9% to 3.5%.[9] Another study reported a CV of 2.9%.[5] | A study reported a CV of 2.9%, comparable to the BCP method.[5] | Both methods demonstrate acceptable precision for clinical use. |
| Clinical Implications | Preferred for monitoring renal patients due to better accuracy.[7] Results may lead to different clinical classifications compared to BCG, especially in hypoalbuminemia.[4] | Overestimation of albumin can lead to clinical confusion and misclassification of patients, particularly those with low albumin levels.[4] | The choice of method can have significant clinical implications, affecting diagnosis, prognosis, and treatment decisions. |
Experimental Protocols
The following are generalized experimental protocols for the determination of serum albumin using the BCP and BCG methods on an automated clinical analyzer. Specific parameters may vary depending on the analyzer and reagent manufacturer.
Bromocresol Purple (BCP) Method - Representative Automated Protocol
-
Reagent Preparation: The BCP reagent is typically provided as a ready-to-use liquid containing BCP dye in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.3).[8]
-
Sample: Serum or plasma is used. Samples should be non-hemolyzed.[8]
-
Assay Procedure (Automated):
-
A small volume of the sample (e.g., 10 µL) is pipetted into a reaction cuvette.[8]
-
A larger volume of the BCP reagent (e.g., 1000 µL) is added to the cuvette.[8]
-
The sample and reagent are mixed.
-
After an incubation period of approximately 1 to 5 minutes at a controlled temperature (e.g., 37°C), the absorbance is measured at around 620 nm.[8]
-
The albumin concentration is calculated by the analyzer based on a calibration curve.[8]
-
Bromocresol Green (BCG) Method - Representative Automated Protocol
-
Reagent Preparation: The BCG reagent is typically a ready-to-use liquid containing BCG dye in a succinate buffer (pH approximately 4.2).[3]
-
Sample: Serum or plasma is used as the sample.[1]
-
Assay Procedure (Automated):
-
A specified volume of the sample (e.g., 10 µL) is dispensed into a reaction cuvette.[3]
-
A pre-determined volume of the BCG reagent (e.g., 1000 µL) is added.[3]
-
The contents are mixed thoroughly.
-
After a short incubation period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C), the absorbance is measured at approximately 630 nm.[10]
-
The albumin concentration is calculated by the analyzer based on a calibration curve.[1]
-
Visualized Workflows and Comparisons
Experimental Workflow for Automated Albumin Assay
Caption: Automated workflow for albumin determination using dye-binding assays.
Logical Comparison of BCP and BCG Performance
Caption: Performance comparison of Bromocresol Purple and Bromocresol Green assays.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance evaluation of different albumin assays for the detection of analbuminemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukkidney.org [ukkidney.org]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
- 9. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Bromcresol purple dye-binding methods underestimate albumin that is carrying covalently bound bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Albumin Assay Analysis: Bromocresol Green vs Purple [desklib.com]
A Comparative Guide to Bromocresol Purple-Based Methods for Albumin Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bromocresol Purple (BCP) method for serum albumin determination against alternative methods, supported by experimental data from various inter-laboratory studies. The BCP method is a widely used colorimetric assay that relies on the specific binding of the BCP dye to albumin. This interaction causes a shift in the dye's absorbance spectrum, allowing for the quantification of albumin concentration.
Performance Comparison of Albumin Measurement Methods
The BCP method is frequently compared to the Bromocresol Green (BCG) method, as well as to gold-standard methods like immunoassay and capillary zone electrophoresis (CZE). The following tables summarize the quantitative performance of these methods based on published literature.
| Parameter | Bromocresol Purple (BCP) | Bromocresol Green (BCG) | Immunoassay/CZE | Key Findings & Citations |
| Specificity for Albumin | High, minimal binding to other globulins.[1][2] | Lower, binds to other proteins like alpha- and beta-globulins, especially at low albumin concentrations.[3][4][5] | High, considered the "gold standard" for accuracy.[4][6] | BCP is more specific for albumin than BCG.[2][5] |
| Bias | Generally provides results closer to immunoassay and CZE.[4][6] May show a negative bias in patients with renal insufficiency.[6][7] | Tends to overestimate albumin concentration, with a positive bias compared to BCP, immunoassay, and CZE.[4][8][9] | Considered the reference for comparison. | BCG consistently overestimates albumin levels.[8][9] |
| Correlation with Immunoassay/CZE | Good correlation.[1][8] | Good correlation, but with a significant positive bias.[8] | N/A | Both methods show good correlation, but BCG results are higher.[1][8] |
| Interference | Minimal interference from hemoglobin and bilirubin.[1][2] | Susceptible to interference from globulins.[3][8][10] | Generally low interference. | The BCP method shows robustness against common interferents.[1][2] |
| Precision (Between-day CV) | 0.9% to 3.5%[1] | Comparable to BCP, with a CV of 2.9% reported in one study.[2] | N/A | Both methods demonstrate acceptable precision for clinical use.[1][2] |
| Linearity | 6-70 g/L[1] | N/A | N/A | The BCP method is linear over a wide range of albumin concentrations.[1] |
Inter-Method Conversion
In clinical settings where different laboratories may use different methods, converting albumin values between BCP and BCG measurements can be crucial. One study derived a regression equation for this purpose in patients with renal disease:
AlbBCG = 5.5 + AlbBCP [11]
This formula was shown to perform well in both renal and non-renal patient populations.[6][11]
Experimental Protocols
The following provides a generalized experimental workflow for the comparison of albumin measurement methods based on the principles described in the cited literature.
Principle of the Dye-Binding Methods
Both BCP and BCG methods are based on the principle that when albumin binds to the dye, the complex absorbs light at a different wavelength compared to the free dye. The change in absorbance is proportional to the albumin concentration.
Generalized Experimental Workflow
Key Steps in the BCP Method (as adapted for automated analyzers):
-
Reagent Preparation : A buffered BCP solution is prepared. The pH is critical and is typically maintained in the acidic range.
-
Sample Incubation : A small volume of serum is mixed with the BCP reagent.
-
Spectrophotometric Measurement : After a short incubation period, the absorbance of the albumin-BCP complex is measured at a specific wavelength (e.g., 600 nm).[2]
-
Calculation : The albumin concentration is calculated by comparing the sample's absorbance to that of a known standard.
Logical Relationship of Method Comparison
The choice of method for albumin measurement has significant clinical implications, particularly in specific patient populations. The following diagram illustrates the logical flow of comparing the BCP and BCG methods against a reference method.
Conclusion
Inter-laboratory comparisons consistently demonstrate that the Bromocresol Purple method offers higher specificity for serum albumin determination compared to the Bromocresol Green method.[2][5] While both methods show good precision, the BCG method is prone to overestimation of albumin levels due to non-specific binding to other proteins, a factor that is particularly significant in patients with inflammatory conditions or renal disease.[3][8][10] For clinical applications requiring accurate albumin measurement, the BCP method is generally the preferred dye-binding assay, providing results that are more consistent with gold-standard immunological and electrophoretic methods.[4][6]
References
- 1. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukkidney.org [ukkidney.org]
- 4. Measurement of serum albumin by capillary zone electrophoresis, bromocresol green, bromocresol purple, and immunoassay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scilit.com [scilit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Navigating the Challenge: Selecting the Optimal Assay for Serum Albumin Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overestimation of Albumin Measured by Bromocresol Green vs Bromocresol Purple Method: Influence of Acute-Phase Globulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion between bromcresol green- and bromcresol purple-measured albumin in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromocresol Purple (Sodium Salt): A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including indicator dyes such as Bromocresol Purple (sodium salt). This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, tailored for researchers, scientists, and drug development professionals. The primary and recommended method of disposal for Bromocresol Purple (sodium salt) is through an approved chemical waste disposal service.[1][2]
Immediate Safety and Handling Protocols
Bromocresol Purple (sodium salt) is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols during handling and preparation for disposal is paramount.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Bromocresol Purple (sodium salt) in any form (solid or solution). This includes:
-
Safety glasses with side shields or chemical goggles[4]
-
Chemical-resistant gloves[4]
-
A lab coat or chemical-resistant apron
Engineering Controls: Ensure adequate ventilation in the work area.[1] If there is a risk of generating dust, use a chemical fume hood.[3] Eyewash stations and safety showers should be readily accessible.[1]
Step-by-Step Disposal Procedure
Step 1: Waste Identification and Segregation
-
Treat all Bromocresol Purple (sodium salt), whether in solid form or in solution, as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents.[3]
-
Segregate the waste container from incompatible materials.[6]
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting Bromocresol Purple waste. The container should be in good condition with a secure lid.[6]
-
Keep the waste container closed except when adding waste.[6]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must include:
-
The full chemical name: "Bromocresol Purple (sodium salt)"
-
The concentration (if in solution)
-
The appropriate hazard pictograms (e.g., irritant)
-
The name and contact information of the generating laboratory or researcher[7]
-
The accumulation start date (the date the first waste was added to the container)
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be secure and away from general traffic.
-
Ensure secondary containment is used to capture any potential leaks or spills.[6]
Step 5: Arrange for Pickup
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or the designated waste management provider.
-
Do not accumulate excessive amounts of waste. Adhere to the storage time limits set by your institution and regulatory agencies.[6][8]
Accidental Spill Response
In the event of a spill:
-
Small spills: For minor spills of the solid material, carefully sweep it up and place it into the designated hazardous waste container.[1][3] Avoid generating dust.[3] The area should then be cleaned with soap and water.
-
Large spills or solutions: Contain the spill to prevent it from entering drains.[4] Absorb the liquid with an inert material (e.g., vermiculite, sand) and place the contaminated material into the hazardous waste container.
-
All materials used for spill cleanup must also be disposed of as hazardous waste.[6]
-
For significant spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
There is a lack of specific quantitative data in the provided search results regarding disposal limits or neutralization parameters for Bromocresol Purple (sodium salt). The consistent recommendation is to avoid drain disposal and to utilize a professional waste management service.
| Parameter | Guideline | Source |
| Exposure Hazard | Causes skin and serious eye irritation; may cause respiratory irritation. | [1][2][3] |
| Primary Disposal Route | Collection by an approved/licensed waste disposal plant. | [1][5] |
| Incompatible Wastes | Strong oxidizing agents. | [3] |
| Spill Cleanup Residue | Must be managed as hazardous waste. | [6] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of Bromocresol Purple (sodium salt) waste.
References
- 1. bsu.edu [bsu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Demo [flinnsci.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. vsbit.org [vsbit.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Bromocresol Purple (Sodium Salt)
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Bromocresol purple (sodium salt), a common pH indicator. By adhering to these procedural steps, you can maintain a safe laboratory environment while ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Bromocresol purple (sodium salt), particularly in its solid form, appropriate personal protective equipment is crucial to prevent skin and eye irritation, as well as respiratory tract irritation from dust.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from dust particles and accidental splashes. |
| Skin Protection | Nitrile gloves (minimum 5-mil thickness recommended for splash protection). Lab coat. | Nitrile gloves provide good resistance to a variety of chemicals for incidental contact. A lab coat protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 particulate respirator. | Recommended when handling the powder outside of a chemical fume hood or when dust generation is likely, to prevent inhalation of irritating particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Bromocresol purple (sodium salt) minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for Bromocresol purple (sodium salt) is readily accessible.
-
Verify that an eyewash station and safety shower are unobstructed and in close proximity to the work area.
-
Prepare a designated workspace, preferably within a chemical fume hood, especially when handling the solid powder.
-
Assemble all necessary equipment and PPE before beginning work.
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid, do so in a fume hood or a designated weighing enclosure to minimize dust dispersion.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of Bromocresol purple (sodium salt) tightly closed when not in use to prevent dust from becoming airborne.
3. In Case of a Spill:
-
For a small dry spill, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.
-
For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.
Disposal Plan: A Clear Path for Waste Management
Proper disposal of Bromocresol purple (sodium salt) is essential to protect the environment and comply with regulations. As a non-hazardous chemical in many jurisdictions, the disposal process is straightforward but must be followed diligently. Always consult your institution's specific waste disposal guidelines.
Step-by-Step Disposal of Solid Bromocresol Purple (Sodium Salt):
-
Containerization: Place the waste Bromocresol purple (sodium salt) in a clean, dry, and sealable container. The original container, if empty and in good condition, can be used.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: Bromocresol Purple (sodium salt)". Include the date and the name of the generating laboratory or researcher.
-
Segregation: Store the waste container separately from hazardous waste to prevent cross-contamination.
-
Collection: Follow your institution's procedure for the collection of non-hazardous solid chemical waste. This may involve placing it in a designated collection area for pickup by environmental health and safety personnel. Do not dispose of it in the regular trash unless explicitly permitted by your institution.
Step-by-Step Disposal of Dilute Aqueous Solutions of Bromocresol Purple:
-
Neutralization (if necessary): While Bromocresol purple is a pH indicator, solutions are typically near neutral. If the solution is acidic or basic due to other components, neutralize it to a pH between 6 and 8.
-
Dilution: For small quantities of dilute, neutralized solutions, some institutional guidelines may permit disposal down the drain with copious amounts of running water. Always verify this is in accordance with your local and institutional regulations before proceeding.
-
Containerization for Pickup: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container for pickup by your institution's waste management service.
The following diagram illustrates the workflow for the safe handling and disposal of Bromocresol purple (sodium salt).
Caption: Workflow for handling and disposal of Bromocresol purple.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
